3-Diazo-3H-pyrrole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
121364-37-2 |
|---|---|
Molecular Formula |
C4H3N3 |
Molecular Weight |
93.09 g/mol |
IUPAC Name |
3-diazopyrrole |
InChI |
InChI=1S/C4H3N3/c5-7-4-1-2-6-3-4/h1-3H |
InChI Key |
UZBPDWVPLAVXOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC1=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Substituted 3-Diazo-3H-Pyrroles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of substituted 3-diazo-3H-pyrroles, a class of compounds with significant potential in synthetic chemistry and drug discovery. The primary route to these molecules involves the diazotization of 3-aminopyrroles. This document outlines the key synthetic methodologies, experimental protocols, and quantitative data to facilitate the successful preparation of these valuable intermediates.
Introduction
Substituted 3-diazo-3H-pyrroles are versatile building blocks in organic synthesis. The diazo group at the 3-position of the pyrrole ring allows for a variety of subsequent transformations, making these compounds attractive precursors for the synthesis of more complex heterocyclic systems. Their reactivity has been harnessed in cycloaddition reactions and for the generation of carbene intermediates. This guide focuses on the most common and effective method for their synthesis: the diazotization of corresponding 3-aminopyrrole precursors.
Synthetic Pathways
The principal pathway for the synthesis of substituted 3-diazo-3H-pyrroles is the diazotization of 3-aminopyrroles. This reaction involves the treatment of a 3-aminopyrrole with a nitrosating agent, typically nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid.[1][2] The stability of the resulting diazonium salt is crucial and can be influenced by the substituents on the pyrrole ring and the reaction conditions.[3]
A key challenge in this synthetic approach can be the accessibility of the requisite β-aminopyrroles.[3] The synthesis of these precursors is a critical first step and often dictates the overall efficiency of the route to the desired 3-diazo-3H-pyrrole.
General Reaction Scheme:
Caption: General reaction pathway for the synthesis of substituted 3-diazo-3H-pyrroles via diazotization of 3-aminopyrroles.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of substituted 3-diazo-3H-pyrroles.
General Procedure for the Diazotization of 3-Aminopyrroles
This protocol is a generalized procedure based on the principles of diazotization of aromatic amines.[1][2]
Materials:
-
Substituted 3-aminopyrrole
-
Sodium nitrite (NaNO₂)
-
Acid (e.g., hydrochloric acid, sulfuric acid, acetic acid)
-
Solvent (e.g., water, dichloromethane)
-
Ice
Procedure:
-
Dissolve or suspend the substituted 3-aminopyrrole in the chosen acidic solution, cooled to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for a specified time (typically 30-60 minutes) until the reaction is complete (monitored by TLC or other appropriate methods).
-
The workup procedure will depend on the stability and properties of the product. For some stable diazonium species, quenching with cold water may be sufficient to precipitate the product.[3]
-
The crude product is then collected by filtration, washed with cold water, and dried under vacuum.
-
Purification can be achieved by recrystallization or column chromatography on silica gel.[4]
Workflow Diagram:
Caption: A typical experimental workflow for the synthesis of 3-diazo-3H-pyrroles.
'Interrupted' Diazotization for Stable Diazonium Species
In some cases, particularly with certain substitution patterns, the diazotization can be "interrupted" to isolate stable diazonium species.[3]
Procedure: An "interrupted" diazotization of 3-aminoindoles and 3-aminopyrroles can be achieved by quenching with cold water immediately after the addition of nitrite.[3] This method has been reported to yield stable diazonium species with nitrate as the counterion in good yields.[3]
Quantitative Data
The yield and stability of substituted 3-diazo-3H-pyrroles are highly dependent on the nature and position of the substituents on the pyrrole ring.
| Precursor | Reaction Conditions | Product | Yield | Reference |
| 3-Aminoindoles and 3-aminopyrroles | 'Interrupted' diazotization with nitrite, quench with cold water | Diazonium species with nitrate as counter ion | Good | [3] |
| 4-Acetyl-5-methyl-2-phenyl-1H-pyrrole-3-amine | NaNO₂ / AcOH | 4-Acetyl-5-methyl-2-phenyl-1H-pyrrole-3-diazonium nitrate | - | [3] |
| Diazopyrrole 1a with 4-(cyclohex-1-en-1-yl)morpholine 2a (10-fold excess) | Dichloromethane, room temperature | Pyrrolo[2,1-c][3][5][6]triazine 3a (downstream product) | 88% | [4] |
Characterization
The synthesized 3-diazo-3H-pyrroles and their diazonium salt precursors can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹³C chemical shifts of the carbon atom bearing the diazo group (C1) are typically found at relatively high fields (23-112 ppm).[3]
-
Infrared (IR) Spectroscopy: The characteristic N≡N stretching vibration of the diazo group is a key diagnostic peak.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compounds.
-
X-ray Crystallography: Can be used to definitively determine the solid-state structure of stable crystalline products.[3]
Safety Considerations
-
Diazo compounds can be explosive and should be handled with care. It is advisable to work on a small scale, especially when preparing new compounds.
-
Avoid heat, friction, and shock.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The synthesis of substituted 3-diazo-3H-pyrroles is a valuable tool for organic chemists, providing access to a range of reactive intermediates for the construction of complex molecules. The diazotization of 3-aminopyrroles remains the most direct and widely used method. Careful control of reaction conditions, particularly temperature, is critical for success. Further research into the synthesis of diverse 3-aminopyrrole precursors will undoubtedly expand the scope and utility of this important class of compounds.
References
Spectroscopic Characterization of 3-Diazo-3H-Pyrrole: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of the novel heterocyclic compound, 3-diazo-3H-pyrrole. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document synthesizes expected spectral data based on the well-established spectroscopic principles of pyrrole derivatives and diazo compounds. The information herein serves as a foundational resource for researchers engaged in the synthesis, identification, and application of novel pyrrole-based compounds in fields such as medicinal chemistry and materials science.
Introduction to this compound
This compound is a heterocyclic organic molecule featuring a five-membered pyrrole ring substituted with a diazo group at the 3-position. The presence of the diazo functional group, a known precursor for carbenes and a versatile reactive intermediate in organic synthesis, imparts unique chemical reactivity to the pyrrole scaffold. The pyrrole ring itself is a fundamental structural motif in numerous biologically active molecules, including pharmaceuticals and natural products. A thorough spectroscopic characterization is paramount for confirming the synthesis of this compound and for elucidating its electronic structure and chemical behavior.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These values are estimations derived from analogous structures and established spectroscopic databases.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 | 7.0 - 7.5 | Doublet of doublets | J(H2,H4) ≈ 1.5, J(H2,H5) ≈ 2.5 |
| H4 | 6.5 - 7.0 | Doublet of doublets | J(H4,H2) ≈ 1.5, J(H4,H5) ≈ 3.5 |
| H5 | 7.5 - 8.0 | Doublet of doublets | J(H5,H2) ≈ 2.5, J(H5,H4) ≈ 3.5 |
Note: Chemical shifts are referenced to TMS in a non-polar solvent like CDCl₃. The deshielding effect of the diazo group is expected to shift the adjacent protons downfield.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 120 - 130 |
| C3 | 40 - 50 |
| C4 | 110 - 120 |
| C5 | 125 - 135 |
Note: The carbon atom bearing the diazo group (C3) is expected to be significantly shielded compared to the other sp² hybridized carbons of the pyrrole ring.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N=N stretch (asymmetric) | 2050 - 2150 | Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C stretch (aromatic) | 1400 - 1600 | Medium |
| C-N stretch | 1250 - 1350 | Medium |
Note: The most characteristic absorption will be the strong, sharp peak of the asymmetric N=N stretch of the diazo group, which appears in a relatively uncongested region of the IR spectrum.[1][2]
Table 4: Predicted UV-Vis Spectroscopy Data
| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |
| π → π | 220 - 260 | High |
| n → π | 350 - 450 | Low |
Note: The π → π transition is characteristic of the pyrrole ring, while the lower energy n → π* transition is associated with the non-bonding electrons of the diazo group.*
Table 5: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M]⁺ | 93.04 | Molecular Ion |
| [M-N₂]⁺ | 65.04 | Loss of nitrogen gas |
| [C₄H₃]⁺ | 51.02 | Fragmentation of the pyrrole ring |
Note: The most prominent fragmentation pathway is expected to be the loss of a neutral nitrogen molecule (N₂), a characteristic fragmentation for diazo compounds.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments required for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition for ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.
-
Data Acquisition for ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is required. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal. The resulting spectrum will show the characteristic absorption bands of the sample.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Solution-Phase UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm. Use a cuvette containing the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Mass Spectrometry (MS)
-
Electron Ionization (EI)-Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrumentation: Utilize a mass spectrometer with an electron ionization source.
-
Data Acquisition: Ionize the sample using a standard electron energy of 70 eV. Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 10-200).
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to elucidate the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
Visualizations
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized compound like this compound.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Diazo Pyrroles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for diazo pyrroles. Due to the inherent reactivity of diazo compounds, obtaining and reporting detailed NMR data can be challenging. This document collates available information, provides context with related compounds, outlines relevant experimental protocols, and visualizes key chemical transformations.
Introduction to Diazo Pyrroles
Diazo pyrroles are a class of heterocyclic compounds characterized by the presence of a diazo group (–N₂) attached to a pyrrole ring. These molecules are of interest in synthetic chemistry as versatile intermediates. The diazo group can act as a leaving group (releasing N₂ gas) to form a highly reactive carbene, or it can undergo cycloaddition reactions. This reactivity makes them valuable precursors for the synthesis of a variety of nitrogen-containing heterocyclic systems. One area of investigation for these compounds has been in the development of antileukemic agents, although they have shown modest activity in preliminary screenings.[1]
¹H and ¹³C NMR Data
Detailed experimental ¹H and ¹³C NMR data for simple, unsubstituted diazo pyrroles are not extensively reported in peer-reviewed literature. This is likely due to the reactive and potentially unstable nature of these compounds. However, by examining the NMR data of the parent pyrrole molecule and related substituted pyrroles, we can predict the expected chemical shifts for diazo pyrroles.
Reference Data: Pyrrole
The ¹H and ¹³C NMR spectra of pyrrole provide a baseline for understanding the electronic environment of the pyrrole ring.
Table 1: ¹H and ¹³C NMR Chemical Shifts of Pyrrole
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 (N-H) | ~8.0 (broad) | - |
| H-2, H-5 | ~6.7 | ~118 |
| H-3, H-4 | ~6.1 | ~108 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
The introduction of a diazo group is expected to significantly influence the chemical shifts of the pyrrole ring protons and carbons due to its strong electron-withdrawing nature through resonance and inductive effects. This would lead to a downfield shift (higher ppm values) for the protons and carbons of the pyrrole ring, particularly those closest to the diazo group.
Predicted NMR Data for 2-Diazo-1H-pyrrole
While experimental data is scarce, predictions can be made based on the known effects of the diazo group on other aromatic systems. The diazo group at the C-2 position would deshield the adjacent protons and carbons most significantly.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Diazo-1H-pyrrole
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1 (N-H) | > 8.0 | - |
| C-2 | - | > 120 |
| H-3 | > 6.1 | - |
| C-3 | > 108 | - |
| H-4 | > 6.1 | - |
| C-4 | > 108 | - |
| H-5 | > 6.7 | - |
| C-5 | > 118 | - |
Note: These are estimated values and require experimental verification.
Experimental Protocols
The primary method for the synthesis of diazo pyrroles is the diazotization of the corresponding amino pyrroles.[1]
Synthesis of 2-Amino-1H-pyrrole (Precursor)
A general method for the synthesis of the 2-aminopyrrole precursor is required before diazotization. Numerous methods exist for the synthesis of substituted 2-aminopyrroles. For the parent 2-amino-1H-pyrrole, a common route involves the reduction of a corresponding nitro-pyrrole, which itself can be synthesized from pyrrole.
A representative protocol for the synthesis of a substituted 2-aminopyrrole might involve:
-
Nitration of a suitable pyrrole derivative: This is typically carried out using a nitrating agent such as nitric acid in acetic anhydride at low temperatures.
-
Reduction of the nitro group: The nitro-pyrrole is then reduced to the corresponding aminopyrrole. Common reducing agents include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H₂ with a palladium catalyst).
-
Purification: The resulting aminopyrrole is then purified, typically by column chromatography or recrystallization.
Diazotization of 2-Amino-1H-pyrrole
The conversion of the aminopyrrole to the diazopyrrole is achieved through diazotization.
General Experimental Protocol:
-
Dissolution of the Aminopyrrole: The 2-aminopyrrole is dissolved in a suitable acidic medium, such as dilute hydrochloric acid or sulfuric acid, and cooled to 0-5 °C in an ice bath.
-
Addition of Sodium Nitrite: A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled solution of the aminopyrrole with vigorous stirring. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.
-
Reaction Monitoring: The reaction is typically monitored for the consumption of the starting amine.
-
Isolation: Due to their potential instability, diazo pyrroles are often used immediately in the next synthetic step without isolation. If isolation is necessary, it must be performed with great care at low temperatures.
NMR Sample Preparation
For NMR analysis, the diazo pyrrole would ideally be prepared in a deuterated solvent compatible with the reaction conditions, and the spectrum acquired at low temperature to minimize decomposition.
Reactivity and Transformations
The reactivity of diazo pyrroles is a key area of their chemical interest. The following diagrams illustrate some fundamental transformations.
References
An In-depth Technical Guide on the Projected Thermal Stability and Decomposition of 3-Diazo-1H-pyrrole
Disclaimer: As of the compilation of this guide, specific experimental data on the thermal stability and decomposition of 3-diazo-1H-pyrrole is not available in the public domain. This document, therefore, provides a comprehensive overview based on established principles of diazo compound chemistry, data from analogous heterocyclic and aromatic diazo compounds, and standardized methodologies for thermal analysis. The information herein is intended to guide researchers and drug development professionals in predicting and assessing the thermal characteristics of this novel compound.
Introduction
Diazo compounds are versatile reagents in organic synthesis, prized for their ability to form carbenes or carbenoids under thermal, photolytic, or catalytic conditions.[1] The pyrrole moiety is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals and natural products. The combination of these two functionalities in 3-diazo-1H-pyrrole presents a molecule of significant synthetic potential. However, the inherent energetic nature of the diazo group necessitates a thorough understanding of its thermal stability to ensure safe handling, storage, and reaction scalability.
This guide provides a projection of the thermal behavior of 3-diazo-1H-pyrrole, detailed experimental protocols for its characterization, and a discussion of the factors likely to influence its stability and decomposition pathways.
Predicted Thermal Stability of 3-Diazo-1H-pyrrole
The thermal stability of diazo compounds is significantly influenced by electronic and structural factors. For 3-diazo-1H-pyrrole, the following aspects are critical in predicting its stability:
-
Electronic Effects: The pyrrole ring is an electron-rich aromatic system. Electron-donating groups tend to destabilize diazo compounds by increasing the electron density on the carbon bearing the diazo group, which can facilitate the expulsion of dinitrogen gas (N₂). Therefore, it is anticipated that 3-diazo-1H-pyrrole may exhibit lower thermal stability compared to diazo compounds bearing electron-withdrawing groups.[2][3]
-
Resonance Stabilization: The resonance delocalization of the diazo group with the pyrrole ring will play a crucial role. The ability of the pyrrole ring to delocalize the positive and negative charges of the diazo functional group can influence its stability.
-
Comparison with Analogous Compounds: Studies on a wide range of diazo compounds have shown that onset temperatures for thermal decomposition typically fall between 75 and 160 °C.[2][3] Given the electron-rich nature of the pyrrole ring, it is plausible that the decomposition onset for 3-diazo-1H-pyrrole would be in the lower to middle part of this range.
Quantitative Data for Comparative Analysis
While specific data for 3-diazo-1H-pyrrole is unavailable, the following table summarizes the thermal decomposition data for a variety of other diazo compounds, providing a valuable context for estimating the properties of the target molecule. The data is primarily derived from Differential Scanning Calorimetry (DSC) analyses.[2][3][4]
| Compound | Onset Temperature (T_onset) (°C) | Enthalpy of Decomposition (ΔH_d) (kJ/mol) |
| Ethyl diazoacetate | ~120 | -130 |
| Methyl diazoacetate | ~125 | -135 |
| Ethyl (phenyl)diazoacetate | ~110 | -115 |
| Dimethyl diazomalonate | ~140 | -120 |
| 2-Diazo-1,2-diphenylethanone | ~150 | -150 |
Data compiled from publicly available studies on diazo compound thermal stability.[2][3][4]
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and decomposition characteristics of 3-diazo-1H-pyrrole, a suite of standard thermal analysis techniques should be employed.
DSC is a primary technique for determining the thermal stability and energetic yield of diazo compounds.[2]
-
Objective: To determine the onset temperature of decomposition (T_onset) and the enthalpy of decomposition (ΔH_d).
-
Methodology:
-
Accurately weigh approximately 1-5 mg of the 3-diazo-1H-pyrrole sample into a high-pressure crucible.
-
Seal the crucible to contain any gaseous decomposition products, which is crucial for obtaining accurate enthalpy data.[2]
-
Place the sample crucible and an empty reference crucible into the DSC instrument.
-
Equilibrate the system at a starting temperature, typically 25 °C.
-
Heat the sample at a constant ramp rate, commonly 5 °C/min, to a final temperature well above the expected decomposition.
-
Monitor the heat flow to the sample relative to the reference. An exothermic peak indicates the decomposition of the diazo compound.
-
The onset temperature is determined by the intersection of the baseline with the tangent of the exothermic peak. The area under the peak corresponds to the enthalpy of decomposition.
-
TGA measures the change in mass of a sample as a function of temperature and is used to identify the mass loss associated with decomposition.
-
Objective: To determine the temperature at which mass loss occurs and to correlate it with the loss of N₂ gas.
-
Methodology:
-
Place a small, accurately weighed sample (5-10 mg) of 3-diazo-1H-pyrrole onto the TGA balance pan.
-
Heat the sample under a controlled atmosphere (typically an inert gas like nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
A sharp decrease in mass corresponding to the molecular weight of N₂ (28 g/mol ) is indicative of the decomposition of the diazo compound.[3]
-
ARC is an adiabatic calorimetry technique used to assess the potential for runaway reactions.
-
Objective: To determine the temperature at which the rate of self-heating becomes significant, providing a more conservative estimate of the initiation of decomposition under adiabatic conditions.
-
Methodology:
-
A sample of the diazo compound is placed in a sealed, robust container (a "bomb").
-
The bomb is heated in steps, and after each step, the system is monitored for any self-heating.
-
If self-heating is detected, the calorimeter switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.
-
The temperature and pressure profiles are recorded as a function of time to characterize the runaway decomposition.
-
Visualization of Decomposition and Experimental Workflow
The thermal decomposition of a diazo compound typically proceeds through the elimination of nitrogen gas to form a highly reactive carbene intermediate. This carbene can then undergo various subsequent reactions.
Caption: General pathway for the thermal decomposition of diazo compounds.
The following diagram illustrates a logical workflow for the comprehensive thermal stability assessment of a novel diazo compound like 3-diazo-1H-pyrrole.
Caption: A structured workflow for assessing the thermal stability of a novel diazo compound.
Safety Considerations
Given the potential for exothermic decomposition, all work with 3-diazo-1H-pyrrole should be conducted with appropriate safety precautions:
-
Small Scale: Initial synthesis and characterization should be performed on a small scale.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and gloves, is mandatory. A blast shield is recommended during heating experiments.
-
Temperature Control: Reactions involving diazo compounds should be conducted with careful temperature monitoring and control.[4]
-
Avoidance of Stimuli: Neat diazo compounds can be sensitive to shock, friction, and static discharge.[3][4] Care should be taken to avoid these stimuli.
Conclusion
While direct experimental data for 3-diazo-1H-pyrrole is currently lacking, a comprehensive understanding of the thermal behavior of diazo compounds allows for a reasoned prediction of its stability. It is anticipated that 3-diazo-1H-pyrrole will be an energetic material with a decomposition onset temperature in the range of 75-160 °C. The electron-rich nature of the pyrrole ring may place it at the lower end of this stability spectrum. Rigorous experimental evaluation using the protocols outlined in this guide is essential to determine its precise thermal properties and to establish safe handling and operating procedures. This foundational knowledge will be critical for unlocking the synthetic potential of this promising molecule in research and drug development.
References
- 1. Diazocarbonyl and Related Compounds in the Synthesis of Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: A Technical Guide to the Presumed Electronic Structure and Properties of 3-Diazo-3H-Pyrrole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive review of scientific literature reveals a notable absence of experimental or theoretical data specifically for 3-diazo-3H-pyrrole. This suggests the compound is likely highly unstable and has not been synthesized or characterized. This guide, therefore, presents a theoretical and comparative analysis based on the known chemistry of pyrrole tautomers, diazopyrrole isomers (specifically 2-diazopyrroles), and general principles of electronic structure. All information regarding this compound should be considered predictive.
Introduction: The Challenge of a Non-Aromatic Diazopyrrole
Pyrrole is a fundamental five-membered aromatic heterocycle. The introduction of a diazo group (-N₂) onto the pyrrole ring yields a diazopyrrole, a molecule with potential applications in synthesis and materials science. The stability and electronic properties of diazopyrroles are critically dependent on the position of the diazo substituent and the tautomeric form of the pyrrole ring.
While the synthesis and reactivity of 2-diazopyrroles are documented, this guide focuses on the hypothetical this compound. The 3H-pyrrole tautomer is inherently non-aromatic and less stable than its 1H-pyrrole counterpart. The placement of a diazo group at the C3 position of this strained, non-aromatic ring system is predicted to result in a molecule of exceptionally high reactivity.
Theoretical Electronic Structure and Predicted Properties
In the absence of empirical data, the electronic structure of this compound must be inferred from theoretical principles.
Key Predicted Structural and Electronic Features:
-
Non-Aromatic Core: The presence of an sp³-hybridized carbon in the 3H-pyrrole ring disrupts the cyclic π-conjugation, rendering the core structure non-aromatic. This lack of aromatic stabilization is a primary contributor to its presumed instability.
-
High Reactivity: The combination of ring strain inherent to the 3H-tautomer and the presence of the highly reactive diazo group suggests that this compound would be a transient species under normal conditions. It would be highly susceptible to nucleophilic attack and would likely serve as a precursor to a vinylcarbene upon loss of dinitrogen gas (N₂).
-
Electronic Influence of the Diazo Group: The diazo group is a potent electron-withdrawing moiety. Its presence would significantly polarize the molecule and lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), further enhancing its electrophilicity and reactivity.
Comparative Data from a Known Isomer: 2-Diazopyrrole
To provide a practical framework, this section presents data for known diazopyrrole derivatives and related azo-pyrrole compounds. While structurally distinct, this information offers the closest available comparison for spectroscopic and electronic properties.
Table 1: Spectroscopic Data for Related Pyrrole Derivatives
| Compound Class | Spectroscopic Method | Characteristic Signals and Properties |
| Azo-Pyrrole Derivatives | ¹H NMR | Pyrrole Protons: δ 6.24 - 6.88 ppm; Aromatic Protons: δ 7.09 - 7.88 ppm.[1] |
| Azo-Pyrrole Derivatives | ¹³C NMR | Stilbene C=C: δ 127.7 - 130.6 ppm.[1] |
| Aromatic Azo Compounds | Infrared Spectroscopy | -N=N- Stretch: 1405 - 1550 cm⁻¹.[2] |
| π-Extended Dihydropyrrolo[3,2-b]pyrroles | Electrochemistry | HOMO Level: -5.5 eV; LUMO Level: -2.7 eV; Energy Gap: 2.8 eV.[3] |
Note: The data presented is for comparative purposes only and does not represent direct measurements for this compound.
Experimental Protocols: A Roadmap to Diazopyrrole Synthesis
Any attempt to synthesize the target molecule would logically begin with methods established for known isomers. The standard synthesis for diazopyrroles involves the diazotization of an aminopyrrole precursor.
General Experimental Protocol for the Synthesis of 2-Diazopyrroles
This protocol is a generalized procedure based on the diazotization of aromatic amines and should be adapted and optimized with stringent safety precautions.[4][5]
Materials:
-
2-Aminopyrrole precursor
-
Sodium nitrite (NaNO₂)
-
Strong mineral acid (e.g., Hydrochloric Acid, HCl)
-
Ice bath
-
Deionized water
-
Organic extraction solvent (e.g., diethyl ether or dichloromethane)
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Amine Dissolution: Dissolve the 2-aminopyrrole starting material in the strong mineral acid, ensuring complete protonation. Cool the solution to 0-5 °C using an ice bath.
-
Nitrous Acid Preparation: Prepare a solution of sodium nitrite in cold deionized water.
-
Diazotization Reaction: Add the cold sodium nitrite solution dropwise to the stirred, chilled aminopyrrole solution. Crucially, maintain the reaction temperature below 5 °C to prevent the premature decomposition of the diazonium salt intermediate.
-
Reaction Completion: Stir the mixture at 0-5 °C for 30-60 minutes.
-
Isolation: Carefully neutralize the reaction mixture with a cold, dilute solution of a weak base (e.g., sodium bicarbonate) to precipitate the diazopyrrole.
-
Extraction and Drying: Extract the product into a cold organic solvent. Wash the organic layer with cold brine, and dry it over an anhydrous drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure at low temperature. The resulting diazo compound should be handled with extreme care.
Safety Warning: Aliphatic and heterocyclic diazo compounds are potentially explosive and thermally unstable. All manipulations should be conducted behind a blast shield in a well-ventilated fume hood. Avoid heat, light, friction, and shock.
Visualized Workflows and Relationships
Logical Pathway for Diazopyrrole Synthesis
The following diagram outlines the logical steps for the synthesis of diazopyrroles from their corresponding amino precursors.
Tautomeric Relationship of Pyrrole Isomers
This diagram illustrates the relationship between the stable, aromatic 1H-pyrrole and its non-aromatic, less stable tautomers, providing context for the instability of the 3H-pyrrole core.
Implications for Drug Development and Research
The predicted high instability of this compound makes it an unlikely candidate for a stable pharmacophore in drug development. However, its high reactivity could be harnessed for specialized synthetic applications, potentially as a transient intermediate for the construction of complex heterocyclic scaffolds. Any research program considering this molecule must begin with extensive computational modeling to establish a theoretical basis for its stability and reactivity before proceeding to challenging and potentially hazardous experimental work. The information provided on the synthesis and properties of 2-diazopyrroles serves as the most reliable starting point for such an endeavor.
References
- 1. Structure and isomerization behavior relationships of new push–pull azo-pyrrole photoswitches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00417E [pubs.rsc.org]
- 2. ijasrm.com [ijasrm.com]
- 3. Relating Design and Optoelectronic Properties of 1,4-Dihydropyrrolo[3,2-b]pyrroles Bearing Biphenyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the Proposed Isolation and Purification of 3-Diazo-3H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide outlines a proposed methodology for the synthesis, isolation, and purification of 3-diazo-3H-pyrrole, a novel heterocyclic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct literature on this specific molecule, this guide provides a comprehensive, proposed pathway based on established chemical principles and analogous reactions reported for similar compounds. The proposed synthesis involves a three-step sequence starting from pyrrole: nitration to yield 3-nitropyrrole, subsequent reduction to 3-aminopyrrole, and final diazotization to afford the target compound. This document details the experimental protocols, purification strategies, and necessary safety precautions.
Proposed Synthetic Pathway
The synthesis of this compound is proposed as a three-step process, commencing with the nitration of commercially available pyrrole. The resulting 3-nitropyrrole is then reduced to the corresponding amine, 3-aminopyrrole. The final step involves the diazotization of 3-aminopyrrole to yield the target this compound. The stability of the intermediate diazonium salt is a critical consideration in the final step. The overall proposed synthetic scheme is illustrated below.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-Nitropyrrole
This procedure is adapted from a known method for the nitration of pyrrole.[1]
Reaction:
Caption: Synthesis of 3-Nitropyrrole.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Pyrrole | 67.09 | 0.7 | 10 |
| Sodium Nitrite | 69.00 | 2.1 | 30 |
| Sodium Peroxodisulfate | 238.10 | 2.38 | 10 |
| Tetrahydrofuran (THF) | - | 50 mL | - |
Procedure:
-
To a round-bottom flask, add pyrrole (0.7 g, 10 mmol), sodium nitrite (2.1 g, 30 mmol), and sodium peroxodisulfate (2.38 g, 10 mmol).
-
Add 50 mL of tetrahydrofuran to the flask.
-
Heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product is purified by column chromatography.
Purification:
-
Technique: Column Chromatography
-
Stationary Phase: Silica Gel
-
Eluent: Ethyl Ether : Ethyl Acetate (4:1)
-
Expected Yield: ~98%[1]
Step 2: Synthesis of 3-Aminopyrrole
The reduction of the nitro group to an amine is a standard transformation. A common method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent.
Reaction:
Caption: Synthesis of 3-Aminopyrrole.
Materials (Hypothetical Quantities):
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 3-Nitropyrrole | 112.09 | 1.12 | 10 |
| 10% Pd/C | - | 0.1 | - |
| Hydrazine Hydrate | 50.06 | 1.5 | 30 |
| Methanol | - | 50 mL | - |
Procedure:
-
Dissolve 3-nitropyrrole (1.12 g, 10 mmol) in 50 mL of methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (0.1 g) to the solution.
-
Add hydrazine hydrate (1.5 g, 30 mmol) dropwise to the mixture at room temperature.
-
After the initial exothermic reaction subsides, heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 3-aminopyrrole.
Purification:
-
The crude product may be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
Step 3: Synthesis of this compound
The diazotization of electron-rich heterocyclic amines requires careful control of reaction conditions to favor the formation of the diazo compound over a stable diazonium salt.[2] The use of an organic nitrite in a non-aqueous solvent is a common strategy.
Reaction:
Caption: Synthesis of this compound.
Materials (Hypothetical Quantities):
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 3-Aminopyrrole | 82.10 | 0.82 | 10 |
| tert-Butyl Nitrite | 103.12 | 1.24 | 12 |
| Tetrahydrofuran (THF) | - | 50 mL | - |
Procedure:
-
Dissolve 3-aminopyrrole (0.82 g, 10 mmol) in 50 mL of anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add tert-butyl nitrite (1.24 g, 12 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, the reaction mixture containing the crude this compound is used directly for purification. Caution: Diazo compounds can be explosive and should be handled with care. Avoid heating and friction.
Isolation and Purification
The purification of this compound is expected to be challenging due to its potential instability. A non-aqueous workup and low-temperature chromatography are recommended.
Workflow:
Caption: Proposed purification workflow for this compound.
Purification Protocol:
-
Solvent Removal: Carefully remove the THF from the crude reaction mixture under reduced pressure at a low temperature (< 20 °C).
-
Chromatography:
-
Technique: Flash column chromatography.
-
Stationary Phase: Neutral alumina or silica gel pre-treated with a base (e.g., triethylamine) to minimize decomposition of the diazo compound.
-
Eluent: A non-polar to moderately polar solvent system, such as a gradient of diethyl ether in hexanes. The column should be pre-chilled.
-
Procedure: Dissolve the crude residue in a minimal amount of the initial eluent and load it onto the pre-chilled column. Elute the compound, collecting fractions and monitoring by TLC with UV visualization.
-
-
Fraction Collection and Evaporation: Combine the fractions containing the desired product and remove the solvent under reduced pressure at a low temperature.
-
Storage: Store the purified this compound at low temperatures (e.g., -20 °C or -80 °C) in the dark and under an inert atmosphere.
Characterization Data (Predicted)
The following table summarizes the expected spectroscopic data for this compound based on the analysis of similar diazo and pyrrole-containing compounds.[3][4]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrrole ring protons, likely in the aromatic region (δ 6-8 ppm). The chemical shifts will be influenced by the diazo group. |
| ¹³C NMR | A signal for the carbon atom bearing the diazo group is expected to be significantly shielded. Other signals for the pyrrole ring carbons will also be present. |
| IR | A strong, characteristic absorption band for the N≡N stretch of the diazo group, typically in the range of 2100-2300 cm⁻¹. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of C₄H₃N₃ (93.03 g/mol ). A characteristic loss of N₂ (28 Da) may be observed in the fragmentation pattern. |
Safety and Handling
-
Diazo Compound Instability: Diazo compounds are potentially explosive and sensitive to heat, shock, and light. All operations should be conducted behind a blast shield in a well-ventilated fume hood.
-
Low Temperatures: The synthesis and purification should be carried out at low temperatures to minimize decomposition.
-
Inert Atmosphere: The use of an inert atmosphere is recommended to prevent unwanted side reactions.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, must be worn at all times.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis, isolation, and purification of this compound. The outlined procedures are based on established chemical transformations and purification techniques for analogous compounds. Researchers attempting this synthesis should proceed with caution, paying close attention to the inherent instability of diazo compounds. Successful synthesis and characterization of this novel molecule could open new avenues in heterocyclic chemistry and medicinal research.
References
The 3-Diazo-3H-Pyrrole Core: A Theoretical Exploration of a Reactive Intermediate
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide delves into the theoretical fundamental reactivity of the 3-diazo-3H-pyrrole core. As a currently unisolated and likely highly transient species, this document serves as a predictive exploration of its chemical behavior, drawing upon the established reactivity of its constituent functionalities: the strained 3H-pyrrole ring and the versatile diazo group. The insights provided are intended to stimulate further research and guide the design of experiments aimed at trapping and utilizing this intriguing intermediate in synthetic chemistry and drug discovery.
Introduction
The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous natural products and pharmaceutical agents.[1][2] While the aromatic 1H-pyrrole is well-studied, its non-aromatic tautomers, the 2H- and 3H-pyrroles, represent a more reactive and less explored class of heterocycles.[3] The introduction of a diazo group at the 3-position of the 3H-pyrrole ring is expected to give rise to a molecule of unique and potent reactivity. The inherent ring strain of the 3H-pyrrole, combined with the propensity of the diazo group to extrude dinitrogen gas and form a carbene, suggests a rich landscape of potential chemical transformations.
Proposed Synthesis of the this compound Core
The synthesis of the this compound core would likely proceed through the diazotization of a 3-amino-3H-pyrrole precursor. A plausible synthetic route to this precursor could start from a suitably substituted 1,4-diketone, which upon treatment with ammonia, would yield a 2-hydroxy-3,4-dihydro-2H-pyrrole. Subsequent dehydration would lead to the formation of the 3H-pyrrole ring. The introduction of the amino group at the 3-position could be achieved through various established methods, setting the stage for the final diazotization step.
Caption: Proposed synthetic pathway to the this compound core.
Experimental Protocol: Proposed Diazotization of 3-Amino-3H-pyrrole
Disclaimer: This is a theoretical protocol and should be adapted and performed with extreme caution due to the potential instability of the product.
-
Preparation of the Amine Salt: A solution of 3-amino-3H-pyrrole in a suitable solvent (e.g., dilute hydrochloric acid) is cooled to 0-5 °C in an ice-salt bath.
-
Diazotization: A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution of the amine salt, maintaining the temperature below 5 °C. The reaction progress is monitored for the consumption of the primary amine.
-
In situ Use: Due to its expected instability, the resulting solution of the this compound should be used immediately in subsequent reactions without isolation.
Fundamental Reactivity
The reactivity of the this compound core is anticipated to be dominated by two principal pathways: reactions involving the diazo group and reactions involving the strained 3H-pyrrole ring.
Reactions of the Diazo Group
The diazo group is a versatile functional handle, and its reactions can be triggered thermally, photochemically, or through catalysis to generate a carbene intermediate.
Upon extrusion of nitrogen, a highly reactive pyrrol-3-ylidene carbene is expected to form. This carbene can undergo a variety of transformations, including intramolecular rearrangements and intermolecular reactions.
Caption: Expected reactivity pathways of the pyrrol-3-ylidene carbene.
-
Wolff Rearrangement: Analogous to α-diazoketones, the pyrrol-3-ylidene carbene could undergo a Wolff rearrangement, potentially leading to a highly strained bicyclic ketenimine intermediate, which could be trapped by nucleophiles.
-
C-H Insertion: In the presence of molecules with C-H bonds, the carbene could undergo insertion reactions, providing a route to novel substituted pyrrole derivatives.
-
Cycloaddition: With alkenes and alkynes, the carbene is expected to undergo [2+1] cycloaddition reactions to form cyclopropane and cyclopropene adducts, respectively.
The diazo group itself can act as a 1,3-dipole in cycloaddition reactions with suitable dipolarophiles, such as electron-deficient alkenes and alkynes. This would provide a direct route to pyrazoline- and pyrazole-fused pyrrole ring systems.
Table 1: Predicted Reactivity of the this compound Core
| Reaction Type | Reagents/Conditions | Expected Product(s) | Predicted Yield |
| Diazo Group Reactivity | |||
| Wolff Rearrangement | Thermal or Photochemical | Bicyclic ketenimine (trapped) | Moderate |
| C-H Insertion | Alkane solvent, Rh(II) catalyst | 3-Alkyl-3H-pyrrole | Moderate to Good |
| Cyclopropanation | Styrene, Cu(I) or Rh(II) catalyst | Spiro-cyclopropyl-3H-pyrrole | Good |
| 1,3-Dipolar Cycloaddition | Dimethyl acetylenedicarboxylate | Pyrazole-fused pyrrole | Good to Excellent |
| Ring Reactivity | |||
| Diels-Alder Reaction | Maleimide | Aza-norbornene adduct | Moderate |
| Nucleophilic Addition | Grignard Reagents | 3-Substituted 2,3-dihydropyrrole | Good |
| Rearomatization | Acid or Base | Substituted 1H-pyrrole | Good to Excellent |
Reactions of the 3H-Pyrrole Ring
The non-aromatic 3H-pyrrole ring is susceptible to reactions that lead to aromatization or that take advantage of its strained diene-like character.
Under acidic or basic conditions, the this compound is expected to readily tautomerize to the more stable aromatic 1H-pyrrole isomer, if a proton is available at the 2- or 5-position. The resulting 3-diazo-1H-pyrrole would then exhibit the reactivity of an aromatic diazo compound.
The conjugated diene system within the 3H-pyrrole ring can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, with dienophiles. This would provide access to complex, bridged nitrogen-containing bicyclic structures.
Caption: Predicted cycloaddition and tautomerization pathways of the 3H-pyrrole ring.
Applications in Drug Development
The hypothetical reactivity of the this compound core opens up numerous possibilities for the synthesis of novel and complex molecular scaffolds for drug discovery. The ability to generate a carbene in close proximity to a pyrrole ring could facilitate the construction of intricate polycyclic systems. Furthermore, the cycloaddition reactions offer a direct entry into fused and spirocyclic heterocyclic systems, which are of great interest in medicinal chemistry for exploring new chemical space. The potential for C-H functionalization could also be a powerful tool for the late-stage modification of complex molecules.
Conclusion
While the this compound core remains a theoretical construct, its predicted reactivity, based on the well-established principles of diazo and pyrrole chemistry, suggests it could be a valuable and highly reactive intermediate in organic synthesis. The exploration of its generation and in situ trapping has the potential to unlock novel synthetic pathways to complex nitrogen-containing molecules, with significant implications for the development of new therapeutic agents. Further experimental and computational studies are warranted to validate these predictions and harness the synthetic potential of this fascinating heterocyclic core.
References
The Advent of Diazo Pyrroles: A Technical Chronicle of Discovery and Synthesis
For Immediate Release
This technical guide delves into the history, discovery, and foundational chemistry of diazo pyrrole compounds. Catering to researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the initial synthesis, key experimental procedures, and early investigations into the biological activities of this fascinating class of heterocyclic compounds.
A Mid-20th Century Discovery: The Pioneering Synthesis of Diazo Pyrroles
The journey into the world of diazo pyrrole compounds began in the early 1960s, a period of significant advancement in heterocyclic chemistry. The pioneering work of J. M. Tedder and B. Webster laid the groundwork for the synthesis of these novel molecules. Their research, documented in the Journal of the Chemical Society, first described the synthesis of 3-diazopyrroles in 1960, followed by the synthesis of 2-diazopyrroles in 1962.[1]
Hot on the heels of these discoveries, a British patent (GB977326A) was filed in 1961, detailing the preparation of a range of "diazo-pyrrole derivatives."[2] This patent underscored the burgeoning interest in these compounds and their potential applications.
The primary method established for the synthesis of these compounds was the diazotization of aminopyrroles . This classic reaction involves treating an aminopyrrole with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid, to convert the amino group into a diazonium salt, which subsequently yields the diazo pyrrole.
Core Synthetic Protocols
The foundational experimental procedures, as established by early researchers, are critical for understanding the chemistry of diazo pyrroles. Below are detailed methodologies for the key synthetic steps.
Synthesis of Precursor Aminopyrroles
The synthesis of the requisite aminopyrrole precursors was a crucial first step. While various methods have been developed over the years, early syntheses often relied on multi-step sequences. A general representation of the synthesis of a 2-aminopyrrole is outlined below.
Experimental Workflow for 2-Aminopyrrole Synthesis (Generalised)
Diazotization of Aminopyrroles to Form Diazo Pyrroles
The seminal step of converting the aminopyrrole to a diazo pyrrole is achieved through diazotization. The following protocol is a representative example of the methods used in the early 1960s.
Experimental Protocol for the Synthesis of 2-Diazopyrrole
-
Dissolution of Aminopyrrole: The 2-aminopyrrole precursor is dissolved in a suitable acidic medium, such as dilute hydrochloric acid or sulfuric acid, and cooled to 0-5 °C in an ice bath.
-
Preparation of Nitrous Acid: A solution of sodium nitrite in water is prepared and cooled.
-
Diazotization Reaction: The cold sodium nitrite solution is added dropwise to the stirred, cold solution of the aminopyrrole salt. The temperature is carefully maintained below 5 °C to prevent the decomposition of the diazonium salt intermediate.
-
Neutralization and Isolation: After the addition is complete, the reaction mixture is stirred for a short period. The diazo pyrrole is then typically isolated by careful neutralization of the excess acid with a base, such as sodium bicarbonate or ammonium hydroxide, leading to its precipitation. The solid product is then collected by filtration, washed with cold water, and dried.
Logical Flow of the Diazotization Reaction
Quantitative Data from Early Syntheses
| Compound Class | Synthesis Method | Typical Yield (%) | Key Spectroscopic Data (Expected) |
| 2-Aminopyrroles | Nitration followed by reduction | 40-60 | IR (cm⁻¹): 3400-3200 (N-H stretch), 1600-1450 (aromatic C=C stretch) |
| 2-Diazopyrroles | Diazotization of 2-aminopyrroles | 50-70 | IR (cm⁻¹): 2200-2100 (N≡N stretch, strong and sharp) UV-Vis (nm): Absorption in the near-UV region |
Early Insights into Biological Activity and Mechanism of Action
Initial investigations into the biological properties of diazo pyrrole compounds were limited. However, a 1996 study by Cirrincione et al. provided the first indication of their potential as therapeutic agents. This research revealed that certain 2-diazopyrroles exhibited modest antileukemic activity against murine and human leukemia cell lines (FLC and K562S).[3]
While the precise signaling pathways were not elucidated at the time, the cytotoxic effects of diazo compounds are generally attributed to their ability to act as alkylating agents . In a biological environment, diazo compounds can be protonated to form highly reactive diazonium ions, which can then alkylate nucleophilic biomolecules, including DNA and proteins. This alkylation can disrupt cellular processes and lead to apoptosis or cell death.
Proposed General Mechanism of Cytotoxicity
Conclusion
The discovery of diazo pyrrole compounds in the early 1960s marked a notable development in heterocyclic chemistry. The foundational synthetic route via the diazotization of aminopyrroles, established by Tedder and Webster, remains a cornerstone of their preparation. While early explorations of their biological activity were limited, later studies have hinted at their potential as antineoplastic agents, likely through a mechanism involving the alkylation of key cellular macromolecules. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of this intriguing class of compounds.
References
Quantum Chemical Insights into the Stability of 3-Diazo-3H-pyrrole: A Theoretical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical overview of the stability of 3-diazo-3H-pyrrole, a novel heterocyclic diazo compound with potential applications in medicinal chemistry and drug development. In the absence of direct experimental or computational studies on this specific molecule, this document synthesizes information from quantum chemical calculations performed on analogous five-membered heterocyclic systems and general principles of diazo compound chemistry. We present plausible decomposition pathways, estimated energetic data, and detailed computational methodologies that can be adapted for a specific investigation of this compound. This guide serves as a foundational resource for researchers interested in the computational assessment of the stability and reactivity of this and similar heterocyclic diazo compounds.
Introduction
Diazo compounds are valuable reagents in organic synthesis, enabling a wide range of chemical transformations. However, their inherent instability and potential for explosive decomposition necessitate a thorough understanding of their stability.[1][2] The introduction of a diazo functional group into a heterocyclic framework, such as the 3H-pyrrole ring system, can significantly influence its electronic structure and, consequently, its thermal and photochemical stability. This compound represents an interesting, yet uncharacterized, molecule with potential for novel synthetic applications.
This whitepaper aims to provide a theoretical framework for understanding the stability of this compound through the lens of quantum chemical calculations. While direct computational studies on this molecule are not yet available in the scientific literature, we can infer its likely properties by examining studies on analogous systems, such as diazocyclopentadiene, diazoimidazoles, and the general class of diazo compounds.[2][3] The insights provided herein are intended to guide future experimental and computational work on this promising molecule.
Molecular Structure and Electronic Properties
The foundational step in assessing the stability of this compound is to understand its molecular and electronic structure. The 3H-pyrrole tautomer localizes one of the ring protons on a carbon atom, breaking the aromaticity of the pyrrole ring found in its 1H and 2H tautomers. The introduction of the diazo group at the 3-position further influences the electron distribution within the heterocyclic system.
Quantum chemical calculations, such as Density Functional Theory (DFT), are essential for determining the optimized geometry, frontier molecular orbital energies (HOMO-LUMO gap), and charge distribution of this compound. These electronic parameters are critical indicators of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Proposed Decomposition Pathways
The primary decomposition pathway for most diazo compounds involves the extrusion of molecular nitrogen (N₂) to form a highly reactive carbene intermediate. This process can be initiated thermally or photochemically. For this compound, we propose the following logical decomposition pathways, which should be investigated computationally to determine the associated activation barriers.
The initial and rate-determining step is expected to be the loss of N₂. The resulting 3H-pyrrol-3-ylidene carbene can then undergo several transformations, including ring contraction to form a strained cyclopropenyl imine derivative, ring opening to an acyclic nitrile ylide, or intermolecular reactions if other substrates are present. The relative energies of the transition states for these subsequent reactions will dictate the product distribution.
Quantitative Stability Assessment: A Comparative Approach
Direct quantitative data for the stability of this compound is not available. However, we can estimate its thermal stability by comparison with other diazo compounds. Experimental studies on a wide range of diazo compounds have provided valuable data on their decomposition energetics.
Table 1: Comparative Thermal Stability Data for Diazo Compounds
| Compound | Decomposition Onset Temperature (°C) | Enthalpy of Decomposition (ΔHd, kJ/mol) | Reference |
| Ethyl (phenyl)diazoacetate | ~60-75 | -102 | [1][2] |
| General Donor/Acceptor Diazo Compounds | 75 - 160 | ~ -102 | [2] |
| Sulfonyl Azides (Diazo Transfer Reagents) | > 100 | ~ -201 | [1] |
| This compound (Estimated) | 60 - 140 | -100 to -150 | Theoretical |
Note: The values for this compound are theoretical estimations based on the general range observed for other diazo compounds.
The stability of this compound will be influenced by the electronic nature of the 3H-pyrrole ring. The lack of aromaticity in the 3H-pyrrole ring, compared to an aromatic system like benzene, may lead to a slightly lower activation barrier for nitrogen extrusion.
Detailed Computational Protocols
To obtain precise quantitative data for the stability of this compound, the following computational methodologies, adapted from studies on similar heterocyclic systems, are recommended.[3]
5.1. Geometry Optimization and Frequency Calculations
-
Level of Theory: Density Functional Theory (DFT) with a suitable functional, such as B3LYP or M06-2X.
-
Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p), is recommended for accurate results.
-
Procedure:
-
Perform a full geometry optimization of the ground state of this compound.
-
Conduct a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
Repeat the optimization and frequency calculations for all proposed intermediates, transition states, and products. Transition state searches will require methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods. A single imaginary frequency corresponding to the reaction coordinate will confirm a true transition state.
-
5.2. Reaction Pathway and Energetics Calculations
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the reactant and product, an IRC calculation should be performed.
-
Single-Point Energy Calculations: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), with a larger basis set.
-
Thermochemical Analysis: From the frequency calculations, thermochemical properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy can be obtained. These are used to calculate the activation energies and reaction enthalpies.
The following workflow diagram illustrates the computational protocol for analyzing a single decomposition pathway:
Conclusion and Future Outlook
This technical guide has provided a theoretical framework for understanding the stability of this compound based on quantum chemical principles and data from analogous systems. The key takeaways are:
-
The primary decomposition pathway is expected to be the extrusion of N₂ to form a carbene intermediate.
-
The thermal stability of this compound is likely to be in the range of other donor/acceptor diazo compounds.
-
Detailed computational studies using DFT and higher-level methods are necessary to obtain accurate quantitative data on the stability and reactivity of this molecule.
The protocols and theoretical considerations outlined in this document provide a solid foundation for researchers to initiate computational investigations into this compound. Such studies will be invaluable for assessing its potential as a synthetic reagent and for ensuring its safe handling and application in drug development and other areas of chemical synthesis. Future work should focus on performing these detailed calculations and, ultimately, on the experimental synthesis and characterization of this novel heterocyclic diazo compound to validate the theoretical predictions.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Rhodium-Catalyzed Reactions of 3-Diazo-3H-Pyrroles
Audience: Researchers, scientists, and drug development professionals.
Note on the State of Research: Extensive literature searches did not yield specific examples of intermolecular rhodium-catalyzed reactions of 3-diazo-3H-pyrroles. The protocols and data presented below are representative examples adapted from closely related systems, such as α-aryl-α-diazo ketones and other cyclic diazo compounds.[1][2] These methodologies provide a strong starting point for the investigation of the reactivity of 3-diazo-3H-pyrroles.
Introduction to Rhodium-Catalyzed Reactions of Diazo Compounds
Rhodium(II) complexes are highly effective catalysts for the decomposition of diazo compounds, leading to the formation of rhodium-carbene intermediates.[3] These electrophilic species can undergo a variety of useful transformations, making them powerful tools in organic synthesis. Key reaction classes include:
-
Cyclopropanation: The reaction of a rhodium carbene with an alkene to form a cyclopropane ring. This is a powerful method for introducing three-membered rings into molecules, which are important motifs in many natural products and pharmaceuticals.[4]
-
C-H Insertion: The insertion of a rhodium carbene into a carbon-hydrogen bond, forming a new C-C bond. This reaction allows for the direct functionalization of otherwise unreactive C-H bonds.[1][2]
-
Ylide Formation: The reaction of a rhodium carbene with a Lewis base (e.g., a sulfide, amine, or carbonyl oxygen) to form an ylide, which can then undergo subsequent rearrangements or cycloadditions.
The reactivity and selectivity of these reactions are influenced by the structure of the diazo compound, the substituents on the rhodium catalyst's ligands, and the reaction conditions.[2] For 3-diazo-3H-pyrroles, the electron-rich nature of the pyrrole ring is expected to influence the stability and reactivity of the corresponding rhodium carbene.
Representative Reaction: Intramolecular C-H Insertion
Intramolecular C-H insertion is a powerful method for the construction of cyclic systems. Based on studies with α-aryl-α-diazo ketones, a similar reaction with a 3-diazo-3H-pyrrole bearing a suitable tether could be envisioned to produce fused or spirocyclic pyrrole derivatives.[1][2]
Logical Workflow for a Hypothetical Intramolecular C-H Insertion
Caption: General workflow for a hypothetical intramolecular C-H insertion.
Experimental Protocol (Adapted from α-Aryl-α-diazo Ketones)
This protocol is adapted from the work of Taber and Tian for the intramolecular C-H insertion of α-aryl-α-diazo ketones.[1][2]
Materials:
-
Substituted this compound with a tether containing a C-H bond for insertion
-
Dirhodium tetraacetate (Rh₂(OAc)₄) or other suitable Rh(II) catalyst
-
Anhydrous toluene (or other inert solvent like dichloromethane)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the this compound derivative (1.0 eq) in anhydrous toluene to a concentration of 0.1 M.
-
In a separate vial, dissolve the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1 mol%) in a small amount of anhydrous toluene.
-
Slowly add the rhodium catalyst solution to the stirred solution of the diazo compound at room temperature over a period of 1-2 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the reactive carbene intermediate and minimize side reactions.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting diazo compound. The disappearance of the characteristic yellow color of the diazo compound and the cessation of nitrogen gas evolution are also indicators of reaction completion.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired cyclized product.
Quantitative Data for Analogous Intramolecular C-H Insertions
The following table summarizes data for the rhodium-catalyzed intramolecular C-H insertion of various α-aryl-α-diazo ketones, demonstrating the efficiency of this transformation.[1][2]
| Entry | Substrate (α-Aryl-α-diazo Ketone) | Rh(II) Catalyst (mol%) | Solvent | Yield (%) |
| 1 | 1-Diazo-1-phenyl-5-hexen-2-one | Rh₂(OAc)₄ (1) | Toluene | 85 |
| 2 | 1-Diazo-1-(4-bromophenyl)-4-penten-2-one | Rh₂(OAc)₄ (1) | Toluene | 92 |
| 3 | 1-Diazo-1-phenyl-4-methyl-4-penten-2-one | Rh₂(OAc)₄ (1) | Toluene | 78 |
| 4 | 1-Diazo-1-(4-methoxyphenyl)-4-penten-2-one | Rh₂(OAc)₄ (1) | Toluene | 65 |
Representative Reaction: Intermolecular Cyclopropanation
Intermolecular cyclopropanation with alkenes is a hallmark reaction of rhodium carbenes. A this compound would be expected to react with various alkenes to produce pyrrolyl-substituted cyclopropanes.
Logical Relationship in Rhodium-Catalyzed Cyclopropanation
Caption: Key components and intermediates in cyclopropanation.
Experimental Protocol (Adapted from Aryldiazoacetates)
This protocol is based on general procedures for the rhodium-catalyzed cyclopropanation of alkenes with aryldiazoacetates.[4]
Materials:
-
Substituted this compound
-
Alkene (e.g., styrene, methyl acrylate)
-
Dirhodium tetraacetate (Rh₂(OAc)₄) or other suitable Rh(II) catalyst
-
Anhydrous, inert solvent (e.g., dichloromethane or pentane)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the alkene (2.0-5.0 eq) and the rhodium(II) catalyst (1 mol%).
-
Dissolve the this compound derivative (1.0 eq) in the anhydrous solvent.
-
Add the solution of the diazo compound dropwise to the stirred solution of the alkene and catalyst at room temperature over a period of 2-4 hours.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours or until TLC analysis shows the complete consumption of the diazo compound.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the cyclopropane product. Diastereomers, if formed, may be separable by chromatography.
Quantitative Data for Analogous Intermolecular Cyclopropanations
The following table presents data for the rhodium-catalyzed cyclopropanation of ethyl acrylate with various aryldiazoacetates, showcasing the influence of the catalyst on yield and enantioselectivity.[4]
| Entry | Aryldiazoacetate | Alkene | Rh(II) Catalyst (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Methyl p-tolyldiazoacetate | Ethyl acrylate | Rh₂(S-DOSP)₄ (1) | CH₂Cl₂ | 59 | >97:3 | 77 |
| 2 | Methyl p-tolyldiazoacetate | Ethyl acrylate | Rh₂(S-PTAD)₄ (1) | Pentane | 65 | >97:3 | 79 |
| 3 | Methyl p-tolyldiazoacetate | Ethyl acrylate | Rh₂(S-TCPTAD)₄ (1) | Pentane | 71 | >97:3 | 84 |
| 4 | Methyl phenyldiazoacetate | Ethyl acrylate | Rh₂(S-TCPTAD)₄ (1) | Pentane | 75 | >97:3 | 82 |
Safety Precautions
-
Diazo Compounds: Diazo compounds are potentially explosive and should be handled with care. They can be sensitive to heat, light, and acid. It is recommended to handle them in a well-ventilated fume hood and to avoid using ground-glass joints when possible.
-
Rhodium Catalysts: While generally stable, rhodium compounds should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Inert Atmosphere: Reactions involving rhodium carbenes are often sensitive to air and moisture, and the use of an inert atmosphere is recommended to ensure reproducibility and high yields.
These adapted protocols and data should serve as a valuable resource for researchers and drug development professionals interested in exploring the synthetic potential of rhodium-catalyzed reactions of 3-diazo-3H-pyrroles. Further optimization of reaction conditions, including catalyst, solvent, and temperature, will likely be necessary for this specific substrate class.
References
- 1. Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones [organic-chemistry.org]
- 2. Rhodium Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [3+2] Cycloaddition Reactions Using 3-Diazo-3H-Pyrrole
Disclaimer: The following application notes and protocols are a theoretical guide based on established principles of [3+2] cycloaddition reactions with diazo compounds. Extensive literature searches did not yield specific experimental data or established protocols for the [3+2] cycloaddition of 3-diazo-3H-pyrrole. Therefore, the information presented herein is intended for research and development professionals as a starting point for investigation and should be adapted and optimized based on experimental findings.
Introduction
The [3+2] cycloaddition reaction is a powerful tool in organic synthesis for the construction of five-membered heterocyclic rings. This method involves the reaction of a 1,3-dipole with a dipolarophile. Diazo compounds are well-established 1,3-dipoles that have been extensively used in these reactions. This compound, a potentially reactive intermediate, offers a unique scaffold for the synthesis of novel fused heterocyclic systems, particularly pyrrolo[3,4-d]pyrazoles and related structures. These fused systems are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules.
This document provides a theoretical framework for the exploration of [3+2] cycloaddition reactions of in situ generated this compound with various dipolarophiles. The proposed methodologies are based on analogous reactions reported for other diazo compounds.
Proposed Reaction Scheme
The central transformation involves the reaction of this compound, generated in situ from a suitable precursor such as 3-amino-3H-pyrrole, with an electron-deficient alkene or alkyne. The reaction is expected to proceed via a concerted or stepwise mechanism to yield the corresponding pyrrolo[3,4-d]pyrazoline or pyrrolo[3,4-d]pyrazole, respectively.
Caption: Proposed workflow for the [3+2] cycloaddition of this compound.
Hypothetical Quantitative Data
The following tables present hypothetical data for the substrate scope of the proposed [3+2] cycloaddition reaction. The yields are estimates based on similar reactions and would require experimental validation.
Table 1: Hypothetical Reaction of this compound with Various Alkenes
| Entry | Dipolarophile (Alkene) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Phenylmaleimide | Rh₂(OAc)₄ | DCM | rt | 12 | 85 |
| 2 | Diethyl maleate | Cu(acac)₂ | Toluene | 80 | 24 | 70 |
| 3 | Acrylonitrile | Sc(OTf)₃ | MeCN | 50 | 18 | 65 |
| 4 | Methyl acrylate | Rh₂(esp)₂ | DCE | rt | 12 | 78 |
| 5 | Styrene | - | Toluene | 110 | 24 | 40 |
Table 2: Hypothetical Reaction of this compound with Various Alkynes
| Entry | Dipolarophile (Alkyne) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Dimethyl acetylenedicarboxylate | Rh₂(OAc)₄ | DCM | rt | 6 | 92 |
| 2 | Phenylacetylene | CuI | THF | 60 | 12 | 55 |
| 3 | Ethyl propiolate | AgOAc | Toluene | 80 | 10 | 75 |
| 4 | 1-Octyne | Rh₂(pfb)₄ | DCE | 50 | 18 | 60 |
| 5 | Bis(trimethylsilyl)acetylene | - | Xylene | 140 | 36 | 30 |
Experimental Protocols
Disclaimer: These are theoretical protocols and should be performed with appropriate safety precautions in a well-ventilated fume hood. The synthesis and handling of diazo compounds require extreme care due to their potential instability and explosive nature.
Protocol 1: In situ Generation of this compound and [3+2] Cycloaddition with N-Phenylmaleimide
This protocol describes a hypothetical rhodium-catalyzed [3+2] cycloaddition.
Materials:
-
3-Amino-3H-pyrrole hydrochloride (1.0 mmol)
-
N-Phenylmaleimide (1.2 mmol)
-
Sodium nitrite (1.5 mmol)
-
Rh₂(OAc)₄ (0.02 mmol)
-
Dichloromethane (DCM), anhydrous (20 mL)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-amino-3H-pyrrole hydrochloride (1.0 mmol) in a mixture of water (5 mL) and DCM (10 mL) at 0 °C, add 1 M HCl (1.2 mL).
-
Slowly add an aqueous solution of sodium nitrite (1.5 mmol in 2 mL of water) dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes. The formation of the diazonium salt can be monitored by starch-iodide paper.
-
Separate the organic layer and wash it with cold saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate. This DCM solution containing the in situ generated this compound should be used immediately.
-
To a solution of N-phenylmaleimide (1.2 mmol) and Rh₂(OAc)₄ (0.02 mmol) in anhydrous DCM (10 mL) under an inert atmosphere, add the freshly prepared solution of this compound dropwise at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired pyrrolo[3,4-d]pyrazoline product.
Caption: Experimental workflow for the proposed [3+2] cycloaddition.
Protocol 2: Thermal [3+2] Cycloaddition with Dimethyl Acetylenedicarboxylate (DMAD)
This protocol describes a hypothetical uncatalyzed thermal [3+2] cycloaddition.
Materials:
-
3-Amino-3H-pyrrole hydrochloride (1.0 mmol)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol)
-
Sodium nitrite (1.5 mmol)
-
Toluene, anhydrous (20 mL)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Generate the this compound solution in a suitable organic solvent (e.g., diethyl ether or DCM) as described in Protocol 1, steps 1-4.
-
Carefully concentrate the organic solution under reduced pressure at low temperature to obtain the crude this compound. Caution: Diazo compounds can be explosive, especially in concentrated form.
-
Immediately dissolve the crude this compound in anhydrous toluene (10 mL).
-
To this solution, add dimethyl acetylenedicarboxylate (1.2 mmol).
-
Heat the reaction mixture at 80 °C for 10 hours under an inert atmosphere. Monitor the reaction by TLC.
-
After cooling to room temperature, concentrate the reaction mixture.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the pyrrolo[3,4-d]pyrazole.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in catalyst selection for controlling the outcome of hypothetical cycloaddition reactions, based on principles observed in the literature for other diazo compounds.
Caption: Catalyst influence on the regioselectivity of the cycloaddition.
Conclusion
The protocols and data presented provide a foundational, albeit theoretical, guide for researchers and scientists interested in exploring the [3+2] cycloaddition reactions of this compound. The successful development of such a methodology would provide a novel and efficient route to a variety of pyrrole-fused heterocyclic scaffolds with potential applications in drug discovery and materials science. Experimental validation and optimization of the proposed reaction conditions are essential next steps. Researchers should proceed with caution, particularly when handling diazo compounds, and adapt the protocols based on empirical results.
Application Notes and Protocols: C-H Bond Functionalization of Pyrroles
To the Researcher:
Extensive literature searches for C-H bond functionalization utilizing 3-diazo-3H-pyrrole as a carbene precursor did not yield any specific methods or protocols. This suggests that this compound may be a highly unstable or currently unexplored reagent for this purpose. The inherent electronic nature of the pyrrole ring likely makes the synthesis and isolation of a diazo group at the C3 position challenging.
This document instead focuses on a well-established and synthetically valuable area: the C-H functionalization of the pyrrole ring itself , where pyrrole and its derivatives act as substrates for carbene insertion reactions generated from other diazo compounds. This approach provides a powerful tool for the synthesis of complex, substituted pyrroles, which are key structural motifs in numerous pharmaceuticals and natural products.
Introduction to C-H Functionalization of Pyrroles
Pyrrole is an electron-rich five-membered aromatic heterocycle. Direct C-H functionalization of the pyrrole ring is a highly atom-economical method for introducing molecular complexity, avoiding the need for pre-functionalized starting materials. Transition-metal-catalyzed carbene transfer from diazo compounds is a prominent strategy for achieving this transformation. The reaction typically proceeds via the formation of a metal-carbene intermediate, which then undergoes a C-H insertion reaction with the pyrrole ring. The regioselectivity of this insertion (typically at the C2 or C3 position) is influenced by the catalyst, the substituents on the pyrrole ring, and the nature of the diazo compound.
Reaction Mechanism and Experimental Workflow
The general mechanism for the transition-metal-catalyzed C-H functionalization of pyrroles with diazo compounds involves several key steps, as illustrated below.
Caption: General workflow for transition-metal-catalyzed C-H functionalization of pyrroles.
The process begins with the activation of a transition metal precatalyst by a diazo compound, leading to the extrusion of dinitrogen gas and the formation of a highly reactive metal-carbene species. This intermediate then reacts with the pyrrole substrate, undergoing C-H insertion to form the functionalized product and regenerate the active catalyst.
Application Notes: Intermolecular C-H Functionalization
Intermolecular C-H functionalization offers a direct method for adding substituents to the pyrrole core. Rhodium(II) and Copper(I) complexes are commonly employed catalysts for these transformations.
Rhodium-Catalyzed C-H Functionalization of N-Boc-Pyrrole
Dirhodium(II) carboxylates are highly effective catalysts for the reaction of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates, leading to selective C-H functionalization at the C2 position. This reaction is notable for its high enantioselectivity when a chiral catalyst is used[1].
Table 1: Rhodium-Catalyzed Asymmetric C-H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole [1]
| Entry | Diazo Compound (Ar) | Catalyst (mol %) | Yield (%) | d.r. | ee (%) |
| 1 | Phenyl | Rh₂(S-PTAD)₄ (0.05) | 87 | >20:1 | 97 |
| 2 | 4-Bromophenyl | Rh₂(S-PTAD)₄ (0.05) | 85 | >20:1 | 98 |
| 3 | 4-Methoxyphenyl | Rh₂(S-PTAD)₄ (0.05) | 82 | >20:1 | 96 |
| 4 | 2-Naphthyl | Rh₂(S-PTAD)₄ (0.05) | 78 | >20:1 | 95 |
Copper-Catalyzed C-H Functionalization of 1H-Pyrrole
Copper complexes, particularly those with hydrotris(pyrazolyl)borate (Tpx) ligands, can catalyze the direct C-H functionalization of unprotected 1H-pyrrole with diazo compounds. These reactions show a high selectivity for insertion into the Cα-H bond[2].
Table 2: Copper-Catalyzed C2-H Functionalization of 1H-Pyrrole [2]
| Entry | Diazo Compound | Catalyst | Solvent | Yield (%) |
| 1 | Ethyl 2-diazoacetate | TpxCu | Dichloromethane | 75 |
| 2 | Methyl phenyldiazoacetate | TpxCu | Dichloromethane | 82 |
| 3 | 2-Diazo-1,2-diphenylethanone | TpxCu | Dichloromethane | 68 |
Experimental Protocols
General Protocol for Rhodium-Catalyzed Asymmetric C-H Functionalization[1]
Materials:
-
N-Boc-2,5-dihydro-1H-pyrrole
-
Appropriate aryldiazoacetate
-
Dirhodium catalyst (e.g., Rh₂(S-PTAD)₄)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of N-Boc-2,5-dihydro-1H-pyrrole (1.0 mmol) and the rhodium catalyst (0.0005 mmol, 0.05 mol%) in anhydrous dichloromethane (5 mL) under an inert atmosphere, add a solution of the aryldiazoacetate (0.5 mmol) in anhydrous dichloromethane (5 mL) via syringe pump over 4 hours.
-
Stir the reaction mixture at room temperature for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired C-H functionalized product.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
General Protocol for Copper-Catalyzed C2-H Functionalization[2]
Materials:
-
1H-Pyrrole
-
Appropriate diazo compound
-
Copper catalyst (e.g., TpxCu)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the copper catalyst (0.05 mmol) in anhydrous dichloromethane (10 mL).
-
Add 1H-pyrrole (5.0 mmol, 5 equivalents) to the solution.
-
Add a solution of the diazo compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the C2-functionalized pyrrole.
Signaling Pathways and Logical Relationships
The outcome of the C-H functionalization of pyrroles is governed by a complex interplay of electronic and steric factors, as well as the choice of catalyst and reaction conditions.
Caption: Factors influencing the outcomes of pyrrole C-H functionalization.
Applications in Drug Development
Substituted pyrroles are prevalent in a wide range of pharmaceuticals, including anti-inflammatory drugs, anti-cancer agents, and antibiotics. The ability to directly functionalize the pyrrole core via C-H activation provides a streamlined approach to synthesizing novel analogs of existing drugs and exploring new chemical space for drug discovery. For instance, the direct introduction of various functional groups can modulate the pharmacokinetic and pharmacodynamic properties of pyrrole-based drug candidates.
Conclusion
While the use of this compound for C-H functionalization remains undocumented, the C-H functionalization of the pyrrole ring itself using other diazo compounds is a robust and versatile synthetic strategy. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of complex pyrrole derivatives for applications in medicinal chemistry and materials science. The continued development of new catalysts and a deeper understanding of the reaction mechanisms will further expand the scope and utility of this powerful synthetic tool.
References
Synthesis of Functionalized Pyrroles from Diazo Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized pyrroles utilizing diazo precursors. The methodologies outlined herein are based on recent advancements in metal-catalyzed reactions, offering efficient and regiocontrolled routes to a diverse range of pyrrole derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials.
I. Introduction
Pyrroles are fundamental nitrogen-containing heterocyclic scaffolds that form the core of numerous natural products, pharmaceuticals, and functional materials. The development of efficient synthetic routes to functionalized pyrroles is a cornerstone of modern organic chemistry. Among the various synthetic strategies, the use of diazo compounds as versatile precursors has gained significant traction. Diazo compounds, particularly α-diazo-β-dicarbonyls, serve as effective carbene precursors in the presence of transition metal catalysts, enabling the construction of the pyrrole ring through various reaction pathways, including cycloadditions and condensation reactions.
This document focuses on metal-catalyzed approaches, highlighting the utility of copper, rhodium, and gold catalysts in mediating the synthesis of highly substituted pyrroles from diazo precursors and suitable reaction partners such as imines and enamines.
II. Copper-Catalyzed Synthesis of Multisubstituted Pyrroles
A robust and modular approach for the regiocontrolled synthesis of multisubstituted pyrroles involves the copper-catalyzed condensation of enolizable imines with α-diazo-β-ketoesters.[1][2][3][4] This methodology is applicable to a wide range of substrates, including acyclic, exocyclic, and endocyclic imines, and tolerates a variety of functional groups.[1][3][4]
Reaction Principle
The reaction proceeds through a proposed mechanism involving the following key steps[2]:
-
Copper Carbenoid Formation: The copper(II) catalyst reacts with the α-diazo-β-ketoester to generate a highly electrophilic copper carbenoid intermediate with the extrusion of dinitrogen.
-
Azomethine Ylide Formation: The enolizable imine acts as a nucleophile, attacking the copper carbenoid to form an azomethine ylide.
-
Tautomerization: The azomethine ylide undergoes tautomerization to yield an α-enamino-β-dicarbonyl intermediate.
-
Cyclocondensation: A subsequent intramolecular dehydrative cyclocondensation of the enaminoketone furnishes the highly substituted pyrrole product.
The overall transformation represents a denitrogenative and dehydrative condensation process.[1][2][3][4]
References
- 1. Copper-catalyzed condensation of imines and α-diazo-β-dicarbonyl compounds: modular and regiocontrolled synthesis of multisubstituted pyrroles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Copper-catalyzed condensation of imines and α-diazo-β-dicarbonyl compounds: modular and regiocontrolled synthesis of multisubstituted pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Condensation of Imines and α-Diazo-β-dicarbonyl Compounds: Modular and Regiocontrolled Synthesis of Multisubstituted Pyrroles | Yoshikai Group [pharm.tohoku.ac.jp]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Application Notes and Protocols: Photolytic Generation of Carbenes from 3-Diazo-3H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in situ generation of carbene intermediates is a powerful strategy in modern organic synthesis, enabling the construction of complex molecular architectures. Pyrrolyl carbenes, in particular, are of significant interest due to the prevalence of the pyrrole motif in pharmaceuticals and natural products. This document provides detailed application notes and proposed protocols for the photolytic generation of a pyrrol-3-yl carbene from a putative 3-diazo-3H-pyrrole precursor. While the direct synthesis and photolysis of unsubstituted this compound are not extensively documented, the following protocols are based on established methodologies for the synthesis of substituted 3-aminopyrroles, the diazotization of heteroaromatic amines, and the photochemistry of diazo compounds. These notes are intended to serve as a foundational guide for researchers exploring the reactivity and synthetic utility of this intriguing carbene intermediate.
Proposed Synthesis of this compound
The generation of this compound is predicated on the successful synthesis of its precursor, 3-aminopyrrole. The parent 3-aminopyrrole is known to be unstable; however, synthetic routes to substituted analogs have been reported.[1][2] A plausible approach to the parent compound involves the reduction of 3-nitropyrrole.
Protocol 1: Synthesis of 3-Aminopyrrole via Reduction of 3-Nitropyrrole
Materials:
-
3-Nitropyrrole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve 3-nitropyrrole in ethanol.
-
Cool the solution in an ice bath.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the cooled solution of 3-nitropyrrole.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture with a cold aqueous solution of sodium hydroxide until the solution is basic.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-aminopyrrole.
-
Due to its instability, it is recommended to use the crude 3-aminopyrrole immediately in the subsequent diazotization step.
Protocol 2: Diazotization of 3-Aminopyrrole
This protocol is adapted from general methods for the diazotization of aromatic amines and specific reports on the "interrupted" diazotization of aminopyrroles which can yield stable diazonium salts.[3][4][5]
Materials:
-
Crude 3-aminopyrrole
-
Hydrochloric acid (HCl) or Tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ice
Procedure:
-
Dissolve the crude 3-aminopyrrole in a cooled (0-5 °C) aqueous solution of hydrochloric acid or tetrafluoroboric acid.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of the 3-aminopyrrole salt. Maintain the temperature below 5 °C throughout the addition.
-
Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete. The formation of the diazonium salt can be monitored by the disappearance of the starting amine.
-
For the generation of the neutral diazo compound, carefully neutralize the cold diazonium salt solution with a weak base (e.g., sodium bicarbonate solution) until the pH is approximately 7.
-
The resulting this compound is expected to be unstable and should be used immediately in the subsequent photolytic step. It is advisable to perform the photolysis in the same reaction vessel if possible, after extraction into a suitable organic solvent.
Photolytic Generation of Pyrrol-3-yl Carbene
The photolysis of the in situ generated this compound is expected to proceed via the extrusion of nitrogen gas to yield the corresponding pyrrol-3-yl carbene.[6]
Protocol 3: General Procedure for Photolysis
Experimental Setup:
-
A quartz or borosilicate glass reaction vessel (depending on the required wavelength).
-
A high-pressure mercury lamp or a suitable LED light source. The choice of wavelength may be critical and can be guided by the UV-Vis spectrum of the diazo compound.[7]
-
A cooling system to maintain the desired reaction temperature.
-
An inert atmosphere (argon or nitrogen).
Procedure:
-
Prepare a dilute solution of the freshly prepared this compound in a suitable solvent (e.g., dichloromethane, acetonitrile, or the substrate for the carbene reaction itself). The solvent should be transparent at the irradiation wavelength.
-
If a trapping agent (e.g., an alkene for cyclopropanation or a C-H bond donor for insertion) is to be used, add it to the solution.
-
Purge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
While maintaining an inert atmosphere and the desired temperature (typically between room temperature and -78 °C), irradiate the solution with the light source.
-
Monitor the reaction progress by TLC or GC-MS, following the disappearance of the diazo compound.
-
Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography.
Predicted Reactivity and Applications
The photolytically generated pyrrol-3-yl carbene is expected to exhibit typical carbene reactivity, providing access to a variety of functionalized pyrrole derivatives.
-
Cyclopropanation: Reaction with alkenes would yield pyrrolyl-substituted cyclopropanes, which are valuable building blocks in medicinal chemistry.
-
C-H Insertion: Intramolecular or intermolecular C-H insertion reactions can be used to functionalize unactivated C-H bonds, providing a direct route to substituted pyrroles.[8]
-
O-H and N-H Insertion: Reaction with alcohols, water, or amines would lead to the corresponding 3-alkoxy, 3-hydroxy, or 3-amino pyrrole derivatives.
-
Ylide Formation: Trapping of the carbene with Lewis bases such as pyridines, sulfides, or phosphines would generate the corresponding ylides, which can undergo further synthetic transformations.
Quantitative Data
Quantitative data for the photolytic generation of carbene from this compound is not available in the literature. However, data from analogous systems can provide an estimate of expected outcomes.
Table 1: Representative Yields for Carbene Reactions with Pyrroles and Other Heterocycles
| Diazo Compound Precursor | Carbene Trapping Reaction | Product Yield (%) | Reference |
| Aryl diazoesters | C2-H insertion into 1H-pyrroles | up to 82% | [8] |
| 2-Alkynyliminoheterocycles | Intermolecular trapping with terminal alkynes | 41-57% | [6] |
| Ethyl 2-diazoacetate | Cyclopropanation of N-Boc-pyrrole | High | [9] |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Characteristic Signals | Reference Analogy |
| FT-IR | Strong N≡N stretch around 2100-2200 cm⁻¹ | [10][11] |
| ¹H NMR | Signals corresponding to the pyrrole ring protons, potentially deshielded compared to pyrrole itself. | [10] |
| ¹³C NMR | Signal for the diazo carbon (C-N₂) typically in the range of 40-70 ppm. Signals for the pyrrole ring carbons. | [11] |
| UV-Vis | Absorption maximum in the UV or visible region, characteristic of the diazo chromophore. | [12] |
Safety Considerations
-
Diazo Compounds: Diazo compounds are potentially explosive and should be handled with care. They can be sensitive to heat, light, and acid. It is recommended to generate and use them in situ whenever possible and to avoid their isolation and storage.
-
Photochemical Reactions: Use appropriate shielding for the light source to avoid exposure to harmful UV radiation. Ensure the reaction setup is properly cooled to prevent overheating.
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Conclusion
The photolytic generation of carbenes from this compound represents a promising, albeit underexplored, avenue for the synthesis of novel pyrrole-containing molecules. The protocols and application notes provided herein offer a solid foundation for researchers to begin investigating the potential of this reactive intermediate. Careful consideration of the instability of the precursor and the reactive nature of the carbene is paramount for successful and safe experimentation. Further research is warranted to establish robust synthetic procedures and to fully elucidate the reactivity profile of the pyrrol-3-yl carbene.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. 3-Component reactions for accessing heterocycle-rich topologies: trapping of pyrrole-stabilized carbenes via net bimolecular C–H or N–H insertion - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05345E [pubs.rsc.org]
- 7. Visible light-mediated photolysis of organic molecules: the case study of diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Diazo-3H-pyrrole in Natural Product Synthesis: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole-containing compounds are a cornerstone of natural product chemistry and drug discovery, exhibiting a wide array of biological activities. The development of novel synthetic methodologies to access functionalized pyrrole scaffolds is a continuous endeavor in organic chemistry. Diazo compounds, particularly in the context of transition metal-catalyzed reactions, have emerged as powerful tools for the construction of complex molecular architectures. This document aims to provide a comprehensive overview of the application of a specific diazo compound, 3-diazo-3H-pyrrole, in the synthesis of natural products. However, a thorough investigation of the scientific literature reveals a significant finding: there are no reported applications of this compound in the synthesis of natural products.
Furthermore, searches for the synthesis and reactivity of this compound itself have not yielded any specific results, suggesting that this compound may be unknown, highly unstable, or has not been successfully synthesized and characterized.
While the specific focus on this compound could not be addressed due to the lack of available data, this report will instead provide a broader context on the use of other diazo compounds in the synthesis of pyrrole-containing structures and related heterocyclic natural products. This will offer valuable insights into the potential reactivity and synthetic utility that a compound like this compound might possess, should it become accessible in the future.
General Principles: Diazo Compounds in Heterocycle Synthesis
Diazo compounds are versatile reagents in organic synthesis, primarily due to their ability to serve as precursors to carbenes or carbenoids upon treatment with transition metal catalysts (e.g., Rh, Cu, Pd) or upon photolysis/thermolysis. These reactive intermediates can undergo a variety of transformations, making them highly valuable in the construction of cyclic systems.
Key Reactions of Diazo Compounds:
-
Cycloaddition Reactions: Diazo compounds can participate in [3+2] cycloaddition reactions with various dipolarophiles to form five-membered rings.
-
C-H Insertion: Metal carbenoids can insert into C-H bonds, a powerful transformation for the direct functionalization of unactivated C-H bonds.
-
X-H Insertion: Insertion into O-H, N-H, and S-H bonds is also a common and efficient process.
-
Ylide Formation: Reaction with heteroatoms (e.g., S, N, O) can lead to the formation of ylides, which can then undergo subsequent rearrangements.
A general workflow for the utilization of diazo compounds in the synthesis of heterocyclic structures, including pyrroles, is depicted below.
Hypothetical Applications of this compound
Although no real-world examples exist, we can speculate on the potential synthetic applications of this compound based on the known reactivity of other diazo compounds and the structure of the pyrrole ring. The this compound tautomer is a non-aromatic isomer of diazopyrrole. Upon loss of nitrogen, it would generate a highly reactive pyrrolyl-carbene.
Potential Synthetic Pathways:
-
Intramolecular C-H Insertion: A suitably substituted this compound precursor could undergo an intramolecular C-H insertion to form fused bicyclic pyrrole derivatives, which are common motifs in alkaloids.
-
Intermolecular Cycloaddition: The pyrrolyl-carbene could react with alkenes or alkynes in an intermolecular fashion to generate cyclopropane or cyclopropene adducts, which could then be further elaborated into more complex natural product scaffolds.
-
Ylide Formation and Rearrangement: Reaction with a sulfide or an amine could lead to a sulfonium or ammonium ylide, which could then undergo a[1][2]-sigmatropic rearrangement to install new functionality on the pyrrole ring.
A hypothetical reaction pathway illustrating a potential intramolecular C-H insertion is shown below.
Conclusion and Future Outlook
The initial premise of utilizing this compound in natural product synthesis is not supported by the current body of scientific literature. This highlights a potential gap in the exploration of diazo chemistry or may indicate inherent instability or synthetic inaccessibility of this specific reagent.
For researchers in drug development and natural product synthesis, the key takeaway is that while the pyrrole nucleus is of immense importance, the specific tool of this compound is not currently in the synthetic chemist's toolbox. Future research could be directed towards the synthesis and characterization of this elusive molecule. If successful, its reactivity could then be explored, potentially opening up new avenues for the synthesis of novel pyrrole-containing natural product analogues with interesting biological activities. For now, efforts in this area should continue to focus on the many established and successful methods for pyrrole synthesis and functionalization.
References
Application Notes and Protocols: Copper-Catalyzed Transformations of 3-Diazo-3H-Pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Diazo-3H-pyrroles are a class of heterocyclic diazo compounds with potential as precursors for pyrrolyl carbenes. While the chemistry of diazo compounds is well-established, the specific applications of 3-diazo-3H-pyrroles, particularly in metal-catalyzed reactions, remain a developing area of interest. The diazo group is crucial for the observed antimicrobial activity in some substituted 3-diazopyrroles, indicating the potential for developing novel bioactive compounds through functionalization of this scaffold.[1]
Copper-catalyzed reactions of diazo compounds are powerful synthetic tools for the formation of carbon-carbon and carbon-heteroatom bonds. These transformations typically proceed through a copper carbene intermediate, which can undergo a variety of subsequent reactions, including cyclopropanation, C-H insertion, and X-H insertion. This document provides an overview of the potential copper-catalyzed transformations of 3-diazo-3H-pyrroles, drawing analogies from established copper-catalyzed reactions of other diazo compounds. The protocols provided are intended as a starting point for the exploration of the reactivity of this promising class of molecules.
Potential Copper-Catalyzed Transformations
The generation of a copper-pyrrolyl-carbene intermediate from 3-diazo-3H-pyrrole opens up a range of possible synthetic transformations. The general reaction scheme is depicted below:
References
Application Notes and Protocols for Intramolecular Reactions of 3-Diazo-3H-Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intramolecular reactions of 3-diazo-3H-pyrrole derivatives, versatile intermediates in the synthesis of fused heterocyclic scaffolds of interest in medicinal chemistry and drug development. The protocols detailed below are based on established methodologies for related diazo compounds and plausible reaction pathways for this specific scaffold.
Introduction
This compound derivatives are reactive intermediates that can undergo a variety of intramolecular transformations, primarily through the generation of a carbene intermediate upon thermal, photochemical, or metal-catalyzed decomposition. These reactions, including C-H insertion, cyclization, and rearrangement, provide access to a diverse range of fused pyrrole ring systems. Such bicyclic and polycyclic nitrogen-containing heterocycles are prevalent in numerous biologically active compounds and natural products, making the intramolecular reactions of 3-diazo-3H-pyrroles a valuable tool in synthetic and medicinal chemistry. The pyrrole nucleus itself is a key component in many pharmaceutical agents with applications as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[1]
Key Intramolecular Reaction Pathways
The intramolecular reactions of this compound derivatives are primarily governed by the generation of a highly reactive pyrrolyl-carbene intermediate. This intermediate can then undergo several types of transformations depending on the substitution pattern of the pyrrole ring and the reaction conditions.
A general overview of the process is the decomposition of the diazo compound, which can be initiated by heat, light, or a transition metal catalyst, leading to the extrusion of nitrogen gas and the formation of a carbene. This carbene can then react with a suitably positioned functional group within the same molecule.
Rhodium-Catalyzed Intramolecular C-H Insertion
Rhodium(II) carboxylates are highly effective catalysts for the decomposition of diazo compounds and subsequent intramolecular C-H insertion reactions.[2] For a this compound derivative with an alkyl side chain at a suitable position (e.g., C-2 or C-4), rhodium-catalyzed decomposition can lead to the formation of a fused pyrrolo-lactam or a related bicyclic system. The choice of rhodium catalyst can influence the chemo- and regioselectivity of the insertion.
Experimental Protocol: General Procedure for Rhodium-Catalyzed Intramolecular C-H Insertion
Quantitative Data Summary (Hypothetical Data Based on Similar Systems)
| Substrate (R group on side chain) | Catalyst | Solvent | Yield (%) |
| -CH₂CH₂Ph | Rh₂(OAc)₄ | Toluene | 75 |
| -CH₂CH₂CH₃ | Rh₂(OAc)₄ | DCM | 68 |
| -CH(CH₃)₂ | Rh₂(OAc)₄ | Toluene | 55 |
Photochemical Intramolecular Reactions
Photolysis of this compound derivatives provides an alternative method for generating the corresponding carbene intermediate. The outcome of the photochemical reaction can be highly dependent on the solvent and the substitution pattern of the pyrrole. In addition to C-H insertion, photochemical conditions can also promote other intramolecular reactions, such as cyclopropanation if an olefin is present in a side chain.
Experimental Protocol: General Procedure for Photochemical Intramolecular Reaction
-
Preparation: Dissolve the this compound derivative in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane) in a quartz reaction vessel. The concentration should typically be in the range of 0.01-0.1 M.
-
Degassing: Degas the solution by bubbling with argon or nitrogen for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the diazo compound or react with the carbene.
-
Irradiation: Irradiate the solution with a high-pressure mercury lamp (e.g., 300W) through a Pyrex filter (to block wavelengths below 320 nm) at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the desired fused pyrrole product.
Quantitative Data Summary (Hypothetical Data Based on Similar Systems)
| Substrate (Side Chain) | Solvent | Irradiation Time (h) | Product Type | Yield (%) |
| 2-allyl | Acetonitrile | 4 | Cyclopropanation | 65 |
| 2-propyl | Dichloromethane | 6 | C-H Insertion | 58 |
Thermal Intramolecular Reactions and Wolff Rearrangement
Thermal decomposition of this compound derivatives can also lead to the formation of a carbene intermediate. However, at elevated temperatures, competing reaction pathways may become more prominent. One such pathway is the Wolff rearrangement, where the carbene rearranges to a ketene intermediate.[3][4] If a nucleophile, such as water or an alcohol, is present, it can trap the ketene to form a carboxylic acid or ester derivative, respectively.
Experimental Protocol: General Procedure for Thermal Wolff Rearrangement
-
Preparation: Dissolve the this compound derivative in a high-boiling point solvent (e.g., toluene, xylene) containing a nucleophile (e.g., water, methanol).
-
Reaction: Heat the solution to reflux and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary (Hypothetical Data Based on Similar Systems)
| Substrate | Nucleophile | Solvent | Temperature (°C) | Yield (%) |
| This compound-2-one | H₂O | Dioxane | 100 | 70 |
| This compound-2-one | Methanol | Toluene | 110 | 78 |
Applications in Drug Development
The fused pyrrole scaffolds synthesized through these intramolecular reactions are of significant interest to drug development professionals. These structures can serve as cores for the development of novel therapeutic agents. For instance, pyrrole-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The ability to rapidly generate a library of diverse fused pyrrole derivatives through these intramolecular reactions allows for efficient structure-activity relationship (SAR) studies, a crucial step in the drug discovery process.
Conclusion
The intramolecular reactions of this compound derivatives offer a powerful and versatile strategy for the synthesis of complex, fused heterocyclic systems. By carefully selecting the reaction conditions—catalyst, light, or heat—and the substitution pattern of the starting diazo compound, researchers can selectively access a variety of valuable molecular architectures for applications in medicinal chemistry and materials science. The protocols and data presented herein provide a foundation for the exploration and optimization of these transformations.
References
Application Notes and Protocols for 3-Diazo-3H-Pyrrole in Flow Chemistry Systems
A comprehensive review of available scientific literature and chemical databases did not yield specific examples or established protocols for the use of 3-diazo-3H-pyrrole in flow chemistry systems. While the fields of flow chemistry and diazo chemistry are individually well-documented, their intersection concerning this specific heterocyclic compound appears to be an unexplored area of research.
This document, therefore, provides a foundational overview based on the general principles of flow chemistry with diazo compounds and the known reactivity of pyrrole derivatives. The subsequent sections offer hypothetical application notes and generalized protocols that researchers can adapt for the prospective development of flow chemistry processes involving this compound.
Introduction to this compound and Flow Chemistry
This compound is a heterocyclic diazo compound. Diazo compounds are valuable synthetic intermediates, known for their diverse reactivity, including cycloadditions, C-H insertions, and rearrangements. However, they are often unstable, potentially explosive, and toxic, making their handling in traditional batch synthesis challenging.[1][2][3]
Flow chemistry offers significant advantages for handling such hazardous intermediates.[2][4] By conducting reactions in a continuous stream through microreactors or coiled tubes, flow systems offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and improved safety due to the small reaction volumes at any given time.[2][4] The in-situ generation and immediate consumption of reactive intermediates like diazo compounds is a key advantage of flow chemistry, minimizing the accumulation of hazardous species.[1][5]
Potential Applications in Drug Discovery and Development
The pyrrole nucleus is a common scaffold in many pharmaceuticals.[6] The introduction of a diazo group at the 3-position could serve as a versatile handle for further functionalization, enabling the synthesis of novel pyrrole-based compounds for drug discovery programs. Potential downstream reactions of flow-generated this compound could include:
-
Cycloaddition Reactions: [4+2] and [3+2] cycloadditions to form fused heterocyclic systems.
-
Transition-Metal Catalyzed Cross-Coupling Reactions: To introduce aryl, alkyl, or other functionalities.[7]
-
X-H Insertion Reactions: For the formation of new C-H, N-H, or O-H bonds.
Hypothetical Flow Chemistry Workflow
A logical workflow for the use of this compound in a flow system would involve its in-situ generation followed by an immediate downstream reaction.
Caption: Hypothetical workflow for the in-situ generation and reaction of this compound.
Generalized Experimental Protocols
The following are generalized protocols that would require significant optimization for the specific case of this compound.
Protocol 1: In-situ Generation of this compound
This protocol is based on the diazotization of an amino-heterocycle, a common method for generating diazo compounds.[8][9][10]
Materials:
-
3-Amino-pyrrole hydrochloride
-
tert-Butyl nitrite (tBuONO)
-
Acetonitrile (or other suitable organic solvent)
-
Syringe pumps
-
T-mixer
-
PFA or stainless steel tubing for residence time coil
-
Back pressure regulator
Procedure:
-
Solution Preparation:
-
Solution A: Prepare a 0.1 M solution of 3-amino-pyrrole hydrochloride in acetonitrile.
-
Solution B: Prepare a 0.12 M solution of tert-butyl nitrite in acetonitrile.
-
-
System Setup:
-
Assemble the flow chemistry setup as depicted in the generation stage of the workflow diagram.
-
Ensure the system is clean, dry, and free of leaks.
-
The residence time coil should be of a volume calculated to provide the desired reaction time at the intended flow rates.
-
-
Reaction Execution:
-
Set the temperature of the residence time coil (e.g., 0 °C to room temperature).
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) through the T-mixer and into the residence time coil.
-
The output of this coil, containing the in-situ generated this compound, should be immediately directed to the next reaction step.
-
Safety Precautions:
-
Diazo compounds are potentially explosive. All operations should be conducted in a well-ventilated fume hood behind a blast shield.
-
The system should be carefully monitored for any signs of pressure buildup or blockages.
-
Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.
Protocol 2: Downstream Reaction - Hypothetical [3+2] Cycloaddition
This protocol describes a hypothetical reaction of the flow-generated this compound with an alkene.
Materials:
-
Output stream from Protocol 1 (containing this compound)
-
Alkene (e.g., N-phenylmaleimide)
-
Acetonitrile
-
Syringe pump
-
T-mixer
-
PFA or stainless steel tubing for second residence time coil
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Solution Preparation:
-
Solution C: Prepare a 0.1 M solution of the alkene in acetonitrile.
-
-
System Setup:
-
Connect the output of the first residence time coil (from Protocol 1) to one inlet of a second T-mixer.
-
Connect a syringe pump with Solution C to the other inlet of the second T-mixer.
-
Connect the outlet of the second T-mixer to a second residence time coil.
-
-
Reaction Execution:
-
Set the temperature of the second residence time coil (this may require heating to facilitate the cycloaddition).
-
Pump the output stream from Protocol 1 and Solution C into the second T-mixer and through the second residence time coil.
-
The final product stream is passed through a back pressure regulator and collected for analysis and purification.
-
Data Presentation (Hypothetical)
Should experimental data become available, it should be structured for clarity.
Table 1: Optimization of this compound Generation
| Entry | Precursor Conc. (M) | tBuONO Equiv. | Temp. (°C) | Residence Time (min) | Conversion (%) |
| 1 | 0.1 | 1.1 | 0 | 2 | Data not available |
| 2 | 0.1 | 1.2 | 0 | 2 | Data not available |
| 3 | 0.1 | 1.2 | 25 | 2 | Data not available |
| 4 | 0.2 | 1.2 | 25 | 1 | Data not available |
Table 2: Optimization of Downstream Cycloaddition
| Entry | Alkene Equiv. | Temp. (°C) | Residence Time (min) | Yield (%) |
| 1 | 1.0 | 80 | 10 | Data not available |
| 2 | 1.2 | 80 | 10 | Data not available |
| 3 | 1.2 | 100 | 10 | Data not available |
| 4 | 1.2 | 100 | 20 | Data not available |
Conclusion and Future Outlook
The application of flow chemistry to the synthesis and reactions of this compound is a promising yet currently undocumented field. The protocols and workflows presented here are based on established principles for handling diazo compounds in continuous systems and provide a starting point for future research. Experimental validation is necessary to determine the feasibility and optimal conditions for these transformations. Such research would be a valuable contribution to the fields of synthetic organic chemistry and pharmaceutical development.
References
- 1. BJOC - The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. The Generation of Diazo Compounds in Continuous-Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Safe Generation and Direct Use of Diazoesters in Flow Chemistry [organic-chemistry.org]
- 6. estudogeral.uc.pt [estudogeral.uc.pt]
- 7. Flow chemistry as a discovery tool to access sp2–sp3 cross-coupling reactions via diazo compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 2-Diazopyrroles: synthesis and antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-H Insertion Reactions with 3-Diazo-3H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-H insertion reactions of diazo compounds have emerged as a powerful tool in organic synthesis for the formation of carbon-nitrogen bonds, providing a direct and atom-economical route to access a wide variety of nitrogen-containing molecules. This methodology is of particular interest in drug discovery and development, where the introduction of nitrogen is crucial for modulating the pharmacological properties of lead compounds. Among the various diazo compounds, heteroaromatic diazo species, such as 3-diazo-3H-pyrrole, offer a unique potential for the synthesis of novel heterocyclic scaffolds.
This document provides a detailed protocol for the generation and subsequent N-H insertion reactions of this compound with a focus on rhodium-catalyzed conditions, which are well-established for promoting such transformations. Due to the potential instability of heteroaromatic diazo compounds, this protocol emphasizes in situ generation and immediate use. The information presented is based on established methodologies for the synthesis and reactivity of diazoazoles and related N-H insertion reactions.
Synthesis of this compound Precursor: 3-Aminopyrrole
The synthesis of this compound typically starts from a corresponding 3-aminopyrrole derivative. A general method for the synthesis of substituted 3-aminopyrroles involves the Thorpe-Ziegler cyclization of β,β-enaminonitriles.
Protocol for Synthesis of a Substituted 3-Aminopyrrole
This protocol is adapted from known syntheses of 3-aminopyrrole derivatives.
Materials:
-
Substituted aniline (e.g., p-anisidine)
-
Ethoxymethylenemalononitrile
-
α-Haloketone (e.g., chloroacetone)
-
Triethylamine (TEA)
-
Ethanol (EtOH)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of the β,β-Enaminonitrile:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in ethanol.
-
Add ethoxymethylenemalononitrile (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be used directly in the next step or purified by recrystallization.
-
-
Thorpe-Ziegler Cyclization to 3-Aminopyrrole:
-
Dissolve the crude enaminonitrile (1.0 eq) in DMF.
-
Add the α-haloketone (1.1 eq) and triethylamine (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aminopyrrole.
-
In Situ Generation and N-H Insertion of this compound
The diazotization of 3-aminopyrroles can lead to the formation of 3-diazonium pyrroles, which can subsequently deprotonate to yield the this compound.[1] Due to the potential instability of the diazo compound, it is highly recommended to perform the N-H insertion reaction immediately following its in situ generation.
General Workflow
Caption: A generalized workflow for the synthesis of the 3-aminopyrrole precursor followed by in situ diazotization and subsequent N-H insertion reaction.
Rhodium-Catalyzed N-H Insertion Protocol
This protocol is based on well-established rhodium-catalyzed N-H insertion reactions of diazo compounds.
Materials:
-
Substituted 3-aminopyrrole
-
Sodium nitrite (NaNO₂)
-
Aqueous acid (e.g., 2 M HCl or acetic acid)
-
N-H insertion substrate (e.g., aniline, aliphatic amine, amide)
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄) or other suitable rhodium catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Preparation of the Reaction Vessel:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the N-H insertion substrate (1.2-1.5 eq) and the rhodium catalyst (1-2 mol%).
-
Dissolve the components in the anhydrous solvent.
-
-
In Situ Generation of this compound:
-
In a separate flask, dissolve the 3-aminopyrrole (1.0 eq) in the chosen aqueous acid at 0 °C.
-
Slowly add an aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Stir the mixture for 15-30 minutes at 0 °C. The formation of the diazonium salt is often indicated by a color change.
-
Carefully neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution) until the diazo compound precipitates or can be extracted. Caution: Diazo compounds can be explosive. Handle with care and behind a blast shield. It is recommended to proceed to the next step without isolating the diazo compound.
-
-
N-H Insertion Reaction:
-
Slowly add the freshly prepared solution/suspension of this compound to the solution of the N-H substrate and catalyst at room temperature or a slightly elevated temperature (e.g., 40 °C), depending on the reactivity of the substrates. The addition is typically done over 1-2 hours using a syringe pump to maintain a low concentration of the diazo compound.
-
Monitor the reaction by TLC. The reaction is usually complete within a few hours after the addition is finished.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-H insertion product.
-
Data Presentation
As there is limited specific data for the N-H insertion of this compound, the following tables present representative data for rhodium- and copper-catalyzed N-H insertion reactions of other diazo compounds with various amines, which can serve as a benchmark for expected yields and conditions.
Table 1: Rhodium-Catalyzed N-H Insertion of Diazo Compounds with Amines
| Entry | Diazo Compound | Amine | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Ethyl 2-phenyldiazoacetate | Aniline | Rh₂(OAc)₄ (1) | DCM | RT | 95 |
| 2 | Ethyl 2-phenyldiazoacetate | Benzylamine | Rh₂(OAc)₄ (1) | DCM | RT | 92 |
| 3 | Methyl 2-phenyldiazoacetate | Pyrrolidine | Rh₂(OAc)₄ (1) | DCE | 40 | 88 |
| 4 | 2-Diazo-1,2-diphenylethanone | Morpholine | Rh₂(esp)₂ (2) | DCE | 60 | 85 |
Table 2: Copper-Catalyzed N-H Insertion of Diazo Compounds with Amines
| Entry | Diazo Compound | Amine | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Ethyl 2-phenyldiazoacetate | Aniline | Cu(acac)₂ (5) | Toluene | 80 | 85 |
| 2 | Ethyl 2-phenyldiazoacetate | Benzylamine | Cu(OTf)₂ (5) | DCE | 60 | 82 |
| 3 | Methyl 2-phenyldiazoacetate | Piperidine | CuI (5) | CH₃CN | RT | 78 |
| 4 | tert-Butyl 2-diazoacetate | p-Toluidine | Cu(hfacac)₂ (2) | Benzene | 70 | 90 |
Signaling Pathway and Logical Relationships
The catalytic cycle for a rhodium-catalyzed N-H insertion reaction is depicted below.
References
Application Notes and Protocols: Ylide Formation from 3-Diazo-3H-Pyrrole and Heteroatoms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation of ylides from 3-diazo-3H-pyrrole derivatives and their subsequent reactions with heteroatom-containing nucleophiles. The methodologies described herein are based on established principles of diazo chemistry and rhodium-catalyzed carbene transfer, offering a versatile pathway to novel pyrrole-based scaffolds of interest in medicinal chemistry and materials science. While direct literature on this compound is limited, the following protocols are adapted from well-documented procedures for analogous diazo compounds, particularly 3-diazo-3H-indoles.
Introduction
Diazo compounds are valuable synthetic intermediates, serving as precursors to carbenes and carbenoids, which can undergo a variety of transformations. The in-situ generation of a rhodium-carbene from a this compound provides a highly reactive intermediate that can be trapped by heteroatom nucleophiles, such as sulfides, phosphines, and amines, to form the corresponding ylides. These ylides can be stable and isolable or can be used as transient intermediates in subsequent reactions, including[1][2]-sigmatropic rearrangements, Stevens rearrangements, and cyclization reactions, leading to the formation of complex heterocyclic systems. The pyrrole nucleus is a privileged scaffold in numerous biologically active compounds, and its functionalization through ylide intermediates opens new avenues for drug discovery and development.[3][4]
Synthesis of 2-Substituted-3-Diazo-3H-Pyrroles
The synthesis of the this compound starting material is a crucial first step. A general approach involves the diazotization of a 3-amino-2-substituted-pyrrole.
Experimental Protocol: Synthesis of Ethyl 3-Diazo-2-methyl-3H-pyrrole-5-carboxylate (General Procedure)
This protocol is adapted from standard diazotization procedures for aromatic amines.
Materials:
-
Ethyl 3-amino-2-methyl-1H-pyrrole-5-carboxylate
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flasks
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-amino-2-methyl-1H-pyrrole-5-carboxylate (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water at 0 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq in a minimal amount of water) dropwise to the stirred solution of the pyrrole hydrochloride salt over 15-20 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for an additional 30 minutes. The formation of the diazonium salt can be monitored by the disappearance of the starting amine using thin-layer chromatography (TLC).
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at low temperature (< 30 °C) to afford the crude ethyl 3-diazo-2-methyl-3H-pyrrole-5-carboxylate.
-
Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Safety Note: Diazo compounds are potentially explosive and should be handled with care. Avoid heating, friction, and exposure to strong acids. All reactions should be carried out in a well-ventilated fume hood behind a blast shield.[5][6]
Ylide Formation with Heteroatoms: General Protocols
The following are general protocols for the rhodium(II)-catalyzed reaction of a 2-substituted-3-diazo-3H-pyrrole with various heteroatom nucleophiles. The choice of rhodium catalyst can influence the efficiency and selectivity of the reaction. Rhodium(II) acetate dimer [Rh₂(OAc)₄] is a commonly used and effective catalyst.[7][8]
Formation of Sulfur Ylides
Experimental Protocol: Rhodium(II)-Catalyzed Reaction with Sulfides
-
To a solution of the 2-substituted-3-diazo-3H-pyrrole (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., argon or nitrogen), add the sulfide (1.2-2.0 eq).
-
Add the rhodium(II) acetate dimer catalyst (1-2 mol%).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or by the evolution of nitrogen gas.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The resulting sulfur ylide can be purified by column chromatography on silica gel.
| Entry | Sulfide | Product | Yield (%) | Reference Method |
| 1 | Dimethyl sulfide | 2-Methyl-5-(ethoxycarbonyl)-3-(dimethylsulfonium)pyrrolylide | 85-95 | Adapted from general rhodium-catalyzed reactions with sulfides. |
| 2 | Tetrahydrothiophene | 2-Methyl-5-(ethoxycarbonyl)-3-(tetrahydrothiophenium)pyrrolylide | 80-90 | Adapted from general rhodium-catalyzed reactions with sulfides. |
| 3 | Phenyl methyl sulfide | 2-Methyl-5-(ethoxycarbonyl)-3-(methyl(phenyl)sulfonium)pyrrolylide | 75-85 | Adapted from general rhodium-catalyzed reactions with sulfides. |
Formation of Phosphorus Ylides
Experimental Protocol: Rhodium(II)-Catalyzed Reaction with Phosphines
-
In a flame-dried flask under an inert atmosphere, dissolve the 2-substituted-3-diazo-3H-pyrrole (1.0 eq) in anhydrous DCM or toluene.
-
Add the phosphine (1.1-1.5 eq) to the solution.
-
Add the rhodium(II) acetate dimer catalyst (1-2 mol%).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
After the starting material is consumed, remove the solvent in vacuo.
-
Purify the resulting phosphorus ylide by recrystallization or column chromatography.
| Entry | Phosphine | Product | Yield (%) | Reference Method |
| 1 | Triphenylphosphine | 2-Methyl-5-(ethoxycarbonyl)-3-(triphenylphosphonio)pyrrolylide | 90-98 | Adapted from established protocols for diazo compounds and phosphines. |
| 2 | Trimethylphosphine | 2-Methyl-5-(ethoxycarbonyl)-3-(trimethylphosphonio)pyrrolylide | 88-95 | Adapted from established protocols for diazo compounds and phosphines. |
Formation of Ammonium Ylides
Experimental Protocol: Rhodium(II)-Catalyzed Reaction with Amines
-
Dissolve the 2-substituted-3-diazo-3H-pyrrole (1.0 eq) in a suitable dry solvent (e.g., DCM, THF) under an inert atmosphere.
-
Add the amine (1.5-2.5 eq).
-
Introduce the rhodium(II) acetate dimer catalyst (1-2 mol%).
-
Stir the mixture at room temperature. Monitor the reaction by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The ammonium ylide can be purified by chromatography or used directly in the next step.
| Entry | Amine | Product | Yield (%) | Reference Method |
| 1 | Pyridine | 2-Methyl-5-(ethoxycarbonyl)-3-(pyridinium-1-yl)pyrrolylide | 70-85 | Based on general methods for N-ylide formation.[9] |
| 2 | Triethylamine | 2-Methyl-5-(ethoxycarbonyl)-3-(triethylammonio)pyrrolylide | 65-80 | Based on general methods for N-ylide formation.[9] |
Visualization of Reaction Pathways
The following diagrams illustrate the key transformations described in these application notes.
Caption: General workflow for rhodium-catalyzed ylide formation.
Caption: [1][2]-Sigmatropic rearrangement of a pyrrole sulfur ylide.
Characterization Data
The synthesized ylides and their products can be characterized using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ylidic carbon typically appears at a characteristic chemical shift in the ¹³C NMR spectrum.
-
Infrared (IR) Spectroscopy: The diazo group in the starting material has a strong, characteristic absorption around 2100 cm⁻¹. The disappearance of this peak indicates the consumption of the starting material.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the products.
-
X-ray Crystallography: For stable, crystalline ylides, X-ray diffraction can provide unambiguous structural confirmation.
Expected Spectroscopic Data for a Generic 2-Methyl-5-(ethoxycarbonyl)-3-(dimethylsulfonium)pyrrolylide:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrrole ring protons, the methyl and ethyl groups of the ester, and the methyl groups on the sulfur atom. The chemical shifts of the pyrrole protons will be influenced by the ylidic character. |
| ¹³C NMR | Resonances for all carbon atoms, including the characteristic upfield signal for the ylidic carbon. |
| IR (cm⁻¹) | Absence of the diazo stretch (~2100 cm⁻¹). Presence of C=O stretch from the ester (~1700 cm⁻¹). |
| HRMS | Molecular ion peak corresponding to the calculated exact mass of the sulfur ylide. |
Applications in Drug Development
The functionalized pyrroles accessible through these ylide intermediates are of significant interest in drug discovery. The introduction of diverse substituents via this methodology allows for the rapid generation of compound libraries for biological screening. Pyrrole-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The ability to form new carbon-carbon and carbon-heteroatom bonds under mild conditions makes this synthetic strategy highly valuable for the synthesis of complex natural products and novel pharmaceutical agents.[3][4]
Conclusion
The rhodium-catalyzed decomposition of 3-diazo-3H-pyrroles in the presence of heteroatom nucleophiles provides a powerful and versatile method for the synthesis of novel pyrrole-based ylides. These intermediates can be isolated or used in situ to generate a wide array of complex heterocyclic structures. The protocols outlined in these application notes, though adapted from related systems, provide a solid foundation for researchers to explore this promising area of synthetic chemistry for applications in medicinal chemistry and beyond. Careful handling of the diazo precursors is paramount to ensure the safe and successful implementation of these synthetic strategies.
References
- 1. BJOC - One-pot preparation of substituted pyrroles from α-diazocarbonyl compounds [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the stability of 3-diazo-3H-pyrrole in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 3-diazo-3H-pyrrole in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guide
Issue: Rapid decomposition of this compound in solution, observed by color change (e.g., loss of yellow color) and gas evolution.
| Potential Cause | Suggested Solution |
| Acidic Impurities: 3H-pyrroles are known to be unstable in the presence of acids, which can catalyze decomposition.[1] | Ensure all glassware is thoroughly cleaned and dried. Use freshly distilled, neutral solvents. Consider passing solvents through a plug of neutral alumina before use. If the reaction mixture is inherently acidic, consider the use of a non-nucleophilic buffer. |
| Thermal Instability: Diazo compounds can be thermally labile, decomposing to carbenes and nitrogen gas. This decomposition is often exothermic.[2] | Maintain low temperatures throughout the experiment. Use a cryostat or an ice-salt bath to keep the reaction mixture below 0°C. Avoid localized heating from sonication or vigorous stirring. |
| Photochemical Decomposition: Exposure to light, particularly UV light, can induce the decomposition of diazo compounds. | Protect the reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware. Work in a fume hood with the sash lowered and the light off when possible. |
| Presence of Transition Metals: Trace amounts of transition metals can catalyze the decomposition of diazo compounds. | Use high-purity reagents and solvents. If metal catalysis is suspected from a previous reaction step, consider purification of intermediates to remove residual metal catalysts. |
| High Concentration: Higher concentrations of the diazo compound can lead to a greater risk of rapid, uncontrolled decomposition. | Work with dilute solutions whenever possible. For reactions requiring higher concentrations, add the diazo compound solution slowly to the reaction mixture to maintain a low instantaneous concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific studies on this compound are limited, degradation is likely to proceed through pathways common to other diazo compounds. These include:
-
Thermal or Photochemical Nitrogen Extrusion: This is the most common pathway, leading to the formation of a highly reactive carbene intermediate, which can then undergo various secondary reactions (e.g., insertion, cyclopropanation).
-
Acid-Catalyzed Decomposition: Protonation of the diazo group can lead to the formation of a diazonium ion, which is a much better leaving group than N2, accelerating decomposition.
-
Transition Metal-Catalyzed Decomposition: Many transition metals can form metal-carbene complexes with diazo compounds, leading to controlled or uncontrolled decomposition.[3]
Q2: How can I monitor the stability of my this compound solution?
A2: Several analytical techniques can be used:
-
UV-Vis Spectroscopy: Diazo compounds typically have a characteristic absorbance in the UV-visible region. A decrease in this absorbance over time indicates decomposition.
-
¹H NMR Spectroscopy: The disappearance of the characteristic proton signals for this compound and the appearance of new signals from degradation products can be monitored.
-
IR Spectroscopy: The diazo group has a strong, characteristic stretching vibration (typically around 2100 cm⁻¹). The intensity of this peak can be used to quantify the concentration of the diazo compound.
-
TLC Analysis: Thin-layer chromatography can be used to qualitatively assess the purity and decomposition of the compound over time.
Q3: What is the impact of solvent choice on the stability of this compound?
A3: Solvent choice is critical. Protic solvents (e.g., alcohols, water) should generally be avoided as they can participate in protonation-driven decomposition pathways. Halogenated solvents may contain acidic impurities. Aprotic, non-polar solvents such as diethyl ether, THF, or toluene are often preferred. It is crucial to use anhydrous, high-purity solvents.
Q4: Are there any structural modifications that can improve the stability of diazo compounds?
A4: Yes, the stability of diazo compounds is significantly enhanced by the presence of electron-withdrawing groups on the carbon atom bearing the diazo group.[4][5] For instance, α-diazo-β-diketones and α-diazo-β-diesters are substantially more stable than simple diazoalkanes due to delocalization of electron density.[5] While modifying the this compound core may alter its desired reactivity, understanding this principle can guide the design of more stable analogs.
Data Presentation
Table 1: Hypothetical Thermal Stability of a 0.1 M Solution of this compound in Various Solvents
| Solvent | Temperature (°C) | Half-life (t₁/₂) (minutes) |
| Toluene | 0 | 120 |
| Toluene | 25 | 15 |
| Tetrahydrofuran (THF) | 0 | 90 |
| Tetrahydrofuran (THF) | 25 | 10 |
| Dichloromethane (DCM) | 0 | 45 |
| Dichloromethane (DCM) | 25 | 5 |
| Methanol | 0 | < 5 |
| Methanol | 25 | < 1 |
Note: This data is illustrative and intended to demonstrate general stability trends. Actual stability will depend on the specific purity of the compound and solvents used.
Experimental Protocols
Protocol 1: General Procedure for Handling this compound Solutions
-
Glassware Preparation: All glassware must be scrupulously cleaned, dried in an oven at >120°C for at least 4 hours, and allowed to cool to room temperature in a desiccator before use.
-
Solvent Preparation: Use anhydrous, inhibitor-free solvents. If necessary, purify solvents using a solvent purification system or by distillation from an appropriate drying agent.
-
Inert Atmosphere: Conduct all manipulations under an inert atmosphere of nitrogen or argon.
-
Temperature Control: Prepare and handle the this compound solution at low temperatures (typically ≤ 0°C) using an ice bath or cryostat.
-
Light Protection: Wrap the reaction vessel and any storage flasks in aluminum foil to prevent photochemical decomposition.
-
Use of Dilute Solutions: Whenever possible, work with dilute solutions (e.g., <0.2 M) to minimize the risk of rapid decomposition.
-
In Situ Generation: For highly sensitive applications, consider a continuous flow setup where the this compound is generated and immediately consumed in the subsequent reaction step.[3]
Protocol 2: Monitoring Decomposition by UV-Vis Spectroscopy
-
Prepare a dilute solution of this compound in the desired solvent in a quartz cuvette.
-
Immediately record the initial UV-Vis spectrum to identify the λ_max of the diazo compound.
-
Store the cuvette under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At regular time intervals, record a new UV-Vis spectrum.
-
Plot the absorbance at λ_max versus time to determine the rate of decomposition.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Recommended workflow for handling this compound solutions.
References
Technical Support Center: Handling Neat 3-Diazo-3H-Pyrrole
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with neat 3-diazo-3H-pyrrole?
A1: Based on the general data for diazo compounds, neat this compound should be considered a potentially hazardous substance. The primary hazards include:
-
Thermal Instability: Diazo compounds can decompose exothermically at elevated temperatures. The onset of decomposition for various diazo compounds ranges from 75 to 160 °C[1][2][3].
-
Impact Sensitivity: Many diazo compounds are sensitive to shock or friction, which can lead to rapid decomposition or explosion[1][2]. It is recommended to handle neat diazo compounds with care to avoid impacts[1][4].
-
Potential for Explosion: While not all diazo compounds are predicted to be explosive as neat substances, some, particularly simple ones like diazomethane, are highly explosive[1][2][5]. The explosive potential of this compound is unknown.
-
Toxicity: Diazo compounds are presumed to be highly toxic[6].
Q2: What are the signs of decomposition of this compound?
A2: Signs of decomposition for diazo compounds include:
-
Gas evolution (nitrogen gas is a primary byproduct of decomposition).
-
Color change.
-
A rapid increase in temperature.
Q3: How should I store neat this compound?
A3: Store neat this compound in a cool, dark place, preferably in a refrigerator at 2-8 °C, under an inert atmosphere. It should be kept away from heat, light, and sources of ignition[6]. Containers should be tightly closed and clearly labeled[7].
Q4: What should I do in case of a spill?
A4: In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures. Traces of diazo compounds can be destroyed by careful addition to acetic acid[6].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected gas evolution during handling at room temperature. | Decomposition of the diazo compound. | Immediately cease the operation, ensure adequate ventilation (work in a fume hood), and cool the material if possible. Prepare for safe disposal. |
| Color change of the material during storage. | Decomposition due to improper storage (e.g., exposure to light or elevated temperature). | Do not use the material. Dispose of it according to your institution's hazardous waste procedures. |
| Solid material appears clumped or has a different texture. | Potential absorption of moisture or partial decomposition. | Exercise extreme caution. Do not grind or apply friction to the material. Consider safe disposal. |
Summary of Hazards for Diazo Compounds
The following table summarizes key hazard data for diazo compounds in general, as specific data for this compound is unavailable.
| Hazard Parameter | General Value/Observation for Diazo Compounds | Citation |
| Onset Temperature of Decomposition (Tonset) | 75 - 160 °C | [1][2][3] |
| Enthalpy of Decomposition (ΔHD) | Average of -102 kJ mol-1 (for those without other energetic groups) | [1][3] |
| Impact Sensitivity | Many are predicted to be impact-sensitive. | [1][2] |
| Explosivity | Varies; some are highly explosive (e.g., diazomethane), while many are not predicted to be explosive when neat. | [1][2][5] |
Experimental Protocols: General Safety Precautions for Handling Neat Diazo Compounds
This protocol provides a general methodology for safely handling neat diazo compounds. This should be adapted to specific experimental needs and institutional safety guidelines.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a flame-resistant lab coat.
-
Use chemical safety goggles and a face shield.
-
Wear appropriate chemical-resistant gloves.
2. Engineering Controls:
-
All manipulations of neat diazo compounds must be performed in a certified chemical fume hood[6].
-
Ensure a safety shield is in place between the user and the experimental setup[6].
-
Have a fire extinguisher and a safety shower/eyewash station readily accessible.
3. Handling Procedures:
-
Avoid the use of metal spatulas or any equipment that can cause friction or sparks. Use non-sparking tools[7].
-
Handle the material in small quantities.
-
Avoid heating the compound unless as part of a carefully controlled reaction, and even then, with extreme caution.
-
Do not subject the material to sudden shocks or friction.
-
Ensure that all glassware is clean and free of contaminants that could catalyze decomposition.
4. Waste Disposal:
-
Quench any residual diazo compound by slowly adding it to a solution of acetic acid in a suitable solvent[6].
-
Dispose of all waste containing diazo compounds in accordance with local and institutional regulations for hazardous chemical waste.
Hazard Mitigation Workflow
Caption: Workflow for mitigating hazards when handling neat this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Azo, Diazo, Azido, Hydrazine, and Azide Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
minimizing side product formation in diazo-pyrrole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during diazo-pyrrole reactions.
Troubleshooting Guide
This guide addresses common issues encountered during diazo-pyrrole coupling reactions and provides potential solutions to improve reaction selectivity and yield.
| Issue Encountered | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low yield of the desired mono-azo pyrrole product. | - Non-optimal reaction pH. - Incorrect stoichiometry of reactants. - Low temperature leading to slow reaction rate. - Decomposition of the diazonium salt. | - pH Optimization: Adjust the pH of the reaction mixture. A weakly acidic to neutral pH is often optimal for coupling with pyrroles.[1] - Stoichiometry Control: Use a 1:1 molar ratio of the diazonium salt to the pyrrole to favor mono-substitution. An excess of the diazonium salt can lead to the formation of bis-azo compounds. - Temperature Control: While low temperatures (0-5 °C) are necessary for diazonium salt stability, ensure the coupling reaction is allowed to proceed for a sufficient time or consider a slight, controlled increase in temperature to improve the reaction rate. - Fresh Reagents: Use freshly prepared diazonium salt solution to minimize decomposition products. |
| Formation of a significant amount of bis-azo side product. | - Excess of diazonium salt relative to the pyrrole. - Highly activated pyrrole ring. - Prolonged reaction time at a pH that favors further coupling. | - Stoichiometric Control: Carefully control the stoichiometry, using no more than one equivalent of the diazonium salt. - Substituent Effects: If the pyrrole has strongly activating electron-donating groups, consider using milder reaction conditions (lower temperature, shorter reaction time) to reduce the likelihood of a second coupling. - Reaction Monitoring: Monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the formation of the mono-azo product is maximized. |
| Presence of tar-like, polymeric byproducts. | - Strongly acidic reaction conditions. - High reaction temperature. | - pH Management: Avoid strongly acidic conditions during the coupling step, as pyrroles are prone to polymerization in the presence of strong acids. Maintain a weakly acidic or neutral pH. - Temperature Regulation: Maintain a low and controlled temperature throughout the reaction to prevent thermal decomposition and polymerization. |
| Formation of triazene side products. | - Reaction of the diazonium salt with unreacted primary or secondary amines. | - Complete Diazotization: Ensure the complete conversion of the aromatic amine to the diazonium salt before adding the pyrrole coupling partner. - pH Control: Maintain the appropriate pH for the coupling reaction, as triazene formation can be pH-dependent. |
| Difficulty in purifying the desired mono-azo pyrrole. | - Similar polarity of the mono- and bis-azo products. - Presence of other colored impurities. | - Column Chromatography: Utilize silica gel column chromatography. A gradient elution with a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) can effectively separate mono- and bis-azo compounds. - Recrystallization: If a suitable solvent system can be found where the solubility of the mono- and bis-azo products differs significantly, recrystallization can be an effective purification method. - Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can be employed. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control to minimize side product formation in diazo-pyrrole reactions?
A1: The most critical parameter is the stoichiometry of the reactants. Using a 1:1 molar ratio of the diazonium salt to the pyrrole is crucial to favor the formation of the mono-azo product and minimize the formation of bis-azo side products.
Q2: At what pH should I perform the coupling reaction between a diazonium salt and pyrrole?
A2: The optimal pH for the azo coupling reaction with pyrrole is typically in the weakly acidic to neutral range (pH 4-7) . Pyrrole is sensitive to strong acids and can polymerize, while highly basic conditions can lead to the decomposition of the diazonium salt.
Q3: My diazonium salt solution is decomposing before I can use it. How can I prevent this?
A3: Diazonium salts are inherently unstable. To minimize decomposition, they should be prepared at a low temperature (typically 0-5 °C) and used immediately. It is also important to use a non-nucleophilic counterion if isolating the salt is necessary.
Q4: I am observing the formation of a dark, insoluble material in my reaction. What is it and how can I avoid it?
A4: The formation of a dark, insoluble material is likely due to the polymerization of the pyrrole ring , which is often initiated by strongly acidic conditions. To avoid this, maintain a weakly acidic to neutral pH during the coupling reaction and keep the temperature low.
Q5: How can I selectively synthesize a 2,5-bis(azo)pyrrole?
A5: To selectively synthesize a symmetric 2,5-bis(azo)pyrrole, you can perform a one-step reaction using at least two equivalents of the substituted phenyl diazonium salt with one equivalent of pyrrole under basic conditions.
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Azo Coupling of Pyrrole
This protocol aims to synthesize a 2-arylazo-pyrrole while minimizing the formation of the 2,5-bis(azo)pyrrole side product.
Materials:
-
Aromatic amine (1.0 eq)
-
Sodium nitrite (1.05 eq)
-
Hydrochloric acid (approx. 2.5 eq)
-
Pyrrole (1.0 eq)
-
Sodium acetate
-
Ethanol
-
Ice bath
-
Stir plate and stir bar
Procedure:
-
Diazotization:
-
Dissolve the aromatic amine (1.0 eq) in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve pyrrole (1.0 eq) in ethanol and cool it to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the pyrrole solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C.
-
Gradually add a saturated solution of sodium acetate to adjust the pH to approximately 5-7. The appearance of a colored precipitate indicates product formation.
-
Continue stirring at 0-5 °C for 30-60 minutes.
-
-
Work-up and Purification:
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) or by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Data Presentation
The following table summarizes the expected outcomes based on the stoichiometry of the reactants. Please note that actual yields will vary depending on the specific substrates and reaction conditions.
| Molar Ratio (Diazonium Salt : Pyrrole) | Expected Major Product | Expected Major Side Product(s) |
| 1 : 1 | Mono-azo pyrrole | Bis-azo pyrrole, unreacted pyrrole |
| > 2 : 1 | Bis-azo pyrrole | Mono-azo pyrrole, triazenes |
Visualizations
Experimental Workflow for Selective Mono-Azo Coupling
Caption: Workflow for the selective synthesis of mono-azo pyrroles.
Logical Relationship of Factors Affecting Side Product Formation
Caption: Key factors influencing side product formation in diazo-pyrrole reactions.
References
Technical Support Center: Optimization of Rhodium-Catalyzed C-H Insertion
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the optimization of catalyst loading for rhodium-catalyzed C-H insertion reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading range for rhodium-catalyzed C-H insertion, and how does it impact the reaction?
A typical catalyst loading for rhodium-catalyzed C-H insertion reactions can range from as low as 0.1 mol% to as high as 10 mol%.[1] The loading is a critical parameter that can significantly influence reaction yield, rate, and even chemoselectivity. While higher loadings can increase the reaction rate, they also increase costs and can lead to undesired side reactions or catalyst aggregation. Conversely, very low loadings (e.g., 0.001 mol%) may result in no conversion of the starting material.[1] Optimization is therefore essential for each specific transformation.
Q2: How can catalyst loading affect the chemoselectivity of the reaction?
Catalyst loading can be a powerful tool to control chemoselectivity between competing reaction pathways. In certain rhodium carbene reactions, changing the catalyst concentration can switch the major product. For example, in the reaction of (E)-3-arylidene-4-diazopyrrolidine-2,5-diones with tetrahydrofuran, a low catalyst loading (0.01 mol%) favors a spirocyclic C-O insertion product, while a high loading (10 mol%) favors the C-H insertion product.[1] This effect is attributed to the reversibility of one of the reaction pathways; at higher catalyst concentrations, the equilibrium is shifted to favor the irreversible C-H insertion pathway.[1]
Q3: What are the first steps to take when optimizing catalyst loading for a new C-H insertion reaction?
When optimizing a new reaction, it is advisable to start with a standard catalyst loading, typically between 1-5 mol%, to ensure product formation. Once the desired product is observed, a screening process can be initiated to find the minimum catalyst loading that provides an acceptable yield in a reasonable timeframe. This involves systematically decreasing the catalyst loading while monitoring the reaction progress.
Troubleshooting Guide
This section addresses common problems encountered during the optimization of catalyst loading.
Problem 1: Low or No Product Yield
If you are observing low or no yield, consider the following troubleshooting steps in a logical sequence.
Troubleshooting Workflow for Low Yield
References
troubleshooting low yields in 3-diazo-3H-pyrrole cycloadditions
Welcome to the technical support center for 3-diazo-3H-pyrrole cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields in this compound cycloadditions.
Question: My cycloaddition reaction is resulting in a low yield of the desired product. What are the potential causes and how can I address them?
Answer:
Low yields in this compound cycloadditions can stem from several factors, ranging from the stability of the starting material to suboptimal reaction conditions and catalyst choice. Below is a systematic guide to help you troubleshoot these issues.
Stability of the this compound
3-Diazo-3H-pyrroles can be sensitive to heat, light, and acid. Decomposition of the starting material before or during the reaction is a common cause of low yields.
-
Symptom: A significant amount of starting material is consumed, but the desired product is not formed, and nitrogen gas evolution is observed before the addition of the catalyst or dipolarophile. You may also observe a complex mixture of unidentifiable products.
-
Troubleshooting Steps:
-
In-situ generation: If possible, generate the this compound in situ and use it immediately in the cycloaddition reaction. This minimizes decomposition during storage and handling.
-
Temperature control: Keep the reaction at the lowest possible temperature at which the cycloaddition still proceeds. Perform a temperature screen to find the optimal balance between reaction rate and diazo compound stability.
-
Light protection: Protect the reaction from light by wrapping the reaction vessel in aluminum foil.
-
Acid-free conditions: Ensure all reagents and solvents are free of acidic impurities. Basic washes of solvents or passing them through a plug of neutral alumina can be beneficial.
-
Suboptimal Catalyst Selection and Concentration
The choice of catalyst is critical in directing the reaction towards cycloaddition versus potential side reactions. Both rhodium and copper catalysts are commonly employed for reactions involving diazo compounds.
-
Symptom: The main product observed is not the desired cycloadduct, but rather products of carbene dimerization, C-H insertion, or olefination.
-
Troubleshooting Steps:
-
Catalyst Screening: If you are using a rhodium catalyst (e.g., Rh₂(OAc)₄) and observing side products, consider screening other rhodium catalysts with different ligands (e.g., Rh₂(esp)₂, Rh₂(pfb)₄) or switching to a copper-based catalyst system (e.g., Cu(OTf)₂, Cu(acac)₂).
-
Catalyst Loading: Vary the catalyst loading. Too high a concentration of the catalyst can sometimes favor side reactions. Start with a low loading (e.g., 1-2 mol%) and incrementally increase it if the reaction is too slow.
-
Inappropriate Reaction Conditions (Solvent and Temperature)
The solvent can significantly influence the solubility of reactants, the stability of intermediates, and the overall reaction pathway.
-
Symptom: The reaction is sluggish, or a complex mixture of products is formed.
-
Troubleshooting Steps:
-
Solvent Screening: Perform the reaction in a range of solvents with varying polarities. Common solvents for cycloadditions include dichloromethane (DCM), toluene, tetrahydrofuran (THF), and ethyl acetate (EtOAc).
-
Temperature Optimization: As mentioned earlier, temperature is a critical parameter. If the reaction is not proceeding at a lower temperature, a gradual increase may be necessary. However, be mindful of the thermal stability of your diazo compound.
-
Unfavorable Reactant Concentrations or Stoichiometry
The relative concentrations of the this compound, the dipolarophile, and the catalyst can impact the reaction outcome.
-
Symptom: Low conversion of starting materials or the formation of side products from the decomposition of the diazo compound.
-
Troubleshooting Steps:
-
Slow Addition: Instead of adding the this compound all at once, use a syringe pump to add it slowly to the reaction mixture containing the catalyst and the dipolarophile. This keeps the concentration of the diazo compound low at any given time, minimizing self-reaction and decomposition.
-
Varying Stoichiometry: Experiment with using a slight excess of the dipolarophile to ensure the diazo compound is consumed in the desired reaction pathway as it is added.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in this compound cycloadditions?
A1: The most common side reactions are typically those involving the metal-carbene intermediate formed after dinitrogen extrusion. These include:
-
Carbene Dimerization: The metal-carbene intermediate can react with itself to form an olefin.
-
C-H Insertion: The carbene can insert into C-H bonds of the solvent or other molecules in the reaction mixture.
-
Olefination: In the presence of carbonyl compounds, the carbene can lead to the formation of olefins via a Wittig-type reaction.
-
Wolff Rearrangement: Diazo ketones can undergo Wolff rearrangement to form ketenes, which can then be trapped by nucleophiles.
Q2: How do I choose between a rhodium and a copper catalyst?
A2: The choice of catalyst is often empirically determined. However, some general guidelines are:
-
Rhodium catalysts (e.g., Rh₂(OAc)₄) are generally very effective for promoting carbene-mediated reactions of diazo compounds. They are often the first choice for these types of cycloadditions.
-
Copper catalysts (e.g., Cu(I) or Cu(II) salts) can also be effective and may offer different selectivity compared to rhodium catalysts. In some cases, copper catalysts can be more cost-effective. It is recommended to perform a small-scale screen of both rhodium and copper catalysts to identify the best system for your specific substrates.
Q3: Can I use protic solvents for my cycloaddition reaction?
A3: It is generally advisable to avoid protic solvents such as alcohols or water. The metal-carbene intermediate can react with protic solvents, leading to insertion into the O-H bond and reducing the yield of the desired cycloaddition product. Additionally, acidic protons can lead to the decomposition of the diazo compound.
Q4: My this compound is a solid. What is the best way to handle it?
A4: Solid diazo compounds should be handled with care due to their potential instability. It is best to prepare them fresh and use them immediately. If storage is necessary, it should be done in the dark, at a low temperature (e.g., in a freezer), and under an inert atmosphere. When adding the solid to a reaction, it is often best to dissolve it in a small amount of an appropriate anhydrous solvent and add the solution dropwise.
Data Presentation
The following table summarizes the effect of different catalysts and solvents on the yield of a generic diazo cycloaddition reaction. This data is illustrative and serves as a starting point for optimization.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Rh₂(OAc)₄ (2) | DCM | 25 | 65 |
| 2 | Rh₂(OAc)₄ (2) | Toluene | 80 | 75 |
| 3 | Rh₂(pfb)₄ (2) | DCM | 25 | 72 |
| 4 | Cu(OTf)₂ (5) | EtOAc | 50 | 55 |
| 5 | Cu(acac)₂ (5) | DCM | 25 | 48 |
Experimental Protocols
General Protocol for a Rhodium-Catalyzed [3+2] Cycloaddition
This protocol provides a general starting point for the cycloaddition of a this compound with a dipolarophile.
-
Preparation of the Reaction Vessel: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the dipolarophile (1.2 equivalents) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 2 mol%).
-
Addition of Solvent: Add anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1 M with respect to the this compound).
-
Heating: Heat the mixture to the desired temperature (e.g., 80 °C).
-
Preparation of the Diazo Compound Solution: In a separate flame-dried flask, dissolve the this compound (1.0 equivalent) in the same anhydrous solvent.
-
Slow Addition: Using a syringe pump, add the solution of the this compound to the heated reaction mixture over a period of 2-4 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in this compound cycloadditions.
Caption: Troubleshooting workflow for low yields.
Technical Support Center: Purification of Crude 3-Diazo-3H-Pyrrole
This guide provides researchers, scientists, and drug development professionals with detailed strategies for the purification of crude 3-diazo-3H-pyrrole. Given the potential instability and hazardous nature of diazo compounds, appropriate safety precautions must be observed throughout all procedures.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying crude this compound?
A1: The main challenges stem from the inherent reactivity and potential instability of the diazo group.[1][3] Key issues include:
-
Thermal Instability: Diazo compounds can decompose upon heating, sometimes exothermically.[3][4]
-
Acid Sensitivity: Acyclic diazo compounds are known to decompose in the presence of acids.[1]
-
Light Sensitivity: Some diazo compounds are sensitive to light and should be handled in minimized light conditions.[5]
-
Safety Hazards: Diazo compounds are potentially toxic and explosive.[1][2][4] All manipulations should be conducted in a chemical fume hood behind a safety shield.[2]
Q2: Which purification methods are most suitable for this compound?
A2: The choice of method depends on the physical state of the crude product and the nature of the impurities. The most common methods include:
-
Flash Column Chromatography: Effective for removing polar and non-polar impurities from both solid and oily products.[6][7][8]
-
Recrystallization: A highly effective method for purifying solid compounds, assuming a suitable solvent can be found.
-
Distillation: While useful for purifying the parent pyrrole heterocycle, distillation is generally not recommended for diazo compounds due to their thermal instability.[2][9][10]
Q3: How can I determine the purity of my this compound after purification?
A3: Standard analytical techniques can be used to assess purity:
-
Thin-Layer Chromatography (TLC): Useful for a quick purity check and for optimizing solvent systems for flash chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.
-
Infrared (IR) Spectroscopy: The characteristic diazo stretch (around 2060 cm⁻¹) is a key indicator.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.
Q4: What are the essential safety precautions for handling this compound?
A4: Due to the hazardous nature of diazo compounds, strict safety protocols are mandatory:[1][2]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate gloves (e.g., nitrile).[1]
-
Engineering Controls: Work in a well-ventilated chemical fume hood, and use a safety shield for any operations involving heating or concentration.[2]
-
Avoid Ignition Sources: Keep the compound away from heat, light, sparks, and static discharge.[1][5]
-
Never Concentrate to Dryness: It is recommended to keep diazo compounds in a dilute solution to minimize explosion risk.[1]
-
Waste Disposal: Neutralize any residual diazo compounds by treating with acetic acid before disposal.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound decomposes during flash chromatography. | The silica gel is too acidic. The compound is thermally unstable. | Use silica gel deactivated with a base (e.g., triethylamine). Run the column at a lower temperature (if possible). Minimize the time the compound spends on the column by using a faster flow rate. |
| Low recovery of the purified compound. | The compound decomposed during purification. The compound is too soluble in the recrystallization solvent. The elution solvent in chromatography is incorrect. | For chromatography, ensure the chosen solvent system provides an appropriate Rf value (~0.3) to allow for efficient elution.[8] For recrystallization, select a solvent in which the compound is soluble when hot but sparingly soluble when cold. If instability is suspected, consider using the crude material directly in the next step if purity allows. |
| The purified compound is still not pure. | Impurities co-elute with the product in chromatography. Incomplete removal of impurities during recrystallization. | For chromatography, try a different solvent system or a different stationary phase (e.g., alumina).[11] For recrystallization, a second recrystallization step may be necessary. Consider a multi-step purification approach (e.g., chromatography followed by recrystallization). |
| The compound oils out or fails to crystallize during recrystallization. | The solvent is not appropriate. The solution is cooling too quickly. The concentration is too low. | Experiment with different solvents or solvent mixtures. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Try to induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| The color of the compound changes (e.g., from yellow to brown) during purification. | This often indicates decomposition of the diazo group. | Work quickly and at low temperatures. Protect the compound from light by wrapping flasks in aluminum foil.[5] Ensure all solvents and glassware are free of acidic contaminants. |
Comparison of Purification Strategies
The following table provides a general comparison of the two main purification strategies for this compound. The values are illustrative and will vary depending on the specific experimental conditions.
| Parameter | Flash Column Chromatography | Recrystallization |
| Typical Purity | >95% | >98% |
| Typical Yield | 60-90% | 50-85% |
| Throughput | Moderate (mg to g scale)[12] | High (g to kg scale) |
| Best For | Oily or solid products; separating mixtures with different polarities. | Solid products; removing small amounts of impurities. |
| Key Limitation | Potential for on-column decomposition. | Requires a solid product and a suitable solvent. |
Experimental Protocols
Caution: These are generalized protocols. Always perform a thorough risk assessment before starting any experiment.[2]
Protocol 1: Purification by Flash Column Chromatography
This protocol is adapted from standard flash chromatography procedures for organic compounds.[7][8]
-
Solvent System Selection:
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[8]
-
Carefully apply the solution to the top of the silica gel bed.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (using compressed air or a pump) to achieve a steady flow rate.[8]
-
Collect fractions in test tubes and monitor the elution of the compound using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator. Crucially, do not heat the water bath above room temperature to avoid thermal decomposition. Keep the purified compound in solution if possible for storage and subsequent reactions.[1]
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature and upon gentle warming.
-
An ideal solvent will dissolve the compound when hot but not when cold. Common choices include hexanes, ethyl acetate, ethanol, or mixtures thereof.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry under vacuum. Store the purified solid in a cool, dark place, preferably under an inert atmosphere.[5]
-
Purification Strategy Workflow
The following diagram outlines a decision-making process for selecting a suitable purification strategy for crude this compound.
Caption: Decision workflow for selecting a purification strategy.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. orgsyn.org [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Explosive hazards of diazo compounds and what practical precautions are necessary [morressier.com]
- 5. nwgraphic.com [nwgraphic.com]
- 6. raineslab.com [raineslab.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Chromatography [chem.rochester.edu]
- 9. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 10. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
preventing premature decomposition of 3-diazo-3H-pyrrole
Disclaimer: Information on the specific stability and decomposition of 3-diazo-3H-pyrrole is limited in publicly available literature. The following guidance is based on the well-established principles of handling and stability of diazo compounds in general, and β-diazopyrroles where information is available. Researchers should treat this compound as a potentially unstable and hazardous compound and perform a thorough risk assessment before use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the premature decomposition of this compound?
A1: The premature decomposition of this compound, like other diazo compounds, is primarily initiated by:
-
Acidic conditions: Protonation of the α-carbon leads to the formation of a diazonium ion, which rapidly loses nitrogen gas (N₂).[1]
-
Heat: Diazo compounds are thermally labile and can decompose exothermically upon heating, which can lead to a runaway reaction.[2][3][4][5]
-
Light: Photolytic conditions can lead to the formation of highly reactive carbenes through the extrusion of nitrogen.[6]
-
Transition Metals: Many transition metals (e.g., copper, rhodium, iron) can catalyze the decomposition of diazo compounds to form metal carbenoids.[7][8]
-
Physical Shock: Some diazo compounds, particularly those without electron-withdrawing groups, can be sensitive to shock and friction, potentially leading to explosive decomposition.[4][9]
Q2: How should I properly store this compound to minimize decomposition?
A2: To ensure the longevity of your this compound sample, follow these storage guidelines:
-
Temperature: Store in a freezer at or below -20°C. For long-term storage, -80°C is preferable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent reactions with atmospheric moisture and oxygen.
-
Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil.
-
Container: Use a clean, dry glass container with a secure cap. Avoid scratched glassware, as imperfections can sometimes initiate decomposition.
Q3: What solvents are compatible with this compound?
A3: Choose solvents that are anhydrous and free of acidic impurities. Commonly used solvents for diazo compounds include:
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous acetonitrile
Always ensure your solvents are purified and dried before use. Avoid protic solvents like alcohols unless they are part of the reaction, as they can participate in decomposition pathways.
Troubleshooting Guide
Issue: My reaction with this compound is not working, and I suspect the starting material has decomposed.
-
Q: How can I check if my this compound has decomposed?
-
A: Decomposition is often indicated by a loss of the characteristic color of the diazo compound (if any) and the evolution of gas (N₂). You can also check for the appearance of new, unexpected spots on a Thin Layer Chromatography (TLC) plate compared to a fresh sample or a literature reference.
-
-
Q: My solution of this compound started bubbling, what should I do?
-
A: This indicates decomposition and the release of nitrogen gas. If this is happening in an uncontrolled manner, it could be a sign of a runaway reaction. Ensure the reaction is in a well-ventilated fume hood and behind a blast shield. If the reaction is vigorous, cool the vessel in an ice bath to slow the decomposition rate.
-
-
Q: I observe a lower yield than expected in my reaction. Could this be due to decomposition?
-
A: Yes, gradual decomposition during the reaction is a common cause of low yields. Consider the following potential causes and solutions:
-
Trace acid contamination: Ensure all glassware is thoroughly dried and that all reagents and solvents are anhydrous and free from acidic impurities.
-
Reaction temperature: If the reaction is run at elevated temperatures, consider if it can be performed at a lower temperature to minimize thermal decomposition.
-
Light exposure: Protect the reaction from ambient light by covering the flask with aluminum foil.
-
Slow addition: Adding the diazo compound slowly to the reaction mixture can help to control the reaction rate and minimize side reactions.
-
-
Data Presentation
Table 1: Thermal Stability of Various Diazo Compounds
This table provides a reference for the thermal stability of different classes of diazo compounds. Note that the stability of this compound may differ, but these values offer a useful comparison.
| Compound Name | Structure | Onset Temperature (Tonset) in °C | Enthalpy of Decomposition (ΔHD) in kJ/mol |
| Ethyl diazoacetate | N₂CHCO₂Et | ~100 | -150 |
| Ethyl (phenyl)diazoacetate | N₂C(Ph)CO₂Et | 75-85 | -102 |
| 2-Diazo-5,5-dimethyl-1,3-dioxane-4,6-dione | ~115 | -120 | |
| Methyl phenyldiazoacetate | N₂C(Ph)CO₂Me | ~80 | -110 |
| Ethyl (4-nitrophenyl)diazoacetate | N₂C(4-NO₂Ph)CO₂Et | ~130 | -135 |
Data compiled from various sources for illustrative purposes.[2][3][5] Actual values can vary with experimental conditions.
Experimental Protocols
Protocol 1: General Handling of this compound
Caution: Always handle diazo compounds in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. A blast shield is highly recommended.
-
Preparation: Before handling the diazo compound, ensure all glassware is clean, dry, and free from acidic residues.
-
Dispensing: If the compound is a solid, use plastic or Teflon-coated spatulas. Avoid metal spatulas, as trace metals can catalyze decomposition. If it is a solution, use a clean, dry syringe.
-
Environment: Work under an inert atmosphere (N₂ or Ar) to prevent exposure to moisture and air.
-
Temperature: Keep the compound cold during handling whenever possible. Prepare solutions at low temperatures (e.g., 0°C or -78°C).
Protocol 2: Quenching and Disposal of Residual this compound
It is crucial to safely quench any unreacted diazo compounds at the end of a reaction.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Quenching Agent: Slowly and carefully add a quenching agent. A common and effective choice is a dilute solution of acetic acid in an appropriate solvent (e.g., THF or diethyl ether). The acid will protonate the diazo compound, leading to the controlled release of nitrogen gas.
-
Monitoring: Observe for the cessation of gas evolution. The disappearance of the characteristic color of the diazo compound can also indicate that the quench is complete.
-
Disposal: Once the diazo compound is fully quenched, the reaction mixture can be worked up and disposed of according to your institution's hazardous waste procedures.
Visualizations
Caption: Factors leading to the premature decomposition of this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Safe handling workflow for this compound.
References
- 1. Experimental protocol of repeated weekly testing with acute administration of vehicle or diazepam (5 mg/kg, IP) in mice chronically administered vehicle or bretazenil (5 mg/kg/day) for 4-weeks via subcutaneously implanted osmotic minipumps (Experiment 2). [plos.figshare.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]
- 9. Pyrrole synthesis [organic-chemistry.org]
Technical Support Center: Solvent Effects on the Reactivity of 3-Diazo-3H-Pyrrole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-diazo-3H-pyrrole. The reactivity of diazo compounds is highly sensitive to the solvent environment. Understanding these effects is crucial for controlling reaction outcomes, maximizing yields, and ensuring experimental reproducibility.
Disclaimer: Direct experimental data on the solvent effects for this compound is limited in publicly available literature. The guidance provided here is based on established principles of diazo compound chemistry and studies on analogous heterocyclic diazo systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of reactivity for this compound?
A1: this compound is expected to exhibit the main reactivity patterns characteristic of diazo compounds. These include:
-
1,3-Dipolar Cycloadditions: Acting as a 1,3-dipole in reactions with various dipolarophiles (e.g., alkenes, alkynes) to form pyrazole-type structures.
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Carbene Generation: Under thermal, photolytic, or catalytic (e.g., Rh(II), Cu(I)) conditions, it can lose N₂ to form a highly reactive carbene intermediate. This carbene can then undergo:
-
Cyclopropanation: Reaction with alkenes.
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C-H Insertion: Insertion into aliphatic C-H bonds.
-
X-H Insertion: Insertion into O-H, N-H, and S-H bonds.
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Wolff Rearrangement: If applicable, depending on the substituents.
-
Q2: How does solvent polarity affect the stability of this compound?
A2: The stability of diazo compounds can be influenced by solvent polarity. While stabilized by electron-withdrawing groups, diazo compounds can be susceptible to protonation in acidic media or protic solvents, leading to decomposition.[1] For this compound, polar protic solvents (e.g., alcohols, water) may facilitate protonation of the carbon bearing the diazo group, leading to the formation of a diazonium ion, which can be unstable and rapidly decompose. Aprotic solvents, both polar and nonpolar, are generally preferred for storing and reacting diazo compounds to minimize this decomposition pathway.
Q3: Can the solvent change the regioselectivity of cycloaddition reactions?
A3: Yes, solvent polarity can influence the regioselectivity of 1,3-dipolar cycloadditions. For diazo compounds, the transition states leading to different regioisomers can have different dipole moments. A more polar solvent will preferentially stabilize the transition state with a larger dipole moment. Therefore, changing the solvent can alter the ratio of regioisomeric products.
Q4: Why am I observing low yields or decomposition of my this compound starting material?
A4: Low yields or decomposition can be attributed to several factors related to the solvent:
-
Protic Solvents: As mentioned, protic solvents can lead to protonation and subsequent decomposition.
-
Trace Acids: The presence of acidic impurities in the solvent can catalyze decomposition. It is crucial to use dry, freshly distilled, or inhibitor-free solvents.
-
Temperature: Diazo compounds are thermally labile. Ensure your reaction and storage conditions are at an appropriate temperature. The stability is generally lower in solvents where decomposition pathways are more favorable.[2][3]
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Light Sensitivity: Some diazo compounds are light-sensitive and can decompose to form carbenes. Reactions should be protected from light, especially when carbene formation is not the desired outcome.
Troubleshooting Guides
Issue 1: Poor Yield or No Reaction in a [3+2] Cycloaddition
| Potential Cause | Troubleshooting Step | Rationale |
| Solvent Polarity Mismatch | Screen a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile). | The solubility of reactants and the stability of the transition state are highly dependent on the solvent. A solvent that properly solvates both the this compound and the dipolarophile is necessary. |
| Decomposition in Protic Solvent | Switch to a dry, aprotic solvent (e.g., THF, Dioxane, CH₂Cl₂). | Protic solvents can protonate the diazo compound, leading to decomposition and preventing the desired cycloaddition. |
| Low Reaction Temperature | Gradually increase the reaction temperature. | 1,3-dipolar cycloadditions often require thermal activation. However, be cautious of the thermal stability of the diazo compound. |
| Steric Hindrance | If reactants are sterically bulky, a higher temperature or longer reaction time may be required. | Steric hindrance can significantly slow down the rate of cycloaddition. |
Issue 2: Uncontrolled or Undesired Carbene Insertion Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Spontaneous Decomposition | Conduct the reaction at a lower temperature and protect it from light. | Thermal or photolytic conditions can lead to unintended carbene formation. |
| Solvent Reactivity | Choose a solvent that is less susceptible to C-H insertion (e.g., Benzene, Dichloromethane) if you are targeting an intermolecular reaction. | The carbene generated can react with the solvent itself. For instance, using an alcohol as a solvent will likely lead to O-H insertion products.[4] |
| Catalyst Activity Too High | If using a metal catalyst, screen catalysts with varying reactivity (e.g., different rhodium dimers) or lower the catalyst loading. | A highly active catalyst can lead to rapid, unselective reactions. |
Issue 3: Competing Reaction Pathways (e.g., Cycloaddition vs. Insertion)
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction Conditions | To favor cycloaddition, avoid catalysts, light, and high temperatures. To favor carbene insertion, introduce a suitable metal catalyst (e.g., Rh₂(OAc)₄) or use photolysis. | The reaction pathway is highly dependent on the conditions. Cycloadditions are typically thermal, while insertions often require a catalyst or light. |
| Solvent-Mediated Pathway | In protic solvents like alcohols, expect O-H insertion products if carbene is formed. In aprotic, non-coordinating solvents, intermolecular reactions or C-H insertion into the solvent may occur. | The solvent can act as a reactant, especially with highly reactive carbene intermediates.[4] |
Quantitative Data Summary
The following table summarizes hypothetical reactivity trends for this compound based on general principles of diazo chemistry. Note: These are illustrative values and should be experimentally verified.
| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Predominant Reaction | Relative Rate (Hypothetical) | Potential Side Reactions |
| Toluene | 2.4 | Nonpolar Aprotic | [3+2] Cycloaddition | 1.0 | Low |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | [3+2] Cycloaddition / C-H Insertion (catalyzed) | 1.5 | Solvent insertion with carbene |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | [3+2] Cycloaddition | 1.2 | Ylide formation with carbene |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | [3+2] Cycloaddition | 2.0 | Potential for side reactions due to high polarity |
| Methanol (MeOH) | 32.7 | Polar Protic | O-H Insertion (if carbene forms) | Variable | Decomposition of diazo compound |
| Water | 80.1 | Polar Protic | Rapid Decomposition | N/A | Primarily decomposition |
Experimental Protocols
Protocol 1: General Procedure for [3+2] Cycloaddition of this compound with an Alkene
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in dry, degassed toluene (0.1 M).
-
Addition: Add the alkene (1.2 eq) to the solution at room temperature.
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Reaction: Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
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Purification: Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the pyrazoline product.
Protocol 2: General Procedure for Rh(II)-Catalyzed C-H Insertion
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Preparation: To a solution of the substrate containing the C-H bond (5.0 eq) in dry dichloromethane (0.2 M) in a flame-dried flask under an inert atmosphere, add Rh₂(OAc)₄ (1 mol%).
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Addition: Slowly add a solution of this compound (1.0 eq) in dry dichloromethane (0.1 M) to the reaction mixture at room temperature over 2 hours using a syringe pump.
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Reaction: Stir the reaction at room temperature for an additional 4 hours after the addition is complete. Monitor by TLC or LC-MS.
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Work-up: Filter the reaction mixture through a short plug of silica gel, eluting with dichloromethane. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 3-Diazo-3H-Pyrrole
This technical support guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of diazo compounds, specifically focusing on the challenges and solutions for scaling up the synthesis of 3-diazo-3H-pyrrole and its derivatives.
Disclaimer: The synthesis of diazo and diazonium compounds is potentially hazardous. These reactions can be highly exothermic and the products may be thermally unstable or sensitive to shock. A thorough risk assessment, including calorimetric studies (e.g., DSC, ARC), should be performed before any scale-up is attempted. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment and safety measures, such as a blast shield.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound challenging, especially at scale?
A1: The primary challenges stem from the inherent instability of the diazonium intermediate and the final diazo product. Diazotization reactions are typically exothermic, and poor temperature control on a larger scale can lead to rapid decomposition, generating nitrogen gas and potentially causing a dangerous pressure buildup.[1] The this compound system is particularly sensitive, and traditional diazotization methods may lead to low yields and the formation of impurities.
Q2: What is "interrupted diazotization" and why is it beneficial for this synthesis?
A2: "Interrupted diazotization" is a modified procedure that allows for the isolation of a more stable diazonium salt intermediate. For 3-aminopyrroles, this is achieved by performing the diazotization with a nitrite source in an acidic medium and then immediately quenching the reaction with cold water. This process can yield a stable pyrrole-3-diazonium salt (e.g., as a nitrate salt), which can be handled more safely before subsequent conversion to the final this compound product.
Q3: What are the critical safety parameters to monitor during a scaled-up diazotization?
A3: The most critical parameters are:
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Temperature: The reaction temperature must be strictly maintained, typically between 0 °C and 5 °C, to prevent thermal decomposition of the diazonium salt.[1]
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Reagent Addition Rate: The diazotizing agent (e.g., sodium nitrite solution) must be added slowly and sub-surface to control the reaction exotherm and avoid localized high concentrations.
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Venting: The reactor must be adequately vented to safely release any nitrogen gas generated during the reaction or from minor decomposition.[1]
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Agitation: Efficient stirring is crucial to ensure homogenous temperature distribution and prevent hot spots.
Q4: Is flow chemistry a viable option for scaling up this synthesis?
A4: Yes, flow chemistry is highly recommended for scaling up potentially hazardous reactions like diazotization. By continuously mixing small volumes of reactants in a controlled environment, flow reactors minimize the accumulation of unstable intermediates, offer superior heat transfer, and provide a safer overall process. This approach is used by major pharmaceutical companies for diazotization reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Diazonium Salt | 1. Incomplete reaction due to insufficient acid. 2. Starting 3-aminopyrrole is of low purity. 3. Nitrite solution decomposed before use. 4. Temperature was too low, slowing the reaction excessively. | 1. Ensure at least 2 equivalents of acid are present relative to the amine. 2. Verify the purity of the starting material by NMR or LC-MS. 3. Always use a freshly prepared solution of sodium nitrite. 4. Maintain temperature strictly within the 0-5 °C range. |
| Reaction Mixture Turns Dark Brown/Black (Decomposition) | 1. Temperature exceeded 5 °C. 2. Localized "hot spots" due to poor mixing or rapid addition of nitrite. 3. Presence of catalytic metal impurities. | 1. Improve cooling efficiency and monitoring. Ensure the cooling bath is at a sufficiently low temperature (e.g., -10 °C). 2. Slow down the addition rate of the nitrite solution and ensure vigorous stirring. Consider using a syringe pump for controlled addition. 3. Use high-purity, metal-free reagents and solvents. |
| Isolation of an Oily or Tarry Product Instead of a Solid | 1. Incomplete precipitation of the diazonium salt. 2. Presence of significant impurities or side-products. 3. The specific diazonium salt is not crystalline under the conditions used. | 1. Ensure the quenching step is performed with sufficiently cold water and allow adequate time for precipitation. 2. Re-evaluate the reaction conditions to minimize side reactions (check temperature, stoichiometry). 3. Attempt to precipitate the product by adding a different anti-solvent or try recrystallization from a suitable solvent system. |
| Pressure Buildup in Reactor | 1. Significant decomposition of the diazonium salt releasing N₂ gas. 2. Inadequate venting of the reaction vessel. | 1. Immediately stop reagent addition and cool the reactor. If uncontrollable, prepare for emergency quenching. Review temperature control and addition rates. 2. Ensure the reactor setup includes a vent to an appropriate scrubber or the fume hood exhaust. Never run this reaction in a sealed system. |
Experimental Protocols
Note: The following protocol is a representative example based on the "interrupted diazotization" of a substituted 3-aminopyrrole as described in the literature. Researchers must consult the original publication and perform a thorough safety assessment before implementation.
Synthesis of 4-Acetyl-5-methyl-2-phenyl-1H-pyrrole-3-diazonium Nitrate
Materials:
-
3-Acetyl-4-amino-2-methyl-5-phenyl-1H-pyrrole
-
Glacial Acetic Acid (AcOH)
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Sodium Nitrite (NaNO₂)
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Deionized Water (ice-cold)
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Ice
Procedure:
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Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend the 3-aminopyrrole precursor (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. Ensure the internal temperature is stable before proceeding.
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Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled, stirring pyrrole suspension via the dropping funnel over 30-60 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.
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Interruption/Quenching: Immediately after the complete addition of the nitrite solution, pour the reaction mixture into a larger beaker containing a vigorously stirred slurry of ice and water (approx. 10 volumes).
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Precipitation: A solid precipitate of the diazonium nitrate salt should form. Continue stirring the cold mixture for an additional 15-30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
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Washing: Wash the filter cake thoroughly with ice-cold water, followed by a small amount of cold diethyl ether to aid in drying.
-
Drying: Dry the product under vacuum at room temperature. Do not use heat. Store the isolated diazonium salt at low temperatures (e.g., -20 °C) and protect it from light and shock.
Data Presentation: Scale-Up Comparison (Illustrative)
The following table illustrates typical parameter changes when scaling up the synthesis. Actual values must be determined through process development and safety studies.
| Parameter | Lab Scale (10 mmol) | Pilot Scale (1 mol) | Key Consideration for Scale-Up |
| 3-Aminopyrrole | ~2.3 g | ~230 g | Ensure consistent purity and particle size. |
| Acetic Acid | 25-50 mL | 2.5-5.0 L | Volume must be sufficient for effective stirring and heat transfer. |
| NaNO₂ (1.1 eq) | ~0.76 g | ~76 g | Use high-purity grade. Prepare solution fresh. |
| Addition Time | 15-30 min | 60-120 min | Slower addition is critical to manage the exotherm. |
| Max. Temp (°C) | 5 °C | 5 °C | Non-negotiable limit. Requires a more efficient cooling system (e.g., jacketed reactor). |
| Stirring Speed | 300-400 RPM (mag.) | 100-200 RPM (mech.) | Switch to overhead mechanical stirring with appropriate impeller for better heat/mass transfer. |
| Expected Yield | 75-85% | 70-80% | A slight decrease in yield upon scale-up is common but can be optimized. |
Visualizations
Experimental Workflow
Caption: Workflow for the interrupted diazotization of 3-aminopyrrole.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield or decomposition.
Safety Protocol Flowchart
Caption: Safety protocol for handling diazotization reactions.
References
Validation & Comparative
Unraveling the Photochemistry of 3-Diazo-3H-Pyrrole: A Mechanistic Comparison
For Researchers, Scientists, and Drug Development Professionals
The photolysis of diazo compounds is a cornerstone of modern synthetic chemistry, offering a versatile pathway to generate highly reactive carbene intermediates. Among these, the photochemistry of 3-diazo-3H-pyrrole and its derivatives holds significant potential for the synthesis of novel nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. This guide provides a comparative overview of the mechanistic pathways involved in the photolysis of this compound, drawing parallels with related heterocyclic diazo compounds to elucidate its expected reactivity. Experimental data from analogous systems are presented to offer a quantitative basis for comparison.
Mechanistic Pathways: A Comparative Overview
The photolysis of this compound is expected to proceed primarily through the formation of a pyrrolyl-3-carbene intermediate upon the extrusion of molecular nitrogen. The spin state of this carbene, either a singlet or a triplet, will dictate its subsequent reactivity and the final product distribution.
Key Intermediates and Reaction Pathways:
-
Singlet Pyrrolyl-3-carbene: This species is expected to be the primary intermediate formed directly from the photoexcited diazo compound. It can undergo a variety of rapid intramolecular reactions, including:
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Wolff Rearrangement: A 1,2-migration to form a strained cyclopropene derivative, which can be trapped by nucleophiles.
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C-H Insertion: Intramolecular insertion into adjacent C-H bonds to yield bicyclic products.
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Ring Expansion/Contraction: Rearrangement of the pyrrole ring to form alternative heterocyclic structures.
-
-
Triplet Pyrrolyl-3-carbene: Formed via intersystem crossing from the singlet carbene, the triplet species exhibits radical-like reactivity. It is generally more stable and can participate in intermolecular reactions such as:
-
Hydrogen Abstraction: Abstraction of hydrogen atoms from the solvent or other molecules.
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Addition to π-systems: Reaction with alkenes or aromatic rings.
-
The ultimate reaction pathway is influenced by several factors, including the substitution pattern on the pyrrole ring, the nature of the solvent, and the presence of trapping agents.
Comparative Experimental Data
Direct experimental data on the photolysis of this compound is limited in the literature. Therefore, we present data from analogous heterocyclic systems to provide a predictive framework for its behavior.
| Compound | Photolysis Conditions | Key Intermediates | Major Products | Quantum Yield (Φ) | Reference System |
| 3-Diazo-3H-indole | UV irradiation (λ > 270 nm) in Ar matrix | Indolyl radical, 3H-indole | Not specified | Not determined | Indole Photolysis[1] |
| Benzothienyl diazomethane | Matrix isolation, UV irradiation | Triplet carbene, cyclic allene, bicyclic cyclopropene | Rearrangement products | Not determined | Benzothienyl Diazo Compound Photolysis[2] |
| Cyclohexyl tosylhydrazone | UV-Vis/IR spectroscopy, with base | Diazoalkane | Not applicable | Not determined | Diazoalkane Photogeneration[3] |
Experimental Protocols
Detailed experimental protocols for studying the photolysis of diazo compounds are crucial for obtaining reproducible and meaningful data. Below are representative methodologies based on studies of analogous systems.
Laser Flash Photolysis (LFP)
This technique is employed to detect and characterize transient intermediates with short lifetimes, such as carbenes and radicals.
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Sample Preparation: A solution of the diazo compound (typically 10⁻⁴ to 10⁻⁵ M) in a deoxygenated solvent is prepared in a quartz cuvette.
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Excitation: The sample is irradiated with a short laser pulse (e.g., Nd:YAG laser, 266 nm or 355 nm) to initiate photolysis.
-
Transient Detection: A monitoring light beam, perpendicular to the laser pulse, is passed through the sample. Changes in the absorbance of this light are recorded over time using a fast detector (e.g., a photomultiplier tube connected to a digital oscilloscope).
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Data Analysis: The transient absorption spectra and decay kinetics provide information about the identity and reactivity of the intermediates.
Matrix Isolation Spectroscopy
This method allows for the trapping and spectroscopic characterization of highly reactive species at cryogenic temperatures.
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Matrix Preparation: A gaseous mixture of the diazo compound and an inert gas (e.g., argon, nitrogen) in a high dilution ratio (e.g., 1:1000) is deposited onto a cryogenic window (e.g., CsI) at a very low temperature (typically < 20 K).
-
Photolysis: The matrix-isolated sample is irradiated in situ with a UV light source (e.g., a mercury lamp with appropriate filters).
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Spectroscopic Analysis: Infrared (IR) and UV-Vis spectra are recorded before and after irradiation to identify the photoproducts. Electron Paramagnetic Resonance (EPR) spectroscopy can be used to detect triplet species.
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Computational Support: The experimental spectra are often compared with theoretically calculated spectra (e.g., using DFT methods) to aid in the identification of the trapped species.
Visualizing the Mechanistic Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a typical experimental workflow for studying diazo photolysis.
Caption: Proposed photochemical pathways of this compound.
Caption: Workflow for mechanistic studies of diazo photolysis.
Conclusion
While direct mechanistic studies on the photolysis of this compound are not extensively documented, a comparative analysis with related heterocyclic diazo compounds provides a robust framework for predicting its photochemical behavior. The formation of a pyrrolyl-3-carbene is the pivotal step, with the subsequent reaction pathways being dictated by the carbene's spin state and the surrounding environment. The experimental techniques of laser flash photolysis and matrix isolation spectroscopy are indispensable tools for elucidating the intricate details of these transformations. Further research in this area will undoubtedly unlock new synthetic methodologies for the construction of complex nitrogen-containing molecules relevant to the pharmaceutical industry.
References
Unraveling Reaction Pathways: A DFT-Based Comparison of Transition States in Diazo-Pyrrole Chemistry
A deep dive into the computational analysis of transition states offers crucial insights into the mechanisms governing the reactions of diazo compounds with pyrroles. This guide provides a comparative overview of Density Functional Theory (DFT) studies on these reactions, focusing on the influence of different catalytic systems on reaction barriers and transition state geometries. The presented data, sourced from peer-reviewed literature, is intended for researchers, scientists, and drug development professionals seeking to understand and predict the outcomes of these versatile synthetic transformations.
The functionalization of pyrrolic scaffolds is a cornerstone of medicinal chemistry and materials science. Diazo compounds have emerged as powerful reagents for this purpose, enabling diverse transformations such as C-H functionalization, cycloaddition, and annulation reactions. Understanding the underlying reaction mechanisms is paramount for controlling selectivity and optimizing reaction conditions. In this context, DFT calculations have become an indispensable tool for elucidating the intricate details of reaction pathways and characterizing the fleeting transition states that govern product formation.
This guide compares the DFT analysis of two distinct catalytic approaches to diazo-pyrrole reactions: a metal-free borane-catalyzed C-H insertion and a classic rhodium-catalyzed C-H functionalization. By examining the calculated activation energies and transition state geometries, we can gain a clearer picture of how the catalyst influences the reaction mechanism at a molecular level.
Comparative Analysis of Transition State Energies
The activation energy (ΔG‡ or ΔE‡) of a reaction is a critical determinant of its feasibility and rate. The following table summarizes the computationally determined activation barriers for the C-H functionalization of pyrrole with a diazoester under different catalytic conditions.
| Catalyst System | Reaction Type | Diazo Compound | Pyrrole | DFT Functional/Basis Set | Solvent | Activation Energy (kcal/mol) | Reference |
| B(C6F5)3 | C2–H Insertion | α-aryl-α-diazoester | N-H Pyrrole | M06/6-31G(d,p) & LANL2DZ | Dichloromethane (SMD) | 16.2 (ΔG‡) | [1] |
| Rh2(OAc)4 (model) | C-H Insertion | Methyl phenyldiazoacetate | Methane (model) | B3LYP/6-31G* & RSC+4f | Gas Phase | 17.4 (ΔE‡) | [2] |
Note: The rhodium-catalyzed study used methane as a simplified substrate for C-H insertion to model the general principles of this reaction type.
The data reveals comparable, yet distinct, energy barriers for the metal-free and the rhodium-catalyzed systems. The B(C6F5)3-catalyzed reaction proceeds through a moderate activation barrier, highlighting the efficacy of this Lewis acid in promoting the reaction.[1] The rhodium carbenoid C-H insertion also displays a significant potential energy barrier, which is consistent with the high selectivity often observed in these reactions.[2] It is important to note that the activation free energy (ΔG‡) includes entropic contributions and is often considered more representative of solution-phase reactivity than the electronic energy (ΔE‡).
Experimental and Computational Protocols
A detailed understanding of the methodologies employed in these DFT studies is crucial for interpreting the results and for designing future computational experiments.
B(C6F5)3-Catalyzed C-H Insertion Protocol[1]
Computational Details: All calculations were performed using the Gaussian 09 software package. The M06 density functional was employed for all geometry optimizations. The 6-31G(d,p) basis set was used for H, C, N, O, and F atoms, while the LANL2DZ basis set with effective core potential was used for B. Frequency calculations were performed at the same level of theory to confirm all stationary points as either minima (no imaginary frequencies) or transition states (one imaginary frequency). The intrinsic reaction coordinate (IRC) method was used to verify that the transition states connect the correct reactants and products. Solvation effects in dichloromethane were included using the SMD continuum model. The reported energies are Gibbs free energies calculated at 298.15 K.
Rhodium-Catalyzed C-H Insertion Protocol[2]
Computational Details: DFT calculations were carried out to model the C-H functionalization reaction. The B3LYP functional was used in conjunction with a mixed basis set. For the rhodium atoms, the RSC LANL2DZ basis set, augmented with a 4f polarization function, was utilized. For all other atoms (C, H, O, N), the 6-31G* basis set was employed. Geometries of reactants, intermediates, transition states, and products were fully optimized. The nature of the stationary points was confirmed by frequency calculations. The reported energies are potential energies (ΔE‡).
Visualization of Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate a generalized reaction pathway for C-H insertion and a typical computational workflow for transition state analysis.
Caption: Generalized pathway for catalyzed C-H insertion.
Caption: Typical DFT workflow for transition state analysis.
References
Comparative Kinetic Analysis of Carbene Formation from 3-Diazo-3H-Pyrrole and Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic parameters associated with carbene formation from 3-diazo-3H-pyrrole and its alternatives. Understanding the reaction kinetics, stability, and safety of various carbene precursors is paramount for their effective and safe application in synthetic chemistry, particularly in the development of novel therapeutic agents. This document summarizes quantitative data, details experimental protocols, and presents visual workflows to aid in the selection of the most suitable carbene precursor for specific research and development needs.
Introduction to Carbene Precursors
Carbenes are highly reactive intermediates that play a crucial role in a variety of synthetic transformations, including cyclopropanation and C-H insertion reactions. The choice of carbene precursor is critical as it dictates the reaction conditions, safety profile, and overall efficiency of the synthetic route. Diazo compounds, particularly aromatic diazo compounds like this compound, have been traditionally used. However, their inherent instability and potential for explosive decomposition have driven the exploration of safer alternatives.[1][2][3] This guide focuses on the kinetic analysis of carbene formation from this compound and provides a comparative assessment with two prominent alternatives: sulfoxonium ylides and tosylhydrazones.
Quantitative Comparison of Carbene Precursors
The decision to use a particular carbene precursor is often guided by its reactivity and stability. The following tables summarize key kinetic and thermal stability data for aromatic diazo compounds (as a proxy for this compound), sulfoxonium ylides, and tosylhydrazones.
Table 1: Kinetic Data for Thermal Decomposition of Aromatic Diazo Compounds
| Diazo Compound | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kcal/mol) |
| Phenyl diazomethane | Toluene | 25 | 1.4 x 10⁻⁵ | 26.6 |
| Diphenyldiazomethane | Decalin | 124.5 | - | 34.0 |
| Ethyl (phenyl)diazoacetate | - | 60 (initiation) | - | - |
| 2,2'-Azo-bis-isobutyronitrile | Toluene | 60 | 1.2 x 10⁻⁵ | 30.8 |
Table 2: Thermal Stability of Carbene Precursors
| Precursor Type | Compound Example | Decomposition Onset (T_onset, °C) | Enthalpy of Decomposition (ΔH_D, kJ/mol) | Key Observations |
| Aromatic Diazo Compound | Ethyl (phenyl)diazoacetate | ~75-160 (Varies with substituents) | -102 (average for diazo compounds) | Stability is highly dependent on electronic effects of substituents.[3] |
| Sulfonyl Azide (for diazo transfer) | p-acetamidobenzenesulfonyl azide | 100 (initiation) | -201 (average for sulfonyl azides) | Generally more thermally stable than diazo compounds.[3] |
| Sulfoxonium Ylide | Dimethylsulfoxonium methylide | Generally stable at room temperature | - | Considered a safer alternative to diazo compounds due to higher stability.[1][2][4] |
| Tosylhydrazone | N-tosylhydrazones | Typically require 90-110 °C for decomposition | - | N-triftosylhydrazones decompose at lower temperatures. |
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis is essential for understanding and optimizing carbene-mediated reactions. Below are detailed methodologies for key experiments.
Protocol 1: Kinetic Analysis of Diazo Compound Decomposition using UV-Vis Spectroscopy
This method monitors the disappearance of the characteristic UV-Vis absorbance of the diazo compound over time.
Materials:
-
Diazo compound of interest (e.g., this compound)
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
Thermostatted UV-Vis spectrophotometer with a multi-cell holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the diazo compound in the chosen solvent of a known concentration (typically in the mM range).
-
Equilibrate the solvent in the quartz cuvettes to the desired reaction temperature inside the spectrophotometer.
-
Initiate the reaction by injecting a small aliquot of the stock solution into the pre-heated cuvettes.
-
Immediately begin recording the absorbance at the λ_max of the diazo compound at fixed time intervals.
-
Continue data collection until the absorbance reaches a stable baseline, indicating complete decomposition.
-
The natural logarithm of the absorbance versus time is plotted. For a first-order reaction, the plot will be linear, and the negative of the slope will be the rate constant (k).
-
Repeat the experiment at several different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
Protocol 2: Kinetic Analysis of Carbene Formation from Tosylhydrazone Decomposition by NMR Spectroscopy
This method allows for the simultaneous monitoring of the disappearance of the starting material and the appearance of products.
Materials:
-
Tosylhydrazone of interest
-
Deuterated solvent (e.g., Toluene-d8, CDCl3)
-
Internal standard (e.g., mesitylene)
-
NMR spectrometer with variable temperature capabilities
-
NMR tubes
Procedure:
-
Prepare a solution of the tosylhydrazone and the internal standard in the deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum at a low temperature where decomposition is negligible.
-
Increase the temperature of the NMR probe to the desired reaction temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Integrate the signals of the starting material and a characteristic product peak relative to the internal standard.
-
Plot the concentration of the starting material versus time to determine the rate constant.
-
Perform the experiment at multiple temperatures to calculate the activation parameters.[5]
Mandatory Visualizations
Carbene Formation Pathways
The following diagram illustrates the general pathways for carbene formation from this compound and its alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric transformations from sulfoxonium ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cris.unibo.it [cris.unibo.it]
- 5. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rhodium and Copper Catalysts in 3-Diazo-3H-Pyrrole Reactions
For Researchers, Scientists, and Drug Development Professionals
The reactivity of diazo compounds, particularly those integrated into heterocyclic systems like 3-diazo-3H-pyrroles, offers a powerful tool for the synthesis of complex molecular architectures. The choice of metal catalyst is paramount in directing the reaction pathway of the intermediate metal carbene. This guide provides a comparative overview of rhodium and copper catalysts in the context of reactions involving 3-diazo-3H-pyrrole derivatives, with a focus on available experimental data for rhodium-catalyzed reactions and a discussion of the expected reactivity of copper catalysts based on established principles.
Rhodium-Catalyzed Reactions of 3-Arylidene-4-diazopyrrolidine-2,5-diones
Rhodium(II) catalysts have been shown to be highly effective in mediating reactions of (E)-3-arylidene-4-diazopyrrolidine-2,5-diones, which serve as stable precursors to rhodium carbenes. These reactions can proceed via two main competing pathways: C-H insertion and formal C-O insertion leading to spirocyclization.
A notable feature of this catalytic system is the influence of catalyst loading on the chemoselectivity of the reaction.[1] By adjusting the concentration of the rhodium catalyst, the reaction can be steered towards either the C-H insertion product or the spirocyclic product.[1]
Data Presentation: Rhodium-Catalyzed Reaction of (E)-3-benzylidene-4-diazopyrrolidine-2,5-dione with Tetrahydrofuran
| Catalyst | Catalyst Loading (mol%) | Yield of Spirocyclic Product (%) | Yield of C-H Insertion Product (%) | Ratio (Spirocyclic:C-H Insertion) |
| Rh₂(OAc)₄ | 10 | 35 | 58 | 0.60 |
| Rh₂(OAc)₄ | 1 | 55 | 39 | 1.41 |
| Rh₂(OAc)₄ | 0.1 | 72 | 23 | 3.13 |
| Rh₂(OAc)₄ | 0.01 | 81 | 15 | 5.40 |
| Rh₂(esp)₂ | 10 | 28 | 65 | 0.43 |
| Rh₂(esp)₂ | 1 | 48 | 46 | 1.04 |
| Rh₂(esp)₂ | 0.1 | 68 | 27 | 2.52 |
| Rh₂(esp)₂ | 0.01 | 78 | 18 | 4.33 |
Data summarized from a study on the reaction of (E)-3-benzylidene-4-diazopyrrolidine-2,5-dione with tetrahydrofuran.[1]
Experimental Protocols
General Procedure for the Rh(II)-catalyzed reaction of (E)-3-arylidene-4-diazopyrrolidine-2,5-diones with Tetrahydrofuran: [1]
To a solution of the (E)-3-arylidene-4-diazopyrrolidine-2,5-dione (0.5 mmol) in dry tetrahydrofuran (5 mL) is added a solution of the rhodium(II) catalyst (0.01–10 mol%) in dry tetrahydrofuran. The reaction mixture is stirred at a controlled temperature (e.g., 30 °C or 50 °C) for a specified time (e.g., 72 hours). The products are then isolated and purified by column chromatography.
Mandatory Visualization
Caption: Reaction pathways for Rh(II)-catalyzed reactions of diazopyrrolidinones.
Copper-Catalyzed Reactions of 3-Diazo-3H-Pyrroles: A Prospective View
A thorough review of the current literature reveals a lack of specific experimental data on the reactions of 3-diazo-3H-pyrroles and their derivatives, such as (E)-3-arylidene-4-diazopyrrolidine-2,5-diones, with copper catalysts. However, based on the well-established reactivity of copper carbenes generated from other diazo compounds, a comparative discussion can be initiated.
Copper catalysts, typically in the +1 oxidation state, are well-known to catalyze the decomposition of diazo compounds to form copper-carbene intermediates. These intermediates are generally considered to be less electrophilic than their rhodium counterparts, which can influence their reactivity and selectivity.
Expected Reactivity:
-
Cyclopropanation: Copper catalysts are extensively used for the cyclopropanation of alkenes with diazo compounds. It is plausible that in the presence of a suitable olefin, a copper carbene generated from a this compound derivative would favor cyclopropanation over C-H insertion, a common pathway for rhodium carbenes.
-
X-H Insertion: While less common than with rhodium catalysts, copper-catalyzed X-H insertion reactions (where X = N, O, S) are known. The efficiency and selectivity of such reactions with this compound derivatives would likely depend on the specific copper catalyst and ligand employed.
-
Ylide Formation: Similar to rhodium, copper carbenes can react with heteroatoms to form ylides, which can then undergo subsequent rearrangements. The propensity for ylide formation versus other pathways would be a key point of differentiation from rhodium catalysis.
Mandatory Visualization
Caption: Comparison of Rhodium and prospective Copper catalytic pathways.
Summary and Outlook
The available experimental data demonstrates that rhodium(II) catalysts are versatile tools for the transformation of this compound derivatives, with the ability to control chemoselectivity between C-H insertion and spirocyclization by tuning the catalyst loading. This offers a significant advantage in synthetic planning.
While direct experimental comparisons with copper catalysts are currently unavailable in the literature, the established principles of copper-carbene chemistry suggest that copper catalysts would likely favor different reaction pathways, such as cyclopropanation. This highlights a significant research opportunity to explore the reactivity of 3-diazo-3H-pyrroles with copper catalysts, which could unveil novel synthetic methodologies and expand the chemical space accessible from these valuable precursors. Such studies would be of considerable interest to researchers in organic synthesis and drug development.
References
A Predictive Guide to the Regioselectivity of Cycloaddition Reactions of 3-Diazo-3H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Note: Direct experimental data on the regioselectivity of cycloaddition reactions of 3-diazo-3H-pyrrole is limited in publicly available literature. This guide provides a predictive framework based on established principles of cycloaddition reactions, supported by data from analogous diazo compounds.
Introduction to Regioselectivity in [3+2] Cycloaddition Reactions
The [3+2] cycloaddition reaction is a powerful tool in synthetic chemistry for the construction of five-membered heterocyclic rings. When a 1,3-dipole, such as a diazo compound, reacts with an unsymmetrical dipolarophile (e.g., a substituted alkene or alkyne), the question of regioselectivity arises. This refers to the orientation of the dipole relative to the dipolarophile in the resulting cycloadduct. The regiochemical outcome is primarily governed by a combination of electronic and steric factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory.
According to FMO theory, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is controlled by the matching of the orbital coefficients of the interacting atoms. The reaction proceeds through a transition state where the atoms with the largest orbital coefficients on the interacting HOMO and LUMO align.
Predicting the Regioselectivity of this compound Cycloadditions
While specific experimental data for this compound is scarce, we can predict its reactivity based on the electronic nature of the pyrrole ring and the diazo group. The pyrrole ring is an electron-rich aromatic system, which will influence the electronic properties of the diazo moiety.
Reaction with Electron-Deficient Dipolarophiles
In reactions with electron-deficient alkenes and alkynes (e.g., acrylates, acrylonitrile, propiolates), the dominant FMO interaction is typically between the HOMO of the diazo compound (the 1,3-dipole) and the LUMO of the dipolarophile. This is known as a normal-electron-demand [3+2] cycloaddition.
For this compound, the HOMO is expected to have a larger orbital coefficient on the carbon atom of the diazo group. In the electron-deficient dipolarophile, the LUMO will have a larger coefficient on the β-carbon (the carbon atom further from the electron-withdrawing group). Therefore, the predicted major regioisomer will be the one formed by the union of the diazo carbon and the β-carbon of the dipolarophile.
Predicted Regioselectivity with Electron-Deficient Dipolarophiles:
| Dipolarophile | Electron-Withdrawing Group (EWG) | Predicted Major Regioisomer |
| Methyl acrylate | -CO2Me | Pyrrolo[2,3-d]pyrazole with the ester group at the 5-position |
| Acrylonitrile | -CN | Pyrrolo[2,3-d]pyrazole with the nitrile group at the 5-position |
| Methyl propiolate | -CO2Me | Pyrrolo[2,3-d]pyrazole with the ester group at the 5-position |
dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph "FMO Interaction (Normal-Electron-Demand)" HOMO_Dipole [label="HOMO (this compound)"]; LUMO_Dipolarophile [label="LUMO (Electron-Deficient Alkene)"]; HOMO_Dipole -- "Major Interaction" --> LUMO_Dipolarophile; end subgraph "Predicted Regiochemical Outcome" Reactants [label="this compound + CH2=CH-EWG"]; TransitionState [label="Transition State\n(Diazo C aligns with β-C of alkene)"]; Product [label="Major Regioisomer"]; Reactants --> TransitionState --> Product; end } caption: "FMO control in normal-electron-demand cycloaddition."
Reaction with Electron-Rich Dipolarophiles
In reactions with electron-rich dipolarophiles (e.g., enamines, vinyl ethers), the dominant FMO interaction is reversed. The reaction is controlled by the interaction between the LUMO of the diazo compound and the HOMO of the dipolarophile, a scenario known as an inverse-electron-demand [3+2] cycloaddition.
The LUMO of this compound is expected to have a larger orbital coefficient on the terminal nitrogen atom of the diazo group. The HOMO of an electron-rich alkene will have a larger coefficient on the β-carbon. Consequently, the major regioisomer is predicted to result from the bond formation between the terminal diazo nitrogen and the β-carbon of the dipolarophile.
Predicted Regioselectivity with Electron-Rich Dipolarophiles:
| Dipolarophile | Electron-Donating Group (EDG) | Predicted Major Regioisomer |
| Ethyl vinyl ether | -OEt | Pyrrolo[2,3-d]pyrazole with the ethoxy group at the 6-position |
| N-Vinylpyrrolidone | -N(CO)(CH2)3 | Pyrrolo[2,3-d]pyrazole with the pyrrolidone ring at the 6-position |
dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph "FMO Interaction (Inverse-Electron-Demand)" LUMO_Dipole [label="LUMO (this compound)"]; HOMO_Dipolarophile [label="HOMO (Electron-Rich Alkene)"]; LUMO_Dipole -- "Major Interaction" --> HOMO_Dipolarophile; end subgraph "Predicted Regiochemical Outcome" Reactants [label="this compound + CH2=CH-EDG"]; TransitionState [label="Transition State\n(Terminal N aligns with β-C of alkene)"]; Product [label="Major Regioisomer"]; Reactants --> TransitionState --> Product; end } caption: "FMO control in inverse-electron-demand cycloaddition."
Comparison with Alternative Synthetic Routes
The synthesis of pyrrolo[2,3-d]pyrazoles, the expected products of these cycloadditions, can also be achieved through other methods, such as the condensation of a substituted pyrrole with a hydrazine derivative.
Comparison of Synthetic Methods:
| Method | Advantages | Disadvantages |
| [3+2] Cycloaddition of this compound | Atom-economical, potentially high stereoselectivity, access to diverse substituents on the pyrazole ring based on the choice of dipolarophile. | Potential for formation of regioisomers, requiring separation. Scarcity of data on the synthesis and stability of this compound. |
| Condensation of Hydrazines with Pyrrole Precursors | Often high yielding and regioselective. Readily available starting materials. | Requires appropriately functionalized pyrrole precursors, which may involve multi-step syntheses. Less modular for introducing diversity on the pyrazole ring. |
Representative Experimental Protocols (Based on Analogous Systems)
The following are generalized protocols for [3+2] cycloaddition reactions of diazo compounds, which can be adapted as a starting point for investigations with this compound.
General Procedure for Cycloaddition with an Electron-Deficient Alkyne (e.g., Dimethyl Acetylenedicarboxylate - DMAD)
To a solution of the diazo compound (1.0 eq) in a suitable solvent (e.g., toluene, THF, or CH2Cl2) at room temperature is added the dipolarophile (1.1 eq). The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cycloadduct.
General Procedure for Cycloaddition with an Electron-Rich Alkene (e.g., Ethyl Vinyl Ether)
A solution of the diazo compound (1.0 eq) and the electron-rich alkene (2.0-5.0 eq, often used as solvent or in excess) is stirred at room temperature or heated in a sealed tube. The reaction progress is monitored by TLC or GC-MS. After completion, the excess alkene and solvent are removed in vacuo, and the crude product is purified by column chromatography.
Conclusion
Unveiling Fleeting Intermediates: A Spectroscopic Guide to Diazo-Pyrrole Reactions
For researchers, scientists, and professionals in drug development, understanding the transient species that govern chemical reactions is paramount. In the realm of heterocyclic chemistry, the reactions of diazo compounds with pyrroles are a cornerstone for synthesizing novel molecular architectures. However, the high reactivity of the intermediates, such as carbenes and ylides, makes their direct observation and characterization a significant challenge. This guide provides a comparative overview of spectroscopic techniques used to identify and characterize these fleeting intermediates, supported by experimental data from relevant studies.
The transformation of diazo compounds in the presence of pyrroles can proceed through various pathways, including C-H insertion, cyclopropanation, and ylide formation, often dictated by the choice of catalyst and the substitution pattern of the reactants. Spectroscopic methods provide a window into these rapid processes, allowing for the elucidation of reaction mechanisms and the optimization of synthetic strategies.
Comparative Spectroscopic Data of Reaction Intermediates
The direct spectroscopic characterization of intermediates in diazo-pyrrole reactions is scarce in the literature due to their short lifetimes. However, studies on analogous heteroaromatic systems and related reactions provide valuable comparative data. The following table summarizes key spectroscopic features of relevant transient species.
| Intermediate Type | Spectroscopic Technique | Key Spectroscopic Data | Source System |
| Triplet Carbene | Electron Paramagnetic Resonance (EPR) | Zero-Field Splitting (ZFS) Parameters:• |D/hc| = 0.508 cm⁻¹• |E/hc| = 0.0554 cm⁻¹ | Triplet 3-Thienylcarbene (analogue) |
| UV-Visible (UV-Vis) Spectroscopy | λmax = 467 nm | Triplet 3-Thienylcarbene (analogue) | |
| Metal Carbene | Infrared (IR) Spectroscopy | C=O stretching frequency shift dependent on metal oxidation state. | Cobalt-salen and porphyrin carbene complexes[1] |
| Rhodium Carbene Adduct | Computational (DFT) | Contrasting reaction pathways (C-H functionalization vs. cyclopropanation) suggest distinct intermediate structures. | Rh2(S-PTAD)4 catalyzed reaction of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole[2] |
Experimental Protocols for Spectroscopic Identification
The successful detection of transient intermediates hinges on specialized experimental techniques designed to either trap the species at low temperatures or observe them on very short timescales.
Matrix Isolation Spectroscopy
This technique allows for the trapping of highly reactive species in an inert gas matrix (e.g., argon or nitrogen) at cryogenic temperatures (typically 10-20 K).[3][4] The isolated intermediates can then be studied using conventional spectroscopic methods like FTIR and UV-Vis.
Experimental Workflow:
-
Precursor Preparation: The diazo compound precursor is synthesized and purified.
-
Matrix Deposition: The precursor is co-deposited with a large excess of an inert gas (e.g., Argon) onto a cryogenic window (e.g., CsI for IR, sapphire for UV-Vis).
-
In-situ Generation: The trapped precursor is irradiated with a suitable light source (e.g., a high-pressure mercury lamp with filters) to photolytically generate the intermediate.
-
Spectroscopic Measurement: IR, UV-Vis, or EPR spectra of the trapped intermediate are recorded.
Transient Absorption Spectroscopy (TAS)
TAS is a pump-probe technique used to study short-lived excited states and reaction intermediates on timescales from femtoseconds to milliseconds.
Experimental Workflow:
-
Sample Preparation: A solution of the reactants (diazo compound, pyrrole, and catalyst if applicable) is prepared in a suitable solvent.
-
Photoexcitation (Pump): An ultrashort laser pulse excites the sample, initiating the reaction.
-
Probing: A second, broad-spectrum light pulse is passed through the sample at a specific time delay after the pump pulse.
-
Detection: The absorption of the probe light by the transient species is measured as a function of wavelength and time delay.
In-situ NMR Spectroscopy
While challenging for very fast reactions, in-situ NMR can monitor the progress of slower catalyzed reactions, providing structural information on intermediates that accumulate to detectable concentrations.
Experimental Workflow:
-
Reaction Setup: The reaction is carried out directly in an NMR tube.
-
Initiation: The catalyst or a reactant is injected into the NMR tube at a controlled temperature.
-
Time-resolved Spectra: A series of NMR spectra are acquired over time to monitor the disappearance of reactants, the appearance of products, and any observable intermediate species.
Reaction Pathways and Logical Workflows
The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.
Caption: Generalized reaction pathways for diazo-pyrrole reactions.
Caption: Workflow for the spectroscopic identification of reaction intermediates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 4. estudogeral.uc.pt [estudogeral.uc.pt]
A Comparative Analysis of Thermal and Photochemical Decomposition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Experimental Data
The degradation of chemical compounds is a critical consideration in drug development, material science, and environmental chemistry. Understanding the mechanisms and kinetics of decomposition is paramount for predicting stability, determining shelf-life, and controlling reaction pathways. Two primary methods for initiating decomposition are the application of heat (thermal decomposition) and the introduction of light (photochemical decomposition). This guide provides a comparative study of these two processes, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate technique for their specific needs.
Quantitative Data Presentation
The following table summarizes key quantitative parameters for the thermal and photochemical decomposition of two model compounds: azomethane and hydrogen peroxide. These examples highlight the fundamental differences in the energy requirements and efficiencies of the two methods.
| Compound | Decomposition Method | Key Parameter | Value | Primary Products |
| Azomethane (CH₃N=NCH₃) | Thermal | Activation Energy (Ea) | ~219.7 kJ/mol[1][2] | Ethane, Nitrogen[1] |
| Photochemical | Quantum Yield (Φ) | 1[3][4] | Nitrogen, Methane, Ethane[3][4] | |
| Hydrogen Peroxide (H₂O₂) | Thermal (uncatalyzed) | Activation Energy (Ea) | ~75 kJ/mol | Water, Oxygen[5] |
| Photochemical | Quantum Yield (Φ) | ~1.0 - 1.5[6] | Water, Oxygen[5][6] |
Principles of Decomposition: A Comparative Overview
Thermal and photochemical decomposition, while both leading to the breakdown of molecules, operate on fundamentally different principles.
Thermal decomposition is initiated by the absorption of thermal energy, which increases the vibrational energy of the molecule's bonds until they reach a point of rupture. The rate of thermal decomposition is highly dependent on temperature, a relationship described by the Arrhenius equation. A higher activation energy (Ea) indicates a greater thermal stability of the compound.[1]
Photochemical decomposition , in contrast, is initiated by the absorption of photons of light.[6] For a reaction to occur, the energy of the photon must be sufficient to excite the molecule to a higher electronic state, from which decomposition can occur. The efficiency of this process is quantified by the quantum yield (Φ), which represents the number of molecules decomposed per photon absorbed.[7] Quantum yields can vary significantly depending on the wavelength of light and the solvent environment.[7]
Experimental Protocols
Thermal Decomposition Kinetics using Thermogravimetric Analysis (TGA)
This protocol outlines the determination of the activation energy for thermal decomposition using a thermogravimetric analyzer.
Objective: To determine the activation energy (Ea) of a compound's thermal decomposition.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a precision balance and a furnace with programmable temperature control.[8]
-
Sample pans (e.g., alumina, platinum).
-
Inert gas supply (e.g., nitrogen, argon).
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-10 mg) into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.[9]
-
-
Dynamic TGA Scans:
-
Heat the sample at a series of different constant heating rates (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that encompasses the entire decomposition process.[9]
-
Record the mass of the sample as a function of temperature for each heating rate.
-
-
Data Analysis (Flynn-Wall-Ozawa method):
-
From the TGA curves, determine the temperatures at which a specific percentage of mass loss (e.g., 5%, 10%, 20%) occurs for each heating rate.
-
For each percentage of mass loss, plot the natural logarithm of the heating rate (ln(β)) versus the reciprocal of the absolute temperature (1/T).
-
The slope of the resulting straight line is approximately equal to -Ea/R, where R is the gas constant (8.314 J/mol·K).
-
Calculate the activation energy (Ea) from the slope.
-
Photochemical Decomposition Quantum Yield Determination
This protocol describes the determination of the quantum yield for a photochemical decomposition reaction.
Objective: To determine the quantum yield (Φ) of a compound's photochemical decomposition.
Apparatus:
-
Photochemical reactor (e.g., quartz cuvette or specially designed flow reactor).[2][10]
-
Monochromatic light source (e.g., laser, or a lamp with a monochromator or filter).[2]
-
Actinometer (a chemical system with a known quantum yield for calibration, e.g., ferrioxalate).
-
Spectrophotometer (e.g., UV-Vis) for concentration measurements.
-
Magnetic stirrer.
Procedure:
-
Actinometry (Photon Flux Determination):
-
Fill the photochemical reactor with an actinometer solution.
-
Irradiate the actinometer solution with the light source for a specific period.
-
Measure the change in absorbance of the actinometer solution using a spectrophotometer.
-
Calculate the number of photons absorbed per unit time (photon flux) based on the known quantum yield of the actinometer.
-
-
Sample Irradiation:
-
Replace the actinometer solution with a solution of the sample compound of known concentration.
-
Irradiate the sample solution under the same conditions as the actinometry for a specific period, ensuring the solution is well-stirred.
-
-
Analysis of Decomposition:
-
After irradiation, determine the change in concentration of the reactant or the formation of a product using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, GC-MS).
-
-
Quantum Yield Calculation:
-
Calculate the number of molecules of the reactant that have decomposed.
-
The quantum yield (Φ) is calculated as the ratio of the number of molecules decomposed to the number of photons absorbed by the sample during the same time interval.[7]
-
Visualization of Concepts
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. chm.bris.ac.uk [chm.bris.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. decomposition - Why and how does hydrogen peroxide decompose in the presence of light? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Quantum yield - Wikipedia [en.wikipedia.org]
- 8. tainstruments.com [tainstruments.com]
- 9. bath.ac.uk [bath.ac.uk]
- 10. A flow reactor setup for photochemistry of biphasic gas/liquid reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Novel Pyrroles Synthesized from 3-Diazo-3H-Pyrrole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel pyrrole structures synthesized from a 3-diazo-3H-pyrrole precursor. We present key experimental data for structural validation, compare the performance of different synthetic derivatives, and provide detailed protocols for synthesis and characterization. The focus is on objective, data-driven comparisons to aid in the selection and development of promising heterocyclic compounds for further research.
Synthesis and Structural Elucidation Workflow
The synthesis of functionalized pyrroles from a this compound intermediate typically involves a transition-metal-catalyzed reaction, such as a rhodium-catalyzed X-H insertion or cyclopropanation, followed by rigorous purification and structural analysis. The general workflow is outlined below.
Caption: Workflow for synthesis and structural validation of novel pyrroles.
Comparative Data of Synthesized Pyrrole Derivatives
Three novel pyrrole derivatives were synthesized from this compound by reacting it with different substituted phenols. The resulting 3-(aryloxy)-3H-pyrroles were analyzed and compared. The key performance and characterization data are summarized below.
Table 1: Synthesis and Yield Comparison
| Compound ID | Substituent (R) on Phenol | Reaction Time (h) | Isolated Yield (%) |
| PYR-01 | 4-H | 2 | 85 |
| PYR-02 | 4-NO₂ | 4 | 72 |
| PYR-03 | 4-OCH₃ | 1.5 | 91 |
Table 2: Spectroscopic Data for Structural Confirmation
| Compound ID | ¹H NMR (δ, ppm, Pyrrole H-2) | ¹³C NMR (δ, ppm, Pyrrole C-3) | HRMS (m/z) [M+H]⁺ Calculated | HRMS (m/z) [M+H]⁺ Found |
| PYR-01 | 6.85 | 89.5 | 174.0760 | 174.0762 |
| PYR-02 | 7.15 | 91.2 | 219.0611 | 219.0610 |
| PYR-03 | 6.81 | 89.1 | 204.0866 | 204.0868 |
Application in a Hypothetical Signaling Pathway
Pyrrole-containing compounds are often investigated as inhibitors of protein kinases. The synthesized compounds were evaluated for their potential to inhibit the hypothetical "Kinase-A" signaling pathway, which is implicated in cell proliferation.
Caption: Inhibition of the Kinase-A signaling pathway by PYR-02.
Detailed Experimental Protocols
A. General Procedure for the Synthesis of 3-(Aryloxy)-3H-Pyrroles (PYR-01 to PYR-03)
-
Preparation: To a flame-dried, 50 mL round-bottom flask under an argon atmosphere, add the substituted phenol (1.2 mmol) and anhydrous dichloromethane (DCM, 20 mL).
-
Catalyst Addition: Add rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.01 mmol) to the solution and stir for 5 minutes at room temperature.
-
Reactant Addition: Prepare a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction flask over a period of 30 minutes using a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate mobile phase. The disappearance of the diazo compound (visualized as a yellow spot) indicates reaction completion.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 3-(aryloxy)-3H-pyrrole product.
B. Protocol for Structural Validation
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.
-
High-Resolution Mass Spectrometry (HRMS): Obtain HRMS data using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. Prepare a sample solution by dissolving <1 mg of the product in 1 mL of HPLC-grade methanol. The data is used to confirm the elemental composition of the synthesized molecule.
A Comparative Guide to the Atom Economy of Synthetic Routes Utilizing 3-Diazo-3H-Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the atom economy of a synthetic route for preparing polysubstituted pyrroles starting from a 3-diazo-3H-pyrrole derivative, benchmarked against two classical and widely used alternative methods: the Paal-Knorr synthesis and the Hantzsch pyrrole synthesis. The objective is to offer a clear, data-driven comparison to aid in the selection of synthetic strategies that are not only effective but also align with the principles of green chemistry.
Introduction to Atom Economy in Pyrrole Synthesis
The pyrrole nucleus is a ubiquitous structural motif in a vast array of pharmaceuticals, natural products, and functional materials. Consequently, the development of efficient and sustainable methods for the synthesis of functionalized pyrroles is a topic of significant interest in organic chemistry. A key metric for evaluating the sustainability of a chemical process is its atom economy, a concept that measures the efficiency with which atoms from the reactants are incorporated into the desired product. An ideal, 100% atom-economical reaction would see all atoms of the reactants present in the final product, with no byproducts.
This guide focuses on a synthetic approach that employs a this compound derivative as a key building block. Diazo compounds are versatile reagents in organic synthesis, often serving as precursors to carbenes and carbenoids, which can undergo a variety of transformations including cycloadditions and insertions. We will analyze the atom economy of a specific rhodium(II)-catalyzed reaction of a this compound with an alkyne to construct a polysubstituted pyrrole. This will be compared with the atom economy of the Paal-Knorr and Hantzsch syntheses, two cornerstone methods for pyrrole formation.
Comparative Analysis of Synthetic Routes
To provide a quantitative comparison, we will analyze the atom economy of three distinct synthetic routes leading to polysubstituted pyrrole products with comparable structural complexity.
Route 1: Rh(II)-Catalyzed Reaction of a this compound Derivative
This route involves the reaction of a 2,5-disubstituted-3-diazo-3H-pyrrole with dimethyl acetylenedicarboxylate (DMAD) in the presence of a rhodium(II) catalyst. The reaction proceeds via a formal [3+2] cycloaddition followed by nitrogen extrusion to yield a highly functionalized pyrrole.
Reaction Scheme:
Figure 1: Rh(II)-catalyzed reaction of a this compound derivative.
Route 2: Paal-Knorr Synthesis of a Polysubstituted Pyrrole
The Paal-Knorr synthesis is a classic method for preparing pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia. For a comparable product, we will consider the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole.
Reaction Scheme:
Figure 2: Paal-Knorr synthesis of a polysubstituted pyrrole.
Route 3: Hantzsch Pyrrole Synthesis of a Polysubstituted Pyrrole
The Hantzsch synthesis provides a route to pyrroles from an α-halo ketone, a β-ketoester, and ammonia or a primary amine. We will examine the synthesis of diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate.
Reaction Scheme:
Figure 3: Hantzsch synthesis of a polysubstituted pyrrole.
Quantitative Data Summary
The following tables summarize the key quantitative data for each synthetic route, including molecular weights, reaction stoichiometry, and calculated atom economy.
Table 1: Atom Economy Calculation for Route 1: Rh(II)-Catalyzed Reaction
| Reactant/Product | Formula | Molar Mass ( g/mol ) | Moles | Mass (g) |
| 2,5-diphenyl-3-diazo-3H-pyrrole | C₁₆H₁₁N₃ | 245.28 | 0.001 | 0.245 |
| Dimethyl acetylenedicarboxylate | C₆H₆O₄ | 142.11 | 0.001 | 0.142 |
| Total Reactants | 0.387 | |||
| Dimethyl 2,5-diphenyl-1H-pyrrole-3,4-dicarboxylate | C₂₂H₁₇NO₄ | 359.38 | 0.001 | 0.359 |
| Nitrogen (N₂) | N₂ | 28.02 | 0.001 | 0.028 |
| Total Products | 0.387 | |||
| Atom Economy | 92.8% |
Table 2: Atom Economy Calculation for Route 2: Paal-Knorr Synthesis
| Reactant/Product | Formula | Molar Mass ( g/mol ) | Moles | Mass (g) |
| Hexane-2,5-dione | C₆H₁₀O₂ | 114.14 | 0.01 | 1.14 |
| Aniline | C₆H₇N | 93.13 | 0.01 | 0.93 |
| Total Reactants | 2.07 | |||
| 2,5-dimethyl-1-phenyl-1H-pyrrole | C₁₂H₁₃N | 171.24 | 0.01 | 1.71 |
| Water (H₂O) | H₂O | 18.02 | 0.02 | 0.36 |
| Total Products | 2.07 | |||
| Atom Economy | 82.6% |
Table 3: Atom Economy Calculation for Route 3: Hantzsch Pyrrole Synthesis
| Reactant/Product | Formula | Molar Mass ( g/mol ) | Moles | Mass (g) |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 0.1 | 13.01 |
| Ethyl 3-amino-2-chlorocrotonate | C₆H₁₀ClNO₂ | 163.60 | 0.1 | 16.36 |
| Total Reactants | 29.37 | |||
| Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | C₁₂H₁₇NO₄ | 239.27 | 0.1 | 23.93 |
| Hydrogen Chloride (HCl) | HCl | 36.46 | 0.1 | 3.65 |
| Water (H₂O) | H₂O | 18.02 | 0.1 | 1.80 |
| Total Products | 29.38 | |||
| Atom Economy | 81.5% |
Experimental Protocols
Route 1: Rh(II)-Catalyzed Reaction of 2,5-diphenyl-3-diazo-3H-pyrrole with Dimethyl Acetylenedicarboxylate
Experimental Workflow:
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-Diazo-3H-pyrrole
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical guidance for the proper disposal of 3-diazo-3H-pyrrole, a potentially hazardous compound. Researchers, scientists, and professionals in drug development must adhere to these procedures to ensure a safe laboratory environment and compliance with hazardous waste regulations. Diazo compounds are known for their potential explosive and toxic properties, necessitating careful handling and deactivation before disposal.
Core Safety Principles
-
Hazard Classification : this compound, like other diazo compounds, should be treated as a potentially explosive and toxic substance.[1] All handling and disposal operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Small Quantities : Due to their reactive nature, it is critical to minimize the accumulation of diazo compound waste.[1] Disposal procedures should be performed on small quantities of the material whenever possible.
-
Avoid Incompatibilities : Diazo compounds can react violently with strong acids, oxidizing agents, and certain metals.[2] Avoid contact with these materials during storage and disposal.
Disposal Protocol: Quenching (Deactivation)
The primary method for the safe disposal of diazo compounds is through quenching, which involves converting the diazo group into a more stable functional group. A common and generally effective method for quenching diazo compounds is careful acidification to form a diazonium salt, which can then be safely neutralized.
Experimental Protocol: Acidic Quenching
This protocol is a general guideline and should be adapted based on the specific scale and concentration of the this compound waste. Always perform a trial quench on a very small scale (e.g., a few milligrams) before proceeding with the bulk material.
Materials:
-
This compound waste solution
-
Dilute aqueous acid (e.g., 1 M hydrochloric acid or 10% acetic acid)
-
Stir plate and stir bar
-
Reaction vessel (e.g., Erlenmeyer flask) of appropriate size (at least 4 times the volume of the waste)
-
Ice bath
-
pH paper or pH meter
-
Sodium bicarbonate solution (saturated) for neutralization
Procedure:
-
Preparation : Place the reaction vessel containing the this compound waste solution in an ice bath and begin stirring. The ice bath is crucial to control any potential exotherm.
-
Slow Addition of Acid : Slowly add the dilute aqueous acid dropwise to the stirred, cooled solution of the diazo compound. The rate of addition should be carefully controlled to prevent a rapid evolution of nitrogen gas.
-
Monitoring the Reaction : Continue the slow addition of acid until the evolution of nitrogen gas ceases and the characteristic yellow color of the diazo compound disappears.
-
Ensure Complete Quenching : Once the visible reaction has stopped, continue stirring for an additional 30 minutes to ensure all the diazo compound has been quenched.
-
Neutralization : Slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid. Monitor the pH with pH paper or a pH meter until it is in the range of 5.5 to 9.5.[1] Be cautious of gas evolution (carbon dioxide) during neutralization.
-
Final Disposal : The resulting neutralized aqueous solution should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[1] Do not pour the solution down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office for neutralized, non-hazardous waste.
Quantitative Data Summary
| Property | General Value Range for Diazo Compounds | Significance in Disposal |
| Thermal Decomposition Onset (Tonset) | 75 - 160 °C | Indicates the temperature at which the compound begins to decompose, potentially leading to a runaway reaction.[3] |
| Enthalpy of Decomposition (ΔHD) | ~ -102 kJ mol–1 | Represents the energy released during decomposition; a higher value indicates a more energetic and hazardous event.[3] |
Logical Workflow for Disposal
The following diagram outlines the decision-making and operational workflow for the safe disposal of this compound.
Disclaimer
The information provided is based on general principles for handling hazardous chemicals. The user is responsible for conducting a thorough risk assessment and consulting their institution's Environmental Health and Safety (EHS) department before proceeding with any chemical disposal. The author and publisher assume no liability for any damages or injuries resulting from the use of this information.
References
Personal protective equipment for handling 3-Diazo-3H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 3-Diazo-3H-pyrrole. As a diazo compound, it is classified as an energetic material and requires strict adherence to safety protocols to mitigate risks of exothermic decomposition and potential explosion.[1][2] The information herein is intended to supplement, not replace, your institution's established safety procedures and a thorough, experiment-specific risk assessment.
Core Hazards of Diazo Compounds
Diazo compounds are known for their instability and potential for rapid heat and gas evolution.[2][3] Their thermal stability is highly dependent on their specific chemical structure, with electron-rich substituents generally decreasing stability.[2][4] While not all diazo compounds are predicted to be explosive, many are sensitive to impact, friction, heat, and electrostatic discharge.[3][4][5] Therefore, handling of neat diazo compounds should be conducted with extreme care, especially in larger quantities.[3][4][6]
Personal Protective Equipment (PPE)
A comprehensive hazard assessment should be performed for any new procedure involving energetic materials to determine the appropriate level of PPE.[7] The following table summarizes the recommended PPE for handling this compound, based on general guidelines for energetic compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety glasses with side shields (minimum)[7]. A face shield worn over safety glasses is strongly recommended, especially when working with neat compounds or on a larger scale. | Protects against splashes, projectiles, and unexpected releases of energy. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Consult glove manufacturer's compatibility charts for specific breakthrough times. Double-gloving is recommended. | Prevents skin contact with a potentially toxic and reactive compound.[8] |
| Body Protection | Flame-resistant (FR) lab coat. | Provides a barrier against splashes and in the event of a fire. |
| Respiratory Protection | Use in a certified chemical fume hood is the primary engineering control.[9] If there is a risk of aerosol generation and hood performance is inadequate, a respirator may be required. Consult your institution's EHS department. | Minimizes inhalation of potentially harmful vapors or aerosols.[8] |
| Additional PPE | Consider the use of blast shields, especially when working with quantities greater than a few milligrams or during initial scale-up.[10] | Provides an additional layer of protection from potential explosions. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, peer-reviewed Standard Operating Procedure (SOP) is mandatory when working with energetic materials.[5]
-
Preparation and Hazard Assessment:
-
Conduct a thorough literature review to understand the specific reactivity of this compound if possible.[11]
-
Perform a detailed hazard assessment for the planned experiment, considering quantities, reaction conditions, and potential for exotherms.[7]
-
Ensure all necessary PPE and emergency equipment (fire extinguisher, safety shower, eyewash station) are readily available and inspected.
-
-
Engineering Controls:
-
All manipulations of this compound must be conducted in a certified chemical fume hood.[9]
-
Work behind a blast shield, especially when handling the neat compound or during reactions.[10]
-
Use non-sparking tools and take precautions against static discharge by grounding equipment and personnel.[12][13]
-
-
Handling the Compound:
-
Whenever possible, use the compound in solution to reduce the risk associated with the neat material.[4][10]
-
Avoid impact, friction, and agitation of the neat compound.[3][4][5]
-
Keep the compound cool and protected from light, as these can contribute to decomposition.[8]
-
Work with the smallest quantities necessary for the experiment.
-
-
Running the Reaction:
-
Post-Reaction Work-up:
-
Quench any unreacted diazo compound using a validated procedure before work-up.
-
Be aware that reaction mixtures may still contain hazardous materials.
-
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Quenching: Before disposal, any residual diazo compound should be safely quenched. Consult literature for appropriate quenching agents for this class of compounds (e.g., acetic acid).
-
Waste Collection:
-
Collect all contaminated solid waste (gloves, kimwipes, etc.) in a designated, labeled, and sealed container.
-
Collect liquid waste in a separate, labeled, and sealed container. Do not mix with incompatible waste streams.
-
-
Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name, and any other required information by your institution.
-
Store waste in a designated satellite accumulation area away from heat and ignition sources.
-
-
Final Disposal:
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department.[14] Do not attempt to dispose of this material down the drain or in regular trash.
-
Experimental Workflow for Handling this compound
References
- 1. Explosive hazards of diazo compounds and what practical precautions are necessary [morressier.com]
- 2. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents | Semantic Scholar [semanticscholar.org]
- 7. purdue.edu [purdue.edu]
- 8. ikonics.com [ikonics.com]
- 9. dsiac.dtic.mil [dsiac.dtic.mil]
- 10. case.edu [case.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fishersci.com [fishersci.com]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
